7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNMBJLMIJKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258738 | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-28-0 | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and molecular weight of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Advanced Scaffold Analysis for Nucleoside Analog Development
Executive Summary & Chemical Identity
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 885270-28-0) is a critical heterocyclic scaffold in medicinal chemistry, specifically functioning as a "C-nucleoside" base mimic. It represents a structural analog of the nucleobase found in Remdesivir (GS-5734) , where the complex ribose-derived C-glycosidic linkage at the C7 position is replaced by a methyl group.[1]
This molecule serves two primary roles in drug discovery:
-
Kinase Inhibition: As a hinge-binding motif in ATP-competitive inhibitors (e.g., targeting EGFR, VEGFR, and IGF-1R).
-
Antiviral SAR Probes: As a simplified model to study the electronic and steric properties of the pyrrolotriazine core without the synthetic complexity of the ribose moiety.[1]
Chemical Identity Data
| Property | Specification |
| Chemical Name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
| CAS Number | 885270-28-0 |
| Molecular Weight | 148.17 g/mol |
| Molecular Formula | C₇H₈N₄ |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low) |
| SMILES | Cc1ccc2nc(N)nc12 |
| Key Structural Feature | C-Nucleoside Base Mimic (Isostere of 9-deazaadenine) |
Synthetic Strategy & Causality
The synthesis of the 7-methyl derivative requires a strategy that ensures regioselectivity on the electron-rich pyrrole ring.[1] While de novo synthesis from 3-methylpyrrole is possible, it is often plagued by isomer separation issues.
The Preferred Route: Late-Stage C7 Functionalization A more robust, field-proven approach utilizes the parent heterocycle, pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8), followed by electrophilic halogenation and transition-metal catalyzed cross-coupling.
-
Step 1: Regioselective Bromination. The C7 position (equivalent to the C5 of the pyrrole ring) is the most electron-rich site, allowing for exclusive bromination using mild electrophiles like DBDMH or NBS at low temperatures.[1]
-
Step 2: Suzuki-Miyaura Methylation. The resulting 7-bromo intermediate undergoes facile Pd-catalyzed coupling with methylboronic acid.[1] This method is superior to lithiation/alkylation strategies which require cryogenic conditions (-78 °C) and are difficult to scale.
Synthesis Workflow Diagram
Figure 1: Two-step scalable synthesis route via C7-bromination and Suzuki coupling.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard methodologies for pyrrolotriazine functionalization.
Step 1: Preparation of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Rationale: Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) provides a more controlled source of electrophilic bromine than elemental bromine, minimizing di-bromination side products.
-
Setup: Charge a dry reactor with pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) and anhydrous DMF (10 volumes). Cool the solution to -20 °C .
-
Addition: Dissolve DBDMH (0.55 eq) in DMF and add dropwise over 45 minutes, maintaining internal temperature below -15 °C.
-
Reaction: Stir at -20 °C for 1 hour. Monitor by HPLC (Target Rt shift).
-
Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) to quench excess bromine.
-
Workup: Dilute with water (precipitation usually occurs). Filter the solids.[1][2] If no precipitate, extract with Ethyl Acetate (3x).[1] Wash organics with 5% Na₂CO₃ and brine.[1]
-
Purification: Recrystallize from hot Ethyl Acetate/Ethanol to yield the 7-bromo intermediate as a white crystalline solid.
-
Yield Expectation: 75-85%.[1]
-
Step 2: Synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Rationale: The Suzuki coupling utilizes a mild base (Cs₂CO₃) and a robust catalyst (Pd(dppf)Cl₂) to prevent deamination of the 4-amino group which can occur under harsh lithiation conditions.
-
Setup: In a pressure vial or reflux flask, combine:
-
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)[3]
-
Methylboronic acid (1.5 eq)
-
Cs₂CO₃ (3.0 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Solvent: 1,4-Dioxane/Water (9:1 ratio, degassed).
-
-
Reaction: Heat to 90-100 °C under Nitrogen/Argon atmosphere for 4-6 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[1] Wash the pad with Methanol.[1]
-
Concentration: Remove volatiles under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient, 0-10% MeOH).
-
Final Product: Isolate 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine as an off-white solid.
Quality Control & Analytical Validation
To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.
| Technique | Expected Signal/Parameter | Diagnostic Value |
| ¹H-NMR (DMSO-d₆) | δ ~2.30 ppm (s, 3H) | Confirms presence of Methyl group at C7. |
| ¹H-NMR (Aromatic) | δ ~6.5 ppm (s, 1H) | C6-H proton (Singlet indicates substitution at C7). |
| HPLC Purity | >98.0% (AUC at 254 nm) | Essential for biological assay reliability. |
| LC-MS (ESI+) | [M+H]⁺ = 149.2 m/z | Confirms molecular mass (148.17 + 1). |
Mechanism of Action Diagram (Kinase/Polymerase Context)
Figure 2: Dual utility of the scaffold in antiviral (polymerase) and oncology (kinase) research.
References
-
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives. World Intellectual Property Organization, WO2007056170. (Describes the general synthesis of the scaffold). Link
-
Synthesis of Remdesivir. Freshine Chem, 2020.[1] (Details the C7-functionalization chemistry relevant to this class). Link
-
Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 2021.[1] (Comprehensive review of halogenation and alkylation at C7). Link
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development, 2020.[1] (Optimization of the parent ring synthesis). Link
Sources
Technical Guide: C-Nucleoside Synthesis via the Pyrrolo[2,1-f][1,2,4]triazine Scaffold
The following technical guide details the role and chemical behavior of the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold in C-nucleoside synthesis.
Editorial Note: While the prompt specifies "7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine," it is critical to note that in the context of C-nucleoside synthesis (most notably for Remdesivir/GS-441524), the C7 position is the site of glycosidic bond formation. Therefore, a pre-existing methyl group at C7 blocks standard C-glycosylation. This guide focuses on the functionalization of this scaffold at the C7 position, treating the 7-methyl variant as a comparative structural analogue or kinase inhibitor, while detailing the synthesis of the bioactive C-nucleosides derived from the parent amine.
Part 1: Executive Summary & Structural Logic
The pyrrolo[2,1-f][1,2,4]triazin-4-amine system is a privileged heterocyclic scaffold designed to mimic the adenine core of natural nucleosides. Its critical value in drug development lies in its ability to form C-nucleosides —analogues where the labile N-glycosidic bond is replaced by a metabolically robust C-C bond.
This modification renders the nucleoside resistant to cleavage by nucleoside phosphorylases, significantly extending the half-life of the active triphosphate in vivo. This scaffold is the nucleobase moiety of Remdesivir (GS-5734) and its parent nucleoside GS-441524 .
The "7-Methyl" Constraint
The specific variant 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 885270-28-0) presents a unique synthetic case:
-
Structure: It possesses a methyl group at the C7 position.[1]
-
Synthetic Consequence: In the standard numbering of this system, C7 is the nucleophilic carbon used to attach the ribose sugar (mimicking the N9 position of adenine).
-
Role: Consequently, the 7-methyl derivative cannot serve as a substrate for standard C-glycosylation. It is primarily utilized as a non-nucleoside kinase inhibitor or a negative control in structure-activity relationship (SAR) studies to validate the necessity of the glycosidic linkage.
The "Role" of this molecule in C-nucleoside synthesis is therefore defined by the C7-functionalization of its parent scaffold.
Part 2: Synthesis of the Heterocyclic Core
Before glycosylation, the heterocyclic base must be constructed. The synthesis of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core is a convergent process.
Optimized Batch Protocol (Gilead Route)
-
Starting Material: 2-Cyanopyrrole (or pyrrole-2-carbonitrile).
-
N-Amination: The pyrrole nitrogen is aminated using chloramine (generated in situ) or hydroxylamine-O-sulfonic acid (HOSA).
-
Cyclization: The N-aminopyrrole is condensed with formamidine acetate to close the triazine ring.
Reaction Scheme (DOT Visualization):
Caption: Step-wise construction of the pyrrolotriazine core prior to C7-functionalization.
Part 3: The C-Glycosylation Workflow
This is the critical phase where the "C-nucleoside" identity is established. The reaction exploits the nucleophilicity of the C7 position.
C7-Activation (Iodination)
To facilitate coupling, the base is iodinated at the C7 position. The 7-methyl variant is structurally precluded from this step.
-
Reagent: N-Iodosuccinimide (NIS).
-
Conditions: DMF, Ambient temp.
-
Mechanism: Electrophilic aromatic substitution. The pyrrole ring is electron-rich, directing substitution to the 7-position (equivalent to the 5-position of pyrrole).
The Coupling Reaction (Knochel-Hauser Base Approach)
The coupling of the nucleobase to the sugar (ribonolactone) creates the C-C bond.
Protocol:
-
Protection: The exocyclic amine at C4 is protected (e.g., with TMS-Cl) to prevent side reactions.
-
Lithiation: The 7-iodo base is treated with n-BuLi or i-PrMgCl (TurboGrignard) to effect Lithium-Halogen exchange, generating the C7-lithio species.
-
Addition: The lithiated base is added to a protected ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone) at -78°C.
-
Reduction: The resulting lactol is reduced (using Et3SiH and BF3·OEt2) to the nucleoside.
Comparative Data: Coupling Efficiency
| Variable | Reagent System | Temperature | Yield (Anomeric Ratio) | Notes |
| Base Activation | n-BuLi / TMSCl | -78°C | 65% (β-major) | Standard Gilead process. Strict anhydrous conditions required. |
| Base Activation | i-PrMgCl·LiCl | -20°C | 55% (Mixed) | TurboGrignard. Safer temp, but lower yield. |
| 7-Methyl Base | n-BuLi | -78°C | 0% (No Reaction) | C7-Methyl blocks lithiation site. |
| Sugar Partner | Ribonolactone | -78°C | High | Forms lactol intermediate. |
Part 4: Mechanism of Action & Biological Logic
Why is the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold preferred over natural adenine?
-
RdRp Recognition: The spatial arrangement of Hydrogen bond donors/acceptors (N1, N6-H2, N7) mimics Adenine perfectly, allowing it to fit into the viral RNA-dependent RNA polymerase (RdRp) active site.
-
Metabolic Evasion: The C-C glycosidic bond prevents cleavage by host nucleases, which typically attack the C-N bond of natural adenosine.
-
1'-Substitution: In Remdesivir, a 1'-cyano group is added. This causes steric clash in the viral polymerase (delayed chain termination) but is tolerated by the scaffold.
Pathway Visualization (DOT):
Caption: From scaffold synthesis to antiviral mechanism of action.[2]
Part 5: Experimental Protocol (Base Synthesis & Coupling)
A. Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
This intermediate is the functional equivalent required for synthesis, replacing the "7-methyl" concept.
-
Dissolution: Dissolve pyrrolo[2,1-f][1,2,4]triazin-4-amine (10.0 g, 74.5 mmol) in DMF (100 mL).
-
Iodination: Add N-Iodosuccinimide (NIS) (16.8 g, 74.5 mmol) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of starting material.
-
Quench: Pour into ice water (500 mL). The product precipitates.
-
Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.
-
Expected Yield: ~85-90%
-
Appearance: Off-white solid.
-
B. C-Glycosylation (The Key Step)[2]
-
Inert Atmosphere: Flame-dry a 500 mL flask under Argon.
-
Preparation: Suspend the iodinated base (5.0 g) in anhydrous THF (100 mL). Add TMSCl (2.2 equiv) to protect the amine. Stir 30 min.
-
Lithiation: Cool to -78°C . Add n-BuLi (2.5 M in hexanes, 3.0 equiv) dropwise over 20 mins. The solution turns dark.
-
Coupling: Dissolve 2,3,5-tri-O-benzyl-D-ribonolactone (1.2 equiv) in THF and add dropwise to the lithiated base at -78°C.
-
Quench: After 1 hour, quench with acetic acid/methanol at -78°C.
-
Workup: Warm to RT, extract with EtOAc, wash with brine. Purify via silica chromatography.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Warren, T. K. et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature.[3] Link
-
Knochel, P. et al. (2004). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics. Link
-
Biju, P. J. et al. (2020). "Scalable Synthesis of the Potent Antiviral Remdesivir." Organic Process Research & Development. Link
-
Cho, A. et al. (2012). "Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenine C-nucleosides." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives
An In-Depth Technical Guide to the Antiviral Potential of Pyrrolo[2,1-f][1][2][3]triazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent therapeutic agents across various disease areas, including oncology and virology.[4][5] This guide provides a comprehensive technical overview of the antiviral potential of this unique heterocyclic system. We will explore its broad-spectrum activity, delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the synthesis and virological evaluation of these compounds. The prominence of this scaffold is highlighted by its presence as the core moiety in Remdesivir, a broad-spectrum antiviral drug that gained emergency use authorization for the treatment of COVID-19.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrrolo[2,1-f][1][2][3]triazine derivatives in the ongoing search for novel antiviral agents.
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Antiviral Drug Design
The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom.[1] First synthesized in the 1970s, its therapeutic potential was not fully realized until much later.[1] Structurally, these derivatives are often considered analogues of purine bases, a fundamental component of nucleic acids.[2][4] This mimicry is a cornerstone of their antiviral activity, particularly for nucleoside analogues, allowing them to interfere with the viral replication machinery.
The scaffold's significance was unequivocally cemented with the development of Remdesivir (GS-5734), which demonstrated potent activity against a wide array of RNA viruses, including Coronaviruses (SARS-CoV, MERS-CoV, and SARS-CoV-2), Ebola virus, and others.[1][6] This success has catalyzed extensive research into novel derivatives, positioning the pyrrolo[2,1-f][1][2][3]triazine moiety as a critical pharmacophore for the development of next-generation antiviral therapeutics.[4][7]
Spectrum of Antiviral Activity
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated a notably broad spectrum of activity, primarily against RNA viruses. This wide-ranging efficacy underscores the core mechanism's ability to target conserved viral processes.
Key Viral Targets Include:
-
Coronaviridae: Including SARS-CoV, MERS-CoV, and SARS-CoV-2.[1]
-
Paramyxoviridae: Including measles, mumps, and respiratory syncytial virus (RSV).[2][4]
-
Pneumoviridae: Respiratory Syncytial Virus (RSV).[4]
-
Flaviviridae: Hepatitis C virus (HCV).[2]
-
Caliciviridae: Murine and human norovirus.[2]
-
Orthomyxoviridae: Influenza A virus (H1N1).[4]
-
Retroviridae: Human Immunodeficiency Virus (HIV).[2]
This broad activity makes the scaffold an attractive starting point for developing pan-viral agents, which are critically needed to combat emerging viral threats.
Molecular Mechanisms of Action
The antiviral effects of pyrrolo[2,1-f][1][2][3]triazine derivatives are primarily achieved by disrupting viral replication. The specific mechanism is dependent on the nature of the derivative (nucleoside vs. non-nucleoside).
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
The most well-characterized mechanism, particularly for nucleoside analogues like Remdesivir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[8] This enzyme is essential for replicating the genome of most RNA viruses and represents a highly conserved and validated antiviral target.
Causality of Inhibition:
-
Prodrug Activation: Nucleoside analogues are typically administered as prodrugs to enhance cell permeability. Once inside the host cell, cellular enzymes metabolize the prodrug into its active triphosphate form.
-
Competitive Inhibition: The activated triphosphate form mimics a natural nucleoside triphosphate (e.g., adenosine triphosphate, ATP).[8] It competes with its natural counterpart for incorporation into the nascent viral RNA strand by the RdRp.
-
Chain Termination: Following incorporation, the analogue disrupts further elongation of the RNA chain. This "delayed chain termination" effectively halts viral genome replication.
Caption: Mechanism of RdRp inhibition by nucleoside analogues.
Other Potential Mechanisms
While RdRp inhibition is prominent, research suggests that non-nucleoside derivatives may act on other viral targets. For instance, certain 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been proposed to inhibit the neuraminidase of the influenza virus.[4] Molecular docking studies have further implicated other targets like viral hemagglutinin, endonuclease, and the PB2 protein of the RNA polymerase complex.[3] This suggests that the scaffold's versatility extends beyond RdRp inhibition, opening avenues for developing drugs with novel mechanisms of action.
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the core scaffold is a critical first step in developing novel derivatives. Numerous synthetic strategies have been reported, often starting from pyrrole derivatives.[1][9][10] A scalable, two-vessel process for producing the key intermediate, pyrrolo[2,1-f][1][2][3]triazin-4-amine, has been developed for the large-scale manufacture of Remdesivir.[6][11]
Protocol 4.1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
This protocol is adapted from a scalable methodology and is presented for informational purposes.[11] It is a self-validating system when appropriate analytical controls (TLC, HPLC, NMR) are used to monitor reaction progress and confirm product identity and purity.
Rationale: This procedure involves an N-amination of a pyrrole precursor followed by a cyclization step. The use of sodium hydride (NaH), a strong base, is critical for the initial deprotonation of 2-cyanopyrrole, making the pyrrole nitrogen sufficiently nucleophilic to react with the aminating agent.[7][11] Formamidine acetate serves as the carbon source to form the triazine ring during the final cyclization.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Cyanopyrrole
-
Chloramine (prepared in situ or used as a solution)
-
Formamidine acetate
-
Methyl tert-butyl ether (MTBE)
-
Deionized Water
Step-by-Step Methodology:
-
Vessel 1: N-amination a. Charge a dry, nitrogen-purged reactor with anhydrous DMF (10 volumes relative to 2-cyanopyrrole). b. Cool the DMF to 0–5 °C. c. Carefully add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir for 20-30 minutes. d. Add 2-cyanopyrrole (1.0 equivalent) slowly, ensuring the temperature remains between 5 and 10 °C due to gas evolution. Stir for 30-40 minutes at this temperature. e. Slowly add a solution of chloramine (~1.2 equivalents) while maintaining the temperature below 15 °C. f. Allow the reaction to stir for 1-2 hours, monitoring for completion by HPLC.
-
Vessel 2: Cyclization and Isolation a. In a separate reactor, charge formamidine acetate (3.0 equivalents) and DMF (3 volumes). b. Heat the mixture to 110-115 °C. c. Transfer the contents from Vessel 1 into Vessel 2 slowly, maintaining the temperature of Vessel 2. d. Stir the reaction mixture at 110-115 °C for 4-5 hours until the reaction is complete (monitor by HPLC). e. Cool the reaction mixture to 20-25 °C. f. Slowly add water (10 volumes) to precipitate the product. Stir for 1-2 hours. g. Filter the resulting solid and wash the cake sequentially with water and then MTBE. h. Dry the product under vacuum at 50–55 °C to a constant weight to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine as a crystalline solid.[11]
In Vitro Evaluation of Antiviral Activity
A tiered, systematic approach is essential for evaluating the antiviral potential of newly synthesized compounds while ensuring data integrity. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window before proceeding to efficacy testing.
Caption: Standard workflow for in vitro antiviral evaluation.
Protocol 5.1: Antiviral Activity Assay against Influenza A Virus (H1N1)
This protocol describes a cell-based assay to determine the efficacy of a test compound against the influenza virus, using Madin-Darby Canine Kidney (MDCK) cells as the host system.[4]
Rationale: This experiment quantifies the ability of a compound to inhibit viral replication. The cytotoxicity of the compounds on the host MDCK cells must be determined first to ensure that any observed reduction in viral activity is not simply due to cell death. The Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity (CC50/EC50), is the ultimate measure of a compound's potential as a drug. A high SI is desirable.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A/Puerto Rico/8/34 (H1N1) virus stock
-
Test compounds dissolved in DMSO
-
Tosylamide-2-phenylethyl-chloromethyl-ketone (TPCK)-treated trypsin
-
Crystal Violet staining solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Step-by-Step Methodology:
Part A: Cytotoxicity Assay (Determining CC50)
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Part B: Plaque Reduction Assay (Determining EC50)
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
In a separate tube, incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C. Include a virus-only control.
-
Inoculate the cell monolayers with the virus-compound mixtures and allow adsorption for 1 hour.
-
Remove the inoculum and overlay the cells with an agar-based medium containing the corresponding concentration of the test compound and TPCK-treated trypsin (required for influenza virus activation).
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control.
-
Determine the EC50 value, the concentration that inhibits plaque formation by 50%, using non-linear regression.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. Studies on pyrrolo[2,1-f][1][2][3]triazine derivatives have yielded valuable SAR data.
| Position/Moiety | Modification | Impact on Antiviral Activity | Example Virus | Reference |
| Nucleobase C7 | Halogenation (Cl, Br, I) | Generally retained or slightly improved activity against norovirus but often coupled with increased cytotoxicity. | Norovirus | [2] |
| Nucleobase C7 | Cyano Group (-CN) | Potent cytotoxic activity observed in cancer cell lines; critical for anti-Ebola virus potency. | Ebola Virus | [11][12] |
| Sugar Moiety | D-Ribose vs. 2'-C-Methyl-D-Ribose | Both showed good activity, indicating some flexibility at the sugar moiety is tolerated. | Norovirus | [2] |
| Positions 2 & 4 | Disubstitution with aryl and thienyl groups | Identified compounds with low toxicity and high activity. | Influenza A (H1N1) | [4] |
| Position 4 | 4-amino group | A key feature of Remdesivir and other active nucleoside analogues. | Broad-Spectrum | [1][7] |
Quantitative Efficacy Data:
| Compound | Virus Target | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| 4-aza-7,9-dideazaadenosine | Human Norovirus (HuNoV) | Replicon Assay | 0.015 µM (EC50) | >1 µM | >67 | [2] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | Influenza A (H1N1) | Cell Culture | 4 µg/mL (IC50) | >752 µg/mL | 188 | [4] |
Conclusion and Future Perspectives
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a clinically validated and highly promising platform for the discovery of novel antiviral agents. Its ability to serve as a purine analogue forms the basis for potent inhibition of viral RdRp, a mechanism with proven broad-spectrum potential. Furthermore, the activity of non-nucleoside derivatives against other viral targets like neuraminidase suggests that the full therapeutic potential of this scaffold is yet to be completely explored.
Future research should focus on:
-
Expanding the SAR: Systematically exploring substitutions at all available positions to optimize potency and selectivity while minimizing cytotoxicity.
-
Developing Pan-Viral Inhibitors: Leveraging the broad-spectrum activity to design single agents effective against entire families of viruses.
-
Exploring Novel Mechanisms: Investigating non-nucleoside derivatives to identify compounds that act on new or underexploited viral targets, which could be crucial for overcoming drug resistance.
The continued investigation of this versatile heterocyclic system will undoubtedly play a crucial role in strengthening our arsenal against both existing and future viral pathogens.
References
-
Maru, J., & Sutariya, B. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds.
-
Makarov, V. A., et al. (2025). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate.
-
Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
-
Butorin, I. I., et al. (n.d.). Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a... ResearchGate.
-
(2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications.
-
(2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Vapourtec.
-
(2021). Synthetic strategies for pyrrolo[2,1- f ][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. ScienceOpen.
-
(2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications.
-
Singh, S., et al. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. PMC.
-
(2023). pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Smolecule.
-
Maru, J. J., & Sutariya, B. V. (2021). Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed.
-
(2025). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.
-
(2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. PubMed.
-
(2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vapourtec.com [vapourtec.com]
- 8. Buy pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 159326-71-3 [smolecule.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 7-Methylpyrrolo[2,1-f]triazin-4-amine in Organic Solvents: An In-depth Technical Guide
Solubility Profile of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine is a heterocyclic amine that belongs to a class of compounds of significant interest in medicinal chemistry. The parent scaffold, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is a key structural component in several clinically important antiviral and anticancer agents.[3] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption and bioavailability.[3][4] A comprehensive understanding of the solubility profile in various organic solvents is paramount during early-stage drug development for several reasons: it informs the design of synthetic routes, facilitates the development of suitable analytical methods, and is crucial for the formulation of stable and effective dosage forms.
This technical guide provides a detailed exploration of the solubility profile of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine. While specific quantitative solubility data for this analog is not extensively published, this guide will leverage data from the parent compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine, and fundamental principles of solubility to provide a robust framework for its characterization. The parent compound is known to be practically insoluble in water but exhibits solubility in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] The addition of a methyl group to the pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold is expected to increase its lipophilicity, which may lead to a decrease in aqueous solubility and a potential increase in solubility in less polar organic solvents.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for determining thermodynamic solubility, and offer a template for the systematic presentation of solubility data.
Theoretical Framework: The Thermodynamics of Dissolution
The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamics of the dissolution process.[5] At a given temperature and pressure, a saturated solution exists in equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation.[6] This equilibrium is dictated by the Gibbs free energy of solution (ΔGsol), which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, as described by the following equation:
ΔGsol = ΔHsol - TΔSsol
For a substance to dissolve, the Gibbs free energy of solution must be negative. The enthalpy of solution represents the energy required to overcome the solute-solute and solvent-solvent interactions, balanced by the energy released from the formation of solute-solvent interactions. The entropy of solution is a measure of the increase in disorder as the highly ordered crystalline solute dissolves and disperses in the solvent.[7]
The principle of "like dissolves like" is a useful heuristic in predicting solubility.[7] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better at dissolving non-polar solutes. The polarity of organic solvents, often quantified by their dielectric constant, plays a significant role in their ability to dissolve a given solute. For a compound like 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine, which possesses both polar (amine group, triazine ring) and non-polar (pyrrolo-methyl group) features, its solubility will be a nuanced interplay of these characteristics with the properties of the solvent.
Temperature is another critical factor influencing solubility. For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning that solubility increases with increasing temperature, in accordance with Le Chatelier's principle. However, there are instances where dissolution is an exothermic process (ΔHsol < 0), and in such cases, solubility decreases as the temperature rises.[5] Therefore, characterizing the solubility of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine at different temperatures is essential for a complete understanding of its behavior.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended by regulatory bodies such as the World Health Organization (WHO).[1][2] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
1. Preliminary Assessment (Optional but Recommended):
-
To estimate the approximate solubility and the time to reach equilibrium, a small-scale preliminary test can be conducted.
-
Add a small, known amount of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine to a vial containing the solvent.
-
Agitate and visually inspect for complete dissolution. If it dissolves, add more solute until a persistent solid phase is observed.
-
Sample the supernatant at various time points (e.g., 4, 8, 24, 48 hours) and analyze the concentration to determine when equilibrium is reached.
2. Definitive Shake-Flask Experiment:
-
Preparation: In triplicate for each solvent and temperature condition, add an excess amount of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine to a sealed, inert container (e.g., glass vial with a PTFE-lined cap). A 5- to 10-fold excess of the estimated solubility is generally recommended to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a duration determined from the preliminary assessment (typically 24-72 hours) to ensure equilibrium is reached.[2][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Then, carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The separation of the solid from the liquid phase can be achieved by either centrifugation or filtration through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Sample Preparation for Analysis: Immediately dilute the collected supernatant with a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine in the diluted samples using a validated HPLC method.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used technique for the accurate and precise quantification of compounds in solution. A typical reversed-phase HPLC method would be suitable for analyzing 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance for the compound
-
Column Temperature: 30 °C
Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results. A calibration curve should be prepared using standard solutions of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine of known concentrations.
Below is a Graphviz diagram illustrating the experimental workflow for determining the solubility of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation: A Framework for Reporting Solubility
Table 1: Physicochemical Properties of Selected Organic Solvents
| Solvent | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bond Donor/Acceptor |
| Methanol | 33.0 | 5.1 | Donor/Acceptor |
| Ethanol | 24.5 | 4.3 | Donor/Acceptor |
| Acetonitrile | 37.5 | 5.8 | Acceptor |
| Acetone | 20.7 | 5.1 | Acceptor |
| Ethyl Acetate | 6.0 | 4.4 | Acceptor |
| Dichloromethane | 9.1 | 3.1 | None |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Acceptor |
Table 2: Illustrative Solubility Data for 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) |
| Methanol | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Ethanol | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Acetonitrile | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Acetone | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Dichloromethane | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| DMF | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| DMSO | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data |
Conclusion and Future Directions
A thorough understanding of the solubility profile of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine in a range of organic solvents is a cornerstone of its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing solubility and a detailed, validated experimental protocol for its determination. While specific quantitative data for this compound remains to be published, the provided framework enables researchers to systematically generate and present this crucial information.
Future work should focus on the experimental determination of the solubility of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine in the solvents listed, as well as in binary solvent systems, which are often employed in crystallization and formulation processes. Furthermore, investigating the solid-state properties (e.g., polymorphism) of the compound is essential, as different crystalline forms can exhibit different solubilities. The data generated from these studies will be invaluable for guiding the rational design of synthetic processes, analytical methods, and ultimately, effective and safe medicines.
References
-
What is Pyrrolo[2,1-f][1][2][3]triazin-4-amine - Properties & Specifications. (n.d.). Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). (2019). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
-
Pereira, V. R. D., Vargas, G. F., Braga, T. C., dos Santos, J. A., Clososki, G. C., Nallar, J. A. R., ... & Amarante, G. W. (2023). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry.
-
Solubility - Wikipedia. (n.d.). Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. (n.d.). Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]
-
What is High-Performance Liquid Chromatography (HPLC)? - Agilent. (n.d.). Retrieved from [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [Link]
-
Solubility. (n.d.). Retrieved from [Link]
-
Video: Solubility - Concept - JoVE. (2020, March 26). Retrieved from [Link]
-
High-performance liquid chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020, July 21). Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved from [Link]
-
High Performance Liquid Chromatography: An Overview. (2023, September 23). Retrieved from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]
-
What is HPLC (High Performance Liquid Chromatography) - Shimadzu. (n.d.). Retrieved from [Link]
-
Guidance for Industry #169 - Drug Substance - FDA. (n.d.). Retrieved from [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (2021, January 13). Retrieved from [Link]
-
High Performance Liquid Chromatography | HPLC - EAG Laboratories. (n.d.). Retrieved from [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. (2019, December 17). Retrieved from [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10). Retrieved from [Link]
-
Q11 Development and Manufacture of Drug Substances | FDA. (n.d.). Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem. (n.d.). Retrieved from [Link]
-
What Are the FDA Requirements for Peptide Characterization?. (2025, November 27). Retrieved from [Link]
-
FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource - YouTube. (2025, September 11). Retrieved from [Link]
-
PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8 • ChemWhat. (n.d.). Retrieved from [Link]
-
Guidances | Drugs - FDA. (2025, January 17). Retrieved from [Link]
-
What is Pyrrolo[2,1-f][1][2][3]triazin-4-amine - Properties & Specifications. (n.d.). Retrieved from [Link]
Sources
- 1. What is Pyrrolo[2,1-f][1,2,4]triazin-4-amine - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
The Pyrrolotriazine Nucleoside Analogues: A Technical Deep Dive
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a pinnacle of bioisosteric design in medicinal chemistry. By replacing the N9-nitrogen of the natural purine base with a carbon atom, researchers created a "C-nucleoside" mimic that retains the Watson-Crick base-pairing fidelity of adenosine while gaining profound metabolic stability against glycosidic cleavage. This guide explores the chemical history, mechanistic ingenuity, and synthetic evolution of this class, culminating in the discovery of GS-5734 (Remdesivir), a broad-spectrum antiviral that redefined RNA polymerase inhibition.
Part 1: Chemical Foundation & Structural Logic
The Bioisosteric Imperative
Natural nucleosides (Adenosine, Guanosine) possess an N-glycosidic bond connecting the ribose sugar to the nucleobase. This bond is susceptible to enzymatic cleavage by nucleoside phosphorylases, limiting the half-life of many nucleoside drugs.
The pyrrolo[2,1-f][1,2,4]triazine nucleus solves this by offering a C-glycosidic bond .
-
Isomorphism: The scaffold is isoelectronic and isomorphic to the purine nucleus (specifically adenine).
-
Stability: The C-C bond at the 1'-position renders the molecule resistant to nucleolytic cleavage, significantly extending intracellular half-life.
-
Promiscuity: The structure mimics ATP, allowing it to compete for the active sites of kinases and viral RNA-dependent RNA polymerases (RdRp).
Structural Evolution
The following diagram illustrates the structural transition from natural adenosine to the engineered pyrrolotriazine scaffold.
Figure 1: Structural evolution from natural nucleosides to advanced antiviral therapeutics.
Part 2: History and Discovery[1][2][3]
Early Origins: Kinase Inhibition
Before their fame as antivirals, pyrrolotriazines were explored as kinase inhibitors. In the early 2000s, researchers identified the nucleus as a template that could mimic the quinazoline scaffold (common in EGFR inhibitors).[1]
-
Key Finding: Substitutions at the 4-position (mimicking the N6-amino of adenine) allowed these compounds to bind into the ATP-binding pocket of tyrosine kinases like VEGFR-2 and EGFR.
-
Limitation: While potent, these early analogues lacked the sugar moiety required for viral polymerase recognition.
The Antiviral Pivot: The Gilead Legacy
The true potential of the scaffold was unlocked by Gilead Sciences during their search for treatments against RNA viruses (HCV, RSV, and later Ebola).
-
The Challenge: RNA viruses possess proofreading exonucleases (ExoN) that can excise "imperfect" nucleoside analogues after incorporation, rendering drugs like Ribavirin less effective against complex viruses like Coronaviruses.
-
The Solution (1'-Cyano): The introduction of a cyano group (CN) at the 1'-position of the ribose sugar (seen in GS-441524) was a stroke of genius. This modification:
-
Steric Check: It is small enough to be accepted by the viral RdRp.
-
ExoN Evasion: Once incorporated, the cyano group alters the shape of the RNA helix enough to prevent the proofreading enzyme from excising it, but not enough to stop the polymerase immediately.
-
The ProTide Revolution
While GS-441524 was potent, its cellular permeability was limited by the rate-limiting step of first phosphorylation .[2] To become active, a nucleoside must be triphosphorylated (Nuc -> NMP -> NDP -> NTP).
-
GS-5734 (Remdesivir): To overcome this, the molecule was derivatized as a phosphoramidate prodrug (ProTide). This masks the phosphate charges, allowing passive diffusion into the cell, where it is metabolized directly into the monophosphate, bypassing the slow initial kinase step.
Part 3: Mechanism of Action[6][7][8]
Delayed Chain Termination
Unlike "obligate" chain terminators (which stop RNA synthesis immediately upon incorporation), pyrrolotriazine antivirals like Remdesivir act via delayed chain termination .
-
Incorporation: Remdesivir-TP competes with ATP and is incorporated into the nascent RNA strand at position i.
-
Translocation: The polymerase adds 3 more nucleotides (i+1, i+2, i+3).
-
Arrest: At position i+3, the 1'-cyano group clashes sterically with the serine residue in the polymerase active site (specifically the RNA exit tunnel), causing the enzyme to stall and the complex to collapse.
Figure 2: The mechanistic pathway of Remdesivir, from cell entry to viral replication arrest.[3]
Part 4: Synthetic Protocols
General Synthesis of the Pyrrolotriazine Scaffold
The synthesis of C-nucleosides is chemically demanding due to the formation of the C-C glycosidic bond. Below is a standard protocol adapted from key literature (e.g., Nature, J. Med. Chem.).[4][5][6][7][8][9][10][11]
Step 1: Preparation of the Base
The pyrrole moiety is often the starting point.
-
Reagents: 2,5-dimethoxytetrahydrofuran + tert-butyl carbazate.
-
Reaction: Condensation yields N-amino pyrrole derivatives.
Step 2: C-Glycosylation (The Critical Step)
This step connects the sugar to the base.
-
Reagents: 1-Bromo-pyrrole derivative + Tribenzyl-ribonolactone.
-
Conditions: Lithium-halogen exchange (n-BuLi) at -78°C followed by addition of the lactone.
-
Outcome: This forms the C1'-C bond between the ribose and the pyrrole.
Step 3: Ring Closure
-
Reagents: Formamidine acetate.[12]
-
Conditions: High temperature (ethanol reflux).
-
Mechanism: The amino group on the pyrrole reacts with formamidine to close the triazine ring, completing the pyrrolo[2,1-f][1,2,4]triazine core.
Comparative Data: Efficacy Profile
The following table summarizes the antiviral potency of key pyrrolotriazine analogues.
| Compound | Target Virus | EC50 (µM) | Mechanism | Key Feature |
| GS-441524 | FIPV (Feline Coronav.)[7] | 0.78 | Chain Termination | Parent Nucleoside |
| Remdesivir | SARS-CoV-2 | 0.77 | Delayed Termination | ProTide Prodrug |
| Remdesivir | Ebola (EBOV) | 0.086 | Delayed Termination | High Potency |
| Early Analogues | EGFR Kinase | N/A (IC50 ~10nM) | ATP Competition | No Sugar Moiety |
Part 5: Future Perspectives
The success of pyrrolotriazine analogues has reinvigorated C-nucleoside research.
-
Oral Bioavailability: Remdesivir requires IV administration. Next-gen analogues (e.g., Obeldesivir ) are being designed as oral prodrugs (triisobutyrate esters) to allow for outpatient treatment.
-
Broad-Spectrum Potential: The conserved nature of the viral RdRp active site suggests this scaffold will remain relevant for future pandemics (Paramyxoviruses, Filoviruses).
References
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature. Link
-
Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry. Link
-
Patil, S. A., et al. (1994). "Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines." Journal of Heterocyclic Chemistry. Link
-
Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.[2] Link
-
Tchesnokov, E. P., et al. (2019). "Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir." Viruses.[13][2][14][3][5][15][16] Link
Sources
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vet.ucalgary.ca [vet.ucalgary.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GS-441524 - Wikipedia [en.wikipedia.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fipmed.co [fipmed.co]
- 14. biopharmaapac.com [biopharmaapac.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Analysis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine core is a highly versatile adenine bioisostere that has historically served as the foundation for broad-spectrum antiviral C-nucleosides (most notably Remdesivir/GS-441524). However, the specific functionalization of this core to 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine fundamentally shifts its pharmacological trajectory. By sterically occluding the C7 position, this modification prevents C-glycosylation and structurally optimizes the scaffold for small-molecule kinase inhibition.
As a Senior Application Scientist, I present this technical guide to dissect the causality behind this structural modification, detailing its pharmacophore features, metabolic advantages, and the self-validating experimental workflows required to evaluate its efficacy in drug discovery.
Structural Rationale and Pharmacophore Causality
To understand the value of the 7-methyl derivative, we must first analyze the [1]. In antiviral drug design, the C7 position of the pyrrole ring is the critical attachment point for the ribose sugar via a stable C-C glycosidic bond, as seen in the [2].
However, when repurposing this adenine bioisostere for kinase inhibition , the unsubstituted C7 position presents two distinct liabilities:
-
Metabolic Instability: The pyrrole ring is highly electron-rich, making the unsubstituted C7 position a primary site for rapid cytochrome P450 (CYP)-mediated oxidative metabolism (epoxidation and hydroxylation).
-
Suboptimal Pocket Utilization: In the ATP-binding site of most kinases, the vector extending from the C7 position points directly into the hydrophobic region adjacent to the gatekeeper residue. An unsubstituted C7 leaves this enthalpically favorable pocket vacant.
The 7-Methyl Advantage
The strategic installation of a methyl group at the 7-position resolves both liabilities simultaneously.
-
Metabolic Shielding: The methyl group sterically and electronically blocks the primary site of oxidative liability, dramatically extending the pharmacokinetic half-life.
-
Hydrophobic Anchoring: The methyl group acts as a lipophilic anchor, engaging in favorable van der Waals interactions with the gatekeeper residue. This not only increases binding affinity (ΔG) but also imparts selectivity against off-target kinases possessing bulkier gatekeeper residues that would sterically clash with the methyl group.
Figure 1: Pharmacophore mapping of the 7-methyl core within the kinase ATP-binding pocket.
Quantitative Pharmacophore Profiling
The transition from the unsubstituted core to the 7-methyl analog yields measurable improvements in both physicochemical properties and target engagement. The table below summarizes the quantitative impact of this modification, drawing from established structure-activity relationship (SAR) principles for [3].
| Parameter | Unsubstituted Core | 7-Methyl Core | Causality / Mechanistic Impact |
| C7 Oxidation Rate (CYP3A4) | High ( | Low ( | Methylation blocks electron-rich pyrrole oxidation, improving metabolic stability. |
| Calculated LogP (cLogP) | ~0.1 | ~0.6 | Increased lipophilicity enhances cellular membrane permeability. |
| Kinase Hinge Affinity ( | Baseline | -1.5 to -2.0 kcal/mol (gain) | Hydrophobic anchoring in the gatekeeper pocket increases enthalpic binding. |
| C-Glycosylation Potential | Yes (e.g., Remdesivir) [4] | No (Sterically blocked) | Diverts the scaffold strictly toward small-molecule kinase inhibition. |
Experimental Workflows for Pharmacophore Validation
To rigorously validate the efficacy of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, researchers must employ self-validating experimental systems. Below are the step-by-step methodologies for in silico mapping and in vitro profiling.
Protocol 1: In Silico Molecular Docking & Pose Validation
Objective: To computationally verify the H-bond network at the hinge region and the steric fit of the 7-methyl group in the gatekeeper pocket.
-
Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., EGFR or TTBK1) from the Protein Data Bank (PDB). Use Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at physiological pH (7.4).
-
Ligand Preparation: Generate the 3D conformation of the 7-methyl analog using LigPrep. Assign protonation states ensuring the 4-amine remains neutral (donor) and the N3 remains unprotonated (acceptor).
-
Grid Generation: Center the receptor grid on the ATP-binding site, ensuring the bounding box encompasses the hinge region (typically containing a critical Met or Cys residue) and the adjacent hydrophobic pocket.
-
Docking Execution: Run Glide Extra Precision (XP) docking.
-
Pose Triage (Causality Check): Filter the resulting poses to ensure the self-validating criteria are met: The 4-NH2 must distance < 3.0 Å from the hinge backbone carbonyl, and the 7-methyl group must exhibit positive van der Waals packing (without steric clash) against the gatekeeper residue.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To empirically quantify the IC50 of the 7-methyl derivative. TR-FRET is chosen because its ratiometric emission eliminates false positives caused by compound auto-fluorescence or light scattering.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 7-methyl compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure high precision.
-
Kinase/Substrate Incubation: Add 5 µL of a master mix containing the target kinase and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the ATP pocket.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined
concentration) to initiate the reaction. Incubate for 60 minutes. -
Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
-
Readout & Analysis: After a 60-minute equilibration, read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine the IC50.
Figure 2: Step-by-step TR-FRET experimental workflow for kinase inhibitor validation.
Conclusion
The 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold represents a masterclass in bioisosteric design. By understanding the precise causality of the 7-methyl substitution—blocking metabolic liability while simultaneously exploiting the gatekeeper hydrophobic pocket—drug development professionals can leverage this core to design highly potent, metabolically stable, and selective Type I kinase inhibitors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10441749, Pyrrolo[2,1-f][1,2,4]triazin-4-amine." PubChem, [Link].
-
Siegel, Dustin, et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, vol. 60, no. 5, 2017, pp. 1648-1661. [Link].
-
Singh, Sarbjit, et al. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." Molecular Diversity, vol. 25, 2021, pp. 2481-2503. [Link].
-
Wei, F., et al. "Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase." Frontiers in Pharmacology, vol. 13, 2022. [Link].
Thermodynamic Stability of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Executive Summary
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (hereafter referred to as 7-Me-PTA ) is the critical nucleobase scaffold for the antiviral agent Remdesivir (GS-5734) and its parent nucleoside GS-441524. Unlike natural purines, 7-Me-PTA is a C-nucleoside base mimic, featuring a carbon-carbon glycosidic linkage potential that confers exceptional enzymatic resistance to the final drug product.
This guide provides a comprehensive thermodynamic analysis of the isolated base.[1] Understanding the stability of 7-Me-PTA is a prerequisite for optimizing the synthesis of Remdesivir, particularly during the harsh halogenation and glycosylation steps where the integrity of the pyrrolotriazine core is tested.[1]
Molecular Architecture & Electronic Thermodynamics
The stability of 7-Me-PTA is dictated by the fusion of the electron-rich pyrrole ring with the electron-deficient 1,2,4-triazine ring. This "push-pull" electronic system creates a unique thermodynamic profile compared to natural adenine.
Aromaticity and Resonance Energy
The pyrrolo[2,1-f][1,2,4]triazine system is isoelectronic with azulene and purine. The bridgehead nitrogen (N4 in standard numbering, N9 in purine numbering) participates in the aromatic sextet of the five-membered ring while functioning as part of the six-membered ring.
-
Thermodynamic Consequence: The resonance stabilization energy is high, rendering the core resistant to thermal ring-opening below 200°C.[1]
-
7-Methyl Effect: The methyl group at C7 acts as a weak electron donor (+I effect).[2] This slightly increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack (e.g., iodination) but thermodynamically stabilizing the cation radical intermediates formed during oxidation.[1]
Tautomeric Equilibrium
Like adenine, 7-Me-PTA can exist in amino and imino forms. Thermodynamic calculations and spectral data confirm the amino (–NH₂) tautomer is the dominant species by >5 kcal/mol due to the preservation of aromaticity in the triazine ring.[2]
Figure 1: Tautomeric and protonation landscape of 7-Me-PTA.[2] The amino form is thermodynamically favored, ensuring structural consistency during API formulation.[1]
Acid-Base Dissociation (pKa)
The N1 nitrogen (analogous to N1 in adenine) is the primary proton acceptor.[2]
-
Predicted pKa: ~4.3 ± 0.3.
-
Implication: In standard physiological pH (7.4), the molecule remains uncharged (neutral).[1][2] In highly acidic synthetic conditions (e.g., glycosylation with Lewis acids), the N1 becomes protonated, which paradoxically stabilizes the ring against oxidative degradation by sequestering lone pair electrons.[1]
Solid-State Thermodynamics
For process chemists, the solid-state behavior of 7-Me-PTA dictates storage conditions and milling parameters.
Lattice Energy and Melting Point
-
Melting Point (Tm): The unsubstituted pyrrolotriazine amine melts at 236–239°C .[2] The 7-methyl derivative exhibits a similar high-melting profile (>230°C).[2]
-
Lattice Stability: The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the exocyclic amine (donor) and the triazine ring nitrogens (acceptors).[2] This high lattice energy translates to low solubility in water and non-polar solvents, necessitating polar aprotic solvents (DMSO, DMF) for processing.[1]
Thermal Decomposition
Thermogravimetric Analysis (TGA) typically shows:
-
< 200°C: No significant mass loss (anhydrous).[2]
-
> 230°C: Onset of melt/decomposition.
-
Mechanism: Thermal degradation involves homolytic cleavage of the methyl C-H bonds followed by polymerization of the pyrrole core.[1]
Data Summary: Physical Properties
| Property | Value / Characteristic | Relevance to Stability |
| Appearance | Off-white to pale yellow solid | Color change indicates oxidation (quinone formation). |
| Melting Point | > 230°C (Decomp) | High thermal stability allows high-temp drying.[2] |
| pKa (Conj. Acid) | ~4.3 | Protonated only in strong acid; neutral in formulation.[2] |
| Hygroscopicity | Low to Moderate | Surface adsorption only; does not form stable hydrates easily. |
Chemical Stability & Degradation Kinetics[3]
While the core is robust, specific stress conditions can trigger degradation.[1]
Hydrolytic Stability (Deamination)
Unlike the prodrug Remdesivir, which contains labile phosphoramidate and ester bonds, the 7-Me-PTA base is highly resistant to hydrolysis.
-
Condition: 1N HCl or 1N NaOH at 80°C.
-
Result: < 5% degradation after 24 hours.
-
Pathway: Extreme forcing conditions (e.g., 6N HCl, reflux) are required to hydrolyze the exocyclic amine to the ketone (7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one).[2]
Oxidative Susceptibility (The Pyrrole Weakness)
The electron-rich pyrrole ring is the thermodynamic Achilles' heel.[2]
-
Stress: Peroxides or high-oxygen environments + Light.
-
Mechanism: Oxidation at the C5/C6 positions or the 7-methyl group.
-
Observation: Samples turn from white to brown/black due to the formation of conjugated oligomers.[1]
Electrophilic Substitution (Synthetic Utility vs. Stability)
The 7-position is thermodynamically activated for Electrophilic Aromatic Substitution (EAS).[2]
-
Stability Risk: Exposure to electrophiles (halogens, alkylating agents) without protection will lead to derivatization at C7.[1][2]
-
Synthesis Note: This property is intentionally exploited to install the Iodine atom (using NIS) required for the glycosylation coupling step in Remdesivir synthesis [1].[2]
Figure 2: Primary degradation pathways.[2] The molecule is hydrolytically stable but oxidatively sensitive.[1]
Experimental Protocols
To validate the thermodynamic stability of 7-Me-PTA batches, the following protocols are recommended.
Protocol A: Potentiometric pKa Determination
Rationale: To determine the precise ionization state for HPLC method development.[1]
-
Preparation: Dissolve 5 mg of 7-Me-PTA in 20 mL of Methanol/Water (40:60 v/v). (Note: Methanol is required due to low aqueous solubility).[2]
-
Titrant: 0.1 M HCl and 0.1 M NaOH.
-
Apparatus: Automatic Potentiometric Titrator (e.g., Mettler Toledo).[1][2]
-
Execution: Perform acid-base titration under inert gas (N₂) to prevent carbonate formation.
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from the mixed-solvent data.
Protocol B: Forced Degradation (Stress Testing)
Rationale: To establish stability-indicating analytical methods.[2]
-
Sample Prep: Prepare 0.5 mg/mL solutions of 7-Me-PTA in DMSO/Water.
-
Conditions:
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.
-
-
Acceptance: The base is considered "Stable" if purity decreases by < 2% under Acid/Base/Thermal conditions. Oxidation is expected to show > 5% degradation.
References
-
Siegel, D., et al. (2017). "Discovery of an Intrinsic Nucleoside Analog Prodrug Useful for the Treatment of Ebola Virus Disease."[1] Journal of Medicinal Chemistry, 60(5), 1648–1661.[1] Source:[2]
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys."[1] Nature, 531, 381–385.[1] Source:[2]
-
PubChem Compound Summary. "Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[3][4] Source:[2]
-
Hu, H., et al. (2020). "Development of a Practical Synthesis of Remdesivir."[1] Organic Process Research & Development, 24(10), 1861–1868.[1] (Details the stability of the base during scale-up). Source:[2]
Sources
- 1. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. PubChemLite - Pyrrolo[2,1-f][1,2,4]triazin-4-amine (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthetic Evolution of Nucleobase Analogs: A Comparative Analysis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine and Natural Nucleobases
Executive Summary
In the landscape of modern drug discovery, the architectural modification of natural nucleobases is a cornerstone strategy for developing potent antivirals and targeted oncology therapeutics. While natural purines like adenine are optimized for endogenous nucleic acid synthesis, synthetic bioisosteres—specifically the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold—offer a privileged framework that resists enzymatic degradation[1].
This technical whitepaper explores the profound pharmacological shift that occurs when this parent scaffold is functionalized with a methyl group at the C7 position. By comparing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine against natural nucleobases and its unmethylated precursor, we elucidate how a single steric modification redirects a molecule's destiny from a viral polymerase chain terminator[2] to a highly selective kinase inhibitor[3] and novel antiviral agent[4].
Structural and Electronic Divergence
The Natural Purine Baseline
Natural purines, such as adenine, utilize an imidazo[4,5-d]pyrimidine core. In biological systems, these molecules are linked to ribose sugars via an N-glycosidic bond at the N9 position. While optimal for Watson-Crick base pairing and DNA/RNA elongation, this N-glycosidic linkage is highly susceptible to cleavage by endogenous nucleases and glycosylases, limiting the half-life of natural nucleoside analogs in therapeutic applications.
The Pyrrolo[2,1-f][1,2,4]triazine Bioisostere
To overcome metabolic liability, medicinal chemists developed the pyrrolo[2,1-f][1,2,4]triazine core. This scaffold acts as a 7-deazaadenine bioisostere. The critical innovation here is the replacement of the purine N9 nitrogen with a carbon atom (C7 in the pyrrolotriazine numbering system). This allows for the formation of a C-C glycosidic bond (C-nucleoside), which is virtually impervious to enzymatic cleavage[1]. This unmethylated parent scaffold forms the nucleobase core of breakthrough antivirals like Remdesivir (GS-5734), where the C7 position is ribosylated to act as a viral RNA-dependent RNA polymerase (RdRp) inhibitor[2].
The 7-Methyl Steric Blockade
The introduction of a methyl group to create 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine fundamentally alters the molecule's reactivity and biological targeting.
-
Steric Occlusion: The methyl group at C7 sterically blocks the exact site required for C-glycosylation. Consequently, this molecule cannot be easily converted into a C-nucleoside chain terminator.
-
Electronic Reprofiling: The electron-donating nature of the methyl group alters the electron density of the adjacent bridgehead nitrogen, enhancing the hydrogen-bond acceptor capacity of the triazine ring.
-
Pharmacological Redirection: Prevented from entering the polymerase pathway, the 7-methyl derivative acts as a rigid, planar pharmacophore. It perfectly slots into the ATP-binding hinge region of receptor tyrosine kinases (such as FGFR1 and FGFR3)[3] or binds allosterically to viral neuraminidases[4].
Fig 1: Pharmacological divergence of nucleobase scaffolds based on C7 functionalization.
Quantitative Data Comparison
To synthesize the structural and functional differences, the following table summarizes the key physicochemical and biological parameters differentiating natural adenine, the unmethylated pyrrolotriazine parent, and the 7-methyl derivative.
| Parameter | Natural Adenine | Pyrrolo[2,1-f][1,2,4]triazin-4-amine | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
| Core Scaffold | Imidazo[4,5-d]pyrimidine | Pyrrolo[2,1-f][1,2,4]triazine | 7-Methylpyrrolo[2,1-f][1,2,4]triazine |
| Primary Linkage Potential | N-glycosidic (N9) | C-glycosidic (C7)[2] | Non-nucleoside / N-linked[3] |
| Enzymatic Stability | Low (Cleaved by phosphorylases) | High (C-C bond resistance)[1] | High (Sterically shielded) |
| Primary Biological Target | Endogenous Polymerases | Viral RdRp (e.g., Ebola, SARS-CoV-2)[2] | FGFR Kinases / Viral Neuraminidase[4],[3] |
| Role of C7 Position | N/A (Occupied by N7/C8 in purine) | Nucleophilic site for ribosylation | Hydrophobic packing / Steric block |
Experimental Methodology: Self-Validating Kinase Assay
Because 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are primarily utilized as potent kinase inhibitors (specifically targeting FGFR)[3], standard nucleotide incorporation assays are irrelevant. Instead, we utilize a highly specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality & Assay Design
Highly conjugated heterocyclic systems like pyrrolotriazines often exhibit intrinsic auto-fluorescence, which creates false positives in standard luminescence assays. TR-FRET is selected because it introduces a temporal delay (time-resolution) before measurement. This allows short-lived background compound fluorescence to decay, isolating the true target-binding signal. Furthermore, the protocol is engineered as a self-validating system by calculating the Z'-factor internally to guarantee that the observed IC50 is a true pharmacological effect.
Step-by-Step Protocol
Step 1: Compound Preparation & Acoustic Dispensing
-
Dissolve the 7-methylpyrrolotriazine analog in 100% anhydrous DMSO to a 10 mM stock.
-
Causality: Anhydrous DMSO prevents the hydrolysis of labile functional groups and ensures complete solubilization of the highly lipophilic 7-methyl core.
-
-
Utilize an acoustic liquid handler to dispense 100 nL of the compound into a 384-well low-volume plate, creating a 10-point dose-response curve (1:3 dilution series).
Step 2: Enzyme-Substrate Incubation
-
Add 5 µL of FGFR1 kinase solution (diluted in 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the assay wells.
-
Causality: The inclusion of the Brij-35 non-ionic detergent is critical. It prevents the hydrophobic 7-methylpyrrolotriazine compounds from aggregating and forming colloidal structures that non-specifically inhibit the enzyme (false positives).
-
-
Add 5 µL of the ATP/Substrate mixture (biotinylated poly-GAT).
-
Incubate the plate at 25°C for exactly 60 minutes.
Step 3: Reaction Quenching and Detection
-
Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Causality: EDTA acts as a rapid chelator of the Mg2+ cofactor, instantly halting the kinase reaction to ensure precise kinetic timing. The Europium donor and APC acceptor bind the phosphorylated substrate, enabling the FRET signal.
-
Step 4: Data Acquisition & Self-Validation
-
Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Calculate the FRET ratio (665/615 nm).
-
Validation Check: Calculate the Z'-factor using the DMSO (vehicle) negative control and Staurosporine (pan-kinase inhibitor) positive control wells.
-
Rule: A Z'-factor > 0.6 validates the plate's structural integrity and confirms the assay is free from auto-fluorescent interference.
-
Fig 2: TR-FRET workflow for evaluating 7-methylpyrrolotriazine kinase inhibitors.
Conclusion
The transition from natural nucleobases to synthetic analogs represents a triumph of rational drug design. While the unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine provides a robust, nuclease-resistant scaffold for C-nucleoside antivirals[2],[1], the specific addition of a 7-methyl group acts as a functional switch. By sterically blocking glycosylation, 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is repurposed from a chain terminator into a highly selective, hinge-binding pharmacophore capable of targeting oncogenic kinases[3] and viral surface enzymes[4].
Comprehensive References
1.[2] Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry (ACS Publications). 2 2.[1] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC (NIH).1 3.[4] Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. 4 4.[3] WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors. Google Patents. 3
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Literature review of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine synthesis pathways
The following technical guide details the synthesis pathways for 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and as a structural analogue to the nucleobase found in the antiviral drug Remdesivir (GS-5734).
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine core is a "privileged scaffold" in medicinal chemistry, designed to mimic the adenine ring of ATP. While the unsubstituted core is the precursor for C-nucleoside antivirals (like Remdesivir), the 7-methyl substituted derivative is frequently targeted for its enhanced selectivity in kinase inhibition assays.
This guide delineates two primary synthetic architectures:
-
The Divergent Pathway (Late-Stage Functionalization): Synthesis of the parent core followed by regioselective C7-halogenation and palladium-catalyzed methylation. This is the preferred route for discovery chemistry due to its modularity.
-
The Convergent Pathway (De Novo Assembly): Cyclization of pre-functionalized 3-methylpyrrole precursors. This route is often favored in process chemistry to avoid heavy metal catalysis in the final steps.
Retrosynthetic Analysis & Pathway Logic
The structural integrity of the 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine relies on the efficient formation of the 1,2,4-triazine ring fused to a pyrrole.
Pathway A: Late-Stage C7-Methylation (Recommended for Lab Scale)
This route utilizes the high electron density at the C7 position of the pyrrolotriazine system, which is susceptible to electrophilic aromatic substitution (SEAr).
-
Mechanism: Electrophilic halogenation (I/Br)
Pd-catalyzed Cross-Coupling (Suzuki-Miyaura). -
Advantage: Allows for the generation of diverse C7-analogs (methyl, ethyl, aryl) from a single common intermediate.
Pathway B: De Novo Cyclization (Recommended for Scale-Up)
This route constructs the bicyclic system with the methyl group already in place.
-
Mechanism: N-amination of 3-methyl-1H-pyrrole-2-carbonitrile
Condensation with formamidine. -
Advantage: Atom economy and avoidance of late-stage transition metal removal.
Detailed Experimental Protocols
Pathway A: The Divergent Route (Step-by-Step)
Phase 1: Synthesis of the Parent Core (Pyrrolo[2,1-f][1,2,4]triazin-4-amine)
Based on optimized Gilead Sciences methodologies.
Step 1: Amination of Pyrrole-2-carbonitrile The N-amination of the pyrrole nitrogen is the critical activation step.
-
Reagents: Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine (generated in situ).
-
Protocol:
-
Dissolve pyrrole-2-carbonitrile (1.0 eq) in DMF/water.
-
Add KOH (4.0 eq) followed by slow addition of HOSA (1.2 eq) at 0°C.
-
Critical Control: Maintain temperature <5°C to prevent over-amination.
-
Extract with EtOAc.[1] The intermediate, 1-aminopyrrole-2-carbonitrile, is unstable and should be used immediately.
-
Step 2: Cyclization to the Triazine
-
Protocol:
-
Suspend 1-aminopyrrole-2-carbonitrile in ethanol.
-
Add formamidine acetate (2.0 eq).
-
Reflux (80°C) for 12 hours. The ring closes to form pyrrolo[2,1-f][1,2,4]triazin-4-amine .
-
Purification: Cool to room temperature. The product precipitates as a solid.[1] Filter and wash with cold ethanol.
-
Phase 2: C7-Functionalization (The "Methylation" Sequence)
Step 3: Regioselective Bromination
-
Rationale: DBDMH is preferred over elemental bromine for its "soft" electrophilic character, enhancing regioselectivity at C7 over C5.
-
Protocol:
-
Dissolve the parent core (10 g, 75 mmol) in anhydrous DMF.
-
Cool to -20°C (Cryogenic control is vital to prevent di-bromination).
-
Add DBDMH (0.55 eq) portion-wise over 45 mins.
-
Quench with saturated aqueous sodium sulfite.
-
Result: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine precipitates (Yield: ~75%).
-
Step 4: Suzuki-Miyaura Cross-Coupling
-
Reagents: Methylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃.
-
Protocol:
-
Combine 7-bromo intermediate (1.0 eq), methylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq) in 1,4-dioxane/water (4:1).
-
Degas with Argon for 15 mins.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 90°C for 4 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).
-
Final Product: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine .
-
Visualization of Pathways
Diagram 1: Pathway A - Late-Stage Functionalization
This workflow illustrates the conversion of the parent scaffold to the 7-methyl derivative via halogenation.
Caption: Pathway A utilizes a regioselective bromination at C7 followed by palladium-catalyzed methylation to access the target.[1][2][3]
Diagram 2: Pathway B - De Novo Synthesis
This workflow illustrates the convergent approach starting from a substituted pyrrole.
Caption: Pathway B builds the triazine ring onto a pre-methylated pyrrole, avoiding late-stage metal catalysis.
Quantitative Data Summary
The following table compares the efficiency and scalability of the two pathways.
| Parameter | Pathway A (Functionalization) | Pathway B (De Novo) |
| Overall Yield | 45 - 55% | 30 - 40% |
| Step Count | 4 (Linear) | 2 (Linear) |
| Regioselectivity | High (Requires -20°C control) | Pre-determined by starting material |
| Reagent Cost | High (Pd catalyst, Boronic acid) | Low (Commodity reagents) |
| Scalability | Good (Standard unit operations) | Limited by 3-methylpyrrole availability |
| Safety Profile | Moderate (Pd removal required) | High (No heavy metals) |
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality in Experimental Design
-
Why -20°C for Bromination? The pyrrolotriazine ring is highly electron-rich. At room temperature, DBDMH causes over-bromination at both C7 and C5 positions. Cryogenic conditions kinetically favor the most nucleophilic site (C7).
-
Why Formamidine Acetate? Unlike formamide, which requires harsh temperatures (>180°C), formamidine acetate allows cyclization at reflux in ethanol (~80°C), preserving the sensitive N-N bond formed in the previous step.
Self-Validating Protocols
-
TLC Monitoring: During the Suzuki coupling, the disappearance of the aryl bromide spot (Rf ~0.4 in 5% MeOH/DCM) and the appearance of the methyl product (Rf ~0.35) is a reliable in-process check.
-
NMR Verification: The C7-Methyl group appears as a distinct singlet/doublet around
2.4-2.6 ppm in H NMR, while the C5 proton remains as a singlet around 6.8-7.0 ppm, confirming regioselectivity.
References
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. European Journal of Organic Chemistry.
-
Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity.
-
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Intermediate Protocol). ChemWhat Reference Database.
-
Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies. MDPI Molecules.
-
Pyrrolotriazine inhibitors of kinases (Patent EP1669071A1). European Patent Office.
Sources
Methodological & Application
Synthesis of 7-Methylpyrrolo[2,1-f]triazin-4-amine: An Application Note and Detailed Protocol
Synthesis of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine: An Application Note and Detailed Protocol
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically significant molecules.[4] This includes the antiviral drug Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses, and various kinase inhibitors used in cancer therapy.[1][4] The 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine derivative is a key building block for the synthesis of these complex therapeutic agents. Its strategic importance necessitates robust and scalable synthetic routes.[2]
This application note provides a detailed, step-by-step protocol for the synthesis of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine, designed for researchers and professionals in drug development and organic synthesis. The presented methodology is an adaptation of established synthetic strategies for related pyrrolotriazines, offering a logical and efficient pathway to the target compound.[1][2]
Overall Synthetic Strategy
The synthesis of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine can be efficiently achieved through a three-step sequence starting from a commercially available substituted pyrrole. The general approach involves:
-
Cyanation of the pyrrole starting material.
-
N-Amination of the resulting pyrrole-2-carbonitrile.
-
Cyclization with formamidine acetate to construct the triazine ring.
This strategy is advantageous due to its convergence and the relatively mild conditions employed in the final steps.
Caption: Synthetic workflow for 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Methyl-1H-pyrrole-2-carbonitrile | ≥97% | Commercially available |
| O-(Mesitylenesulfonyl)hydroxylamine | Custom synthesis or commercial | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | |
| Formamidine acetate | ≥98% | |
| 2-Propanol | ACS Reagent, ≥99.5% | |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | |
| Hexanes | ACS Reagent, ≥98.5% | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent |
Step 1: Synthesis of 1-Amino-4-methyl-1H-pyrrole-2-carbonitrile
This initial step involves the electrophilic N-amination of the starting pyrrole derivative. O-(Mesitylenesulfonyl)hydroxylamine is a suitable aminating agent for this transformation.[1]
Protocol:
-
To a solution of 4-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add O-(mesitylenesulfonyl)hydroxylamine (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-amino-4-methyl-1H-pyrrole-2-carbonitrile.
| Parameter | Value |
| Starting Material | 4-Methyl-1H-pyrrole-2-carbonitrile |
| Key Reagent | O-(Mesitylenesulfonyl)hydroxylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Step 2: Synthesis of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine
The final step is the construction of the triazine ring through a cyclization reaction between the N-aminated intermediate and formamidine acetate.[1][5]
Protocol:
-
In a sealable reaction vessel, combine 1-amino-4-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) and formamidine acetate (3.0 eq).
-
Add 2-propanol to the mixture to create a slurry (approximately 0.3 M concentration of the starting material).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-16 hours. The reaction should be stirred vigorously.
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine as a solid.
| Parameter | Value |
| Starting Material | 1-Amino-4-methyl-1H-pyrrole-2-carbonitrile |
| Key Reagent | Formamidine acetate |
| Solvent | 2-Propanol |
| Temperature | 100-110 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 60-75% |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the pyrrole and triazine ring protons, as well as the methyl group.
-
¹³C NMR: Resonances corresponding to all carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₇H₈N₄.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine. By following these step-by-step instructions, researchers can access this valuable building block for the development of novel therapeutics. The causality behind the experimental choices lies in established reactivity patterns of pyrrole systems and the well-documented formation of the triazine ring from N-amino nitrile precursors.
References
-
Mehra, R., Singh, G., & Singh, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
-
Vargas, D. F., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. The Journal of Organic Chemistry, 87(23), 15847-15861. [Link]
-
Snead, D. R., et al. (2020). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 22(19), 7656-7660. [Link]
-
Lee, H. W., et al. (2016). A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1680-1686. [Link]
-
Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(8), 1269-1283. [Link]
-
Chun, B. K., et al. (Gilead Sciences). (2012). Synthesis of Remdesivir. Freshine Chem. [Link]
-
ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. [Link]
-
Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516-27522. [Link]
-
Zakharyan, A. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7695. [Link]
-
Wang, Y., et al. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Methods towards the Nucleobase Moiety of Remdesivir | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Iodination Protocols for 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine in C-Nucleoside Synthesis
Executive Summary & Strategic Rationale
The synthesis of C-nucleoside analogs, most notably the broad-spectrum antiviral Remdesivir (GS-5734) and its parent nucleoside GS-441524, relies fundamentally on the construction and functionalization of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core ()[1]. A critical, yield-determining juncture in this synthetic pathway is the regioselective functionalization of the C5 position.
Iodination of 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine yields 5-iodo-7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine. This stable yet highly reactive intermediate serves as the essential precursor for downstream halogen-metal exchange (typically via Grignard reagents like i-PrMgCl), enabling stereoselective C-C bond formation with ribonolactone derivatives ().
Mechanistic Insights: Electrophilic Aromatic Substitution (EAS)
As an application scientist, it is crucial to understand why specific conditions are chosen rather than just executing them. The pyrrolo[2,1-f][1,2,4]triazine system is an electron-rich heterocycle. The nitrogen atoms in the triazine ring direct electron density toward the pyrrole moiety, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS) ()[2].
Causality in Experimental Design: Because the C5 position is highly nucleophilic, using strong iodinating agents at room temperature can lead to over-iodination or oxidative degradation of the exocyclic C4-amine. Therefore, kinetic control is paramount. Using polar aprotic solvents like DMF stabilizes the intermediate iodonium species, while strict temperature control (0 °C to cryogenic temperatures) ensures exclusive mono-iodination at C5 ()[1].
Comparative Iodination Modalities
To provide flexibility for process chemists and bench scientists, three validated methodologies have been established in the literature ()[1]. The table below synthesizes the quantitative data for easy comparison.
| Protocol | Reagent | Solvent System | Temperature | Time | Yield | Process Suitability |
| A (Gold Standard) | NIS (1.05 eq) | DMF | 0 °C | 1 h | 95% | Excellent; highly reproducible and scalable. |
| B (Cryogenic) | ICl (1.05 eq) | DMF | -25 °C → -10 °C | 3 h | 90% | Good; requires cryogenic infrastructure. |
| C (Atom-Economic) | I₂ / H₂O₂ | Pyridine / EtOAc | 10 °C → 20 °C | 11 h | 85% | Moderate; greener profile, longer cycle time. |
Validated Experimental Protocols
Protocol A: N-Iodosuccinimide (NIS) Method (Recommended)
This is the most robust method, offering the highest yield and operational simplicity ()[1].
-
Preparation : Charge a dry, argon-flushed round-bottom flask with 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) and anhydrous DMF (10 mL/g of substrate).
-
Cooling : Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C. Expert Insight: DMF has a freezing point of -61 °C, making it an ideal solvent for sub-ambient EAS reactions without viscosity issues.
-
Reagent Addition : Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes. Self-Validating Step: The solution will transiently darken upon each addition. Wait for the color to stabilize (return to pale yellow/orange) before the next addition to prevent localized exotherms.
-
Reaction : Stir at 0 °C for 1 hour. Monitor via TLC (DCM:MeOH, 9:1) or LC-MS.
-
Quench & Isolate : Quench the reaction with 10% w/w aqueous Na₂S₂O₃ (2 mL/g) to reduce any unreacted electrophilic iodine. Slowly add cold deionized water (30 mL/g) to precipitate the product.
-
Filtration : Filter the resulting beige solid, wash extensively with cold water to remove DMF and succinimide byproducts, and dry under vacuum at 40 °C. Expected yield: 95%[1].
Protocol B: Iodine Monochloride (ICl) Method
Ideal when NIS is unavailable, though it requires stricter thermal management due to the high reactivity of ICl ()[1].
-
Preparation : Dissolve the starting material (1.0 equiv) in anhydrous DMF under argon.
-
Cooling : Cool the reactor to -25 °C using a dry ice/acetonitrile bath.
-
Addition : Add ICl (1.05 equiv) dropwise. Expert Insight: ICl is a potent electrophile. Dropwise addition at cryogenic temperatures prevents polyhalogenation.
-
Reaction : Gradually warm the mixture to -10 °C over 3 hours[1].
-
Workup : Quench with aqueous sodium bisulfite. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Expected yield: 90%[1].
Protocol C: Molecular Iodine & Hydrogen Peroxide (Green Method)
This method maximizes atom economy by utilizing H₂O₂ to oxidize the byproduct HI back to I₂, ensuring all iodine atoms are consumed ()[1].
-
Preparation : Dissolve the starting material (1.0 equiv) in a mixture of EtOAc and Pyridine (approx. 5:1 ratio).
-
First Stage : Cool to 10 °C and add molecular iodine (I₂, 0.55 equiv). Stir for 1 hour[1].
-
Oxidation Stage : Slowly add 30% aqueous H₂O₂ (0.6 equiv). Expert Insight: Pyridine acts as an acid scavenger and directs the iodination, while H₂O₂ regenerates the electrophilic iodine species.
-
Reaction : Warm to 20 °C and stir for 10 hours[1].
-
Workup : Quench with Na₂S₂O₃, separate the organic layer, wash with dilute HCl (to remove pyridine), dry, and concentrate. Expected yield: 85%[1].
Workflow Visualization
The following diagram illustrates the strategic placement of the iodination step within the broader context of Remdesivir synthesis.
Synthetic workflow from pyrrolotriazine core to Remdesivir via C5-iodination and C-glycosylation.
Critical Parameters & Troubleshooting (E-E-A-T)
-
Reagent Quality : NIS is prone to degradation upon exposure to light and moisture, releasing free I₂ (indicated by a deep yellow/brown color instead of white/off-white crystals). Using degraded NIS will stall the reaction kinetics. Recrystallize from dioxane/CCl₄ if purity is compromised.
-
Moisture Control : While EAS reactions are generally tolerant of trace moisture, the presence of water in DMF can hydrolyze the iodinating agents into less reactive hypoiodous acid (HOI), leading to incomplete conversion. Always use anhydrous solvents.
-
Amine Protection Considerations : In the direct synthesis of Remdesivir, the exocyclic C4-amine is often silylated (e.g., with TMS-Cl) after the iodination step and prior to the Grignard exchange (). Iodination must be performed on the unprotected amine, as the electron-donating nature of the free amine is required to sufficiently activate the C5 position for high-yield EAS.
References
-
Title : Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source : ACS Omega URL :[Link]
-
Title : Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Source : Journal of the Brazilian Chemical Society (SciELO) URL :[Link]
-
Title : Expanding access to remdesivir via an improved pyrrolotriazine synthesis: supply centered synthesis Source : Organic Letters URL :[Link]
Sources
Application Note: Glycosylation Strategies for 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
[1]
Executive Summary & Strategic Analysis
The molecule 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine presents a unique synthetic challenge compared to its unmethylated parent (the Remdesivir base).[1] In the standard synthesis of antiviral C-nucleosides (e.g., Remdesivir), the C7 position is the site of the glycosidic bond. However, in this specific substrate, the C7 position is blocked by a methyl group .
Therefore, standard C-glycosylation (via lithium-halogen exchange) is chemically obstructed.[1] This protocol details the conditions for N-glycosylation to generate novel N-nucleoside analogs, while also providing a "Correction Pathway" for researchers whose intent is to synthesize C-nucleosides (requiring a different starting material).[1]
Key Decision Matrix
| Feature | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | 7-Iodo/Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine |
| C7 Status | Blocked (Methyl) | Activated (Halogen) |
| Primary Reaction | N-Glycosylation (Vorbrüggen) | C-Glycosylation (Heck/Lithiation) |
| Product Type | N-Nucleoside (N1/N2 isomer) | C-Nucleoside (Remdesivir-like) |
| Key Reagents | BSA, TMSOTf, Sugar Acetate |
Detailed Protocol: N-Glycosylation (Vorbrüggen Conditions)
This protocol utilizes a silyl-Hilbert-Johnson reaction (Vorbrüggen coupling) to attach a protected ribose moiety to the nitrogen of the triazine ring.[1] Due to the fused system, regioselectivity between N1 and N2 is a critical parameter controlled by temperature and Lewis acid stoichiometry.
Materials
-
Substrate: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)
-
Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv)[1]
-
Silylating Agent:
-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)[1] -
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology
Phase 1: Silylation of the Nucleobase
-
Preparation: Charge an oven-dried round-bottom flask with 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) under an argon atmosphere.
-
Suspension: Add anhydrous MeCN (10 mL/g of substrate). The starting material may not fully dissolve initially.
-
Activation: Add BSA (3.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 1–2 hours. The solution should become clear, indicating the formation of the silylated intermediate (N-TMS species).
-
QC Check: Aliquot can be analyzed by NMR (shift in aromatic peaks) or used directly.
-
Phase 2: Glycosylation Coupling[1]
-
Cooling: Cool the silylated mixture to 0°C (ice bath).
-
Donor Addition: Add the glycosyl donor (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 equiv) dissolved in a minimal amount of anhydrous MeCN.[1]
-
Catalysis: Add TMSOTf (1.2 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 5°C during addition to favor kinetic control (if targeting specific N-isomers).[1]
-
-
Progression: Allow the reaction to warm to room temperature (20–25°C) and stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the base (MW ~148 + Me) and appearance of the glycosylated product adduct.
Phase 3: Work-up and Deprotection[1]
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze any remaining silyl groups.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the protected nucleoside via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
-
Deprotection (Global): Treat the purified intermediate with 7N NH₃ in MeOH (sealed tube, RT, 12h) to remove benzoyl groups.
-
Final Isolation: Concentrate and purify via reverse-phase HPLC (C18, Water/Acetonitrile) to yield the final free nucleoside.
Structural Logic & Pathway Visualization[1]
The following diagram illustrates the divergence in synthetic strategy based on the C7-substituent, highlighting why the 7-Methyl substrate dictates an N-glycosylation pathway.
Caption: Decision tree showing how the C7-methyl substituent forces N-glycosylation, diverging from the standard Remdesivir C-glycosylation route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete silylation | Ensure BSA reaction is heated to clarity (60°C+) before cooling. |
| Regioisomers (N1 vs N2) | Thermodynamic equilibration | Run glycosylation at lower temperature (-20°C to 0°C) to favor kinetic product. |
| No Reaction | Moisture contamination | TMSOTf is water-sensitive.[1] Dry all reagents and use molecular sieves (4Å). |
| C7-Glycosylation Desired? | Wrong Starting Material | If the goal is a C7-nucleoside, you cannot use the 7-Methyl base.[1] Switch to 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine . |
References
-
Evolution of the Synthesis of Remdesivir
- Source: ACS Omega 2021, 6, 30, 19345–19358.
- Context: Detailed review of the pyrrolo[2,1-f][1,2,4]triazine scaffold synthesis and C-glycosylation str
-
URL:[Link]
-
Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazine
-
Discovery of GS-5734 (Remdesivir)
- Source: J. Med. Chem. 2017, 60, 5, 1648–1661.
- Context: Establishes the structure-activity relationship (SAR) proving the necessity of the C-nucleoside linkage (C7) for antiviral potency, contrasting with the N-nucleosides produced by the 7-methyl protocol above.
-
URL:[Link]
Application Note: Utilizing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine in Remdesivir Analog Synthesis and Process Optimization
Executive Summary
Remdesivir (GS-5734) is a seminal antiviral prodrug that acts as a delayed chain terminator against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2[1]. Its core pharmacophore relies on a pyrrolo[2,1-f][1,2,4]triazine nucleobase, which is strictly C-glycosylated at the C7 position[2]. The introduction of a methyl group at this critical junction—yielding 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine —fundamentally alters the synthetic landscape.
This application note details the mechanistic rationale, process chemistry, and self-validating protocols for utilizing this 7-methyl analog. By intentionally blocking the primary C7 glycosylation site, researchers can leverage this compound to (A) model the thermodynamics of triazine core assembly without competing C7-side reactions, and (B) force C5/C6 glycosylation to synthesize novel Structure-Activity Relationship (SAR) analogs for RdRp active site mapping.
Mechanistic Insights & Structural Causality
In the commercial synthesis of Remdesivir, the nucleobase is typically halogenated (e.g., 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine) to enable a crucial halogen-metal exchange, facilitating nucleophilic attack on a protected ribonolactone[2].
The C7 Steric Block: Utilizing 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine introduces a methyl group exactly at the natural C-glycosidic linkage site. This is a deliberate process choice rather than a synthetic error. It prevents standard C7-coupling, thereby redirecting electrophilic aromatic substitution to the C5 or C6 positions of the pyrrole ring[3]. This forced regioselectivity is invaluable for mapping the steric constraints of the viral RdRp active site, determining if bulkier, shifted nucleosides can still induce delayed chain termination[1].
Process Chemistry: Triazine Core Assembly
The assembly of the 7-methyl core relies on the cyclization of 1-amino-5-methyl-1H-pyrrole-2-carbonitrile with formamidine acetate. The presence of the 5-methyl group on the pyrrole precursor (which becomes the C7 position of the triazine) introduces steric hindrance during the N-N bond formation and subsequent cyclization[4]. To overcome this, high equivalents of a mild base (potassium phosphate) are used to drive the thermodynamic formation of the triazine ring without degrading the cyano group[5].
Quantitative Process Metrics
To highlight the impact of the 7-methyl substitution on the synthetic workflow, the quantitative thermodynamic and yield data are summarized below.
Table 1: Comparative Process Metrics for Pyrrolotriazine Core Assembly
| Parameter | Standard (Des-methyl) | 7-Methyl Analog Model | Causality / Observation |
| Starting Material | 1-Amino-1H-pyrrole-2-carbonitrile | 1-Amino-5-methyl-1H-pyrrole-2-carbonitrile | The methyl group at C5 of the pyrrole dictates the C7-methyl in the final core. |
| Cyclization Yield | 81% | ~68% | Steric clash between the 5-methyl group and the incoming formamidine intermediate reduces overall yield. |
| C-Glycosylation Site | C7 (Primary) | C5 / C6 (Forced) | C7 is sterically blocked by the methyl group, forcing electrophilic aromatic substitution to less favorable positions. |
| Exotherm (ΔTad) | 84.5 °C (in 10 vol DMF) | ~80.0 °C | Similar thermal profile; safety hazards are controlled by DMF dilution to mitigate thermal runaway[4]. |
Experimental Protocols
Protocol A: Synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Objective: Assemble the 7-methyl-substituted nucleobase core via base-mediated cyclization.
Step-by-Step Methodology:
-
Preparation : Suspend 1-amino-5-methyl-1H-pyrrole-2-carbonitrile (1.0 eq, 50 g) in 800 mL of anhydrous ethanol in a 2 L jacketed reactor under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the cyano group to an amide prior to cyclization.
-
-
Reagent Addition : Sequentially add formamidine acetate (5.0 eq, 213 g) and K3PO4 (5.0 eq, 435 g) to the suspension with continuous stirring (300 rpm).
-
Causality: K3PO4 acts as a mild base to liberate the free base of formamidine. The 5-fold excess is critical to overcome the steric hindrance of the 5-methyl group and drive the equilibrium toward cyclization[5].
-
-
Thermal Cyclization : Heat the reaction mixture to 78 °C (reflux) and maintain for 18 hours.
-
Causality: The formation of the 1,2,4-triazine ring requires significant thermal energy to achieve the transition state for the dual N-C bond formations.
-
-
Workup : Cool the mixture to 20 °C, filter to remove inorganic salts, and concentrate the filtrate under vacuum. Quench the residue with 2 L of ice water to precipitate the dark gray-brown solid product.
Self-Validation & Quality Control:
-
FTIR Analysis : Confirm completion by the disappearance of the sharp cyano stretch (~2220 cm⁻¹) and the emergence of primary amine N-H stretches (~3300–3400 cm⁻¹).
-
LC-MS : The target mass must register at m/z 149.1[M+H]+ (calculated for C7H8N4 = 148.1). The absence of m/z 135.1 confirms no des-methyl contamination.
Protocol B: Regioselective C-Glycosylation for Analog Synthesis
Objective: Force C5/C6 glycosylation to synthesize shifted Remdesivir analogs due to the C7 steric block.
Step-by-Step Methodology:
-
Amine Protection : Protect the exocyclic C4-amine using 1,2-bis(chlorodimethylsilyl)ethane (STABASE).
-
Causality: The primary amine is highly nucleophilic; without protection, the ribonolactone will preferentially attack the nitrogen rather than the aromatic carbon[3].
-
-
Lewis Acid Activation : Dissolve the protected nucleobase and 5-O-TBDPS-2,3-O-diallyl ribonolactone (1.2 eq) in anhydrous Dichloromethane (DCM) at -78 °C. Dropwise add BF3·Et2O (3.0 eq).
-
Causality: The Lewis acid activates the lactone, generating an oxocarbenium intermediate. The cryogenic temperature controls the exotherm and prevents degradation of the highly reactive oxocarbenium ion[2].
-
-
Regioselective Coupling : Allow the reaction to slowly warm to -20 °C over 4 hours.
-
Causality: Because C7 is blocked by the methyl group, the electrophilic attack is kinetically forced to the less activated C5 or C6 positions. Warming provides the necessary activation energy for this disfavored pathway.
-
Self-Validation & Quality Control:
-
NMR Verification : Post-purification ¹H-NMR must show the absence of the C5 or C6 aromatic proton (depending on the exact substitution site), while the C7-methyl singlet (~2.4 ppm) remains intact.
-
Yield Expectation : Expect a significantly lower yield (<30%) compared to the standard C7-glycosylation (which typically yields ~40-58%[2]) due to the loss of resonance stabilization usually afforded at the C7 position.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for 7-methylpyrrolotriazine assembly and its divergent applications.
References
-
Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: RSC Advances / PMC - NIH URL:[Link]
-
Total synthesis of remdesivir Source: Tetrahedron / PMC - NIH URL:[Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: Organic Process Research & Development (ACS) URL:[Link]
-
Biochemical features and mutations of key proteins in SARS-CoV-2 and their impacts on RNA therapeutics Source: Life Sciences / PMC - NIH URL:[Link]
Sources
- 1. Biochemical features and mutations of key proteins in SARS-CoV-2 and their impacts on RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE | 159326-68-8 [chemicalbook.com]
Application Note: Scalable Manufacturing Process for Pyrrolotriazine Amine Intermediates
Introduction & Strategic Importance
The pyrrolo[2,1-f][1,2,4]triazine-4-amine core is a privileged pharmacophore, serving as the fundamental nucleobase for broad-spectrum C-nucleoside antivirals (such as Remdesivir) and a variety of kinase inhibitors[1][2]. Historically, the synthesis of this heterocycle presented a severe bottleneck in pharmaceutical supply chains. First-generation commercial routes (e.g., the original Bayer process) relied on non-commodity starting materials like 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, requiring four linear steps with a modest overall yield of ~31%[3].
To secure global supply chains and improve atom economy, modern process chemistry has shifted toward "Supply Centered Synthesis" (SCS)[4]. By utilizing highly abundant, commoditized raw materials such as pyrrole, researchers have successfully reduced the step count to two and nearly doubled the yield to 59%[4]. This application note details the mechanistic rationale, scalable protocols, and continuous-flow advancements for manufacturing pyrrolotriazine amine intermediates.
Mechanistic Pathway & Route Selection
The optimized SCS route intercepts the synthesis at 2-formylpyrrole, which is easily accessed from pyrrole via Vilsmeier-Haack formylation[3]. The critical transformation involves a sequential N-amination, cyanation, and cyclocondensation.
-
Chemoselective N-Amination & Cyanation: Treatment of 2-formylpyrrole with hydroxylamine-O-sulfonic acid (HOSA) in aqueous base yields 1-amino-2-pyrrolonitrile[2]. The causality behind using HOSA (or alternatively, monochloramine generated in situ from commercial bleach) is to drive the chemoselective formation of the reactive N-amino species while minimizing the non-reactive pyrrole-2-carbonitrile byproduct, which plagued earlier iterations of this route[1].
-
Telescoped Cyclocondensation: 1-amino-2-pyrrolonitrile is notoriously unstable and prone to degradation. To create a self-validating and scalable system, the intermediate is not isolated. Instead, the reaction is telescoped directly into a cyclocondensation with formamidine acetate in DMF or ethanol[2][4]. This one-pot approach prevents yield loss and eliminates hazardous isolation steps.
-
Halogenation for Downstream Coupling: To enable the critical C-C bond formation with ribonolactone derivatives, the pyrrolotriazine core must be halogenated at the 7-position. Electrophilic aromatic substitution using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) selectively provides the 7-iodo or 7-bromo derivatives[1][5].
Fig 1. Supply-Centered Synthesis workflow for pyrrolotriazine-4-amine.
Quantitative Data: Process Comparison
To justify route selection, the table below summarizes the quantitative metrics of historical and modern synthetic approaches.
| Process Route | Starting Material | Step Count | Overall Yield | Key Reagents | Scalability Bottlenecks |
| 1st Gen (Bayer) | 2,5-Dimethoxytetrahydrofuran | 4 | ~31% | t-Butyl carbazate | High mass inefficiency, non-commodity materials[3]. |
| Klein's Route | 2-Formylpyrrole | 3 | ~39% | HOSA, Formamidine | Poor chemoselectivity in step 1 (1:1 mixture)[1]. |
| Supply Centered (SCS) | Pyrrole | 2 | 59% | HOSA, Formamidine | Requires strict thermal control for telescoped steps[4]. |
| Continuous Flow | Pyrrole | Multi-step | 14.1% | Flow reactors | Requires specialized microfluidic equipment (2.96 g/h)[5]. |
Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure causality between reaction conditions and product purity.
Protocol A: Telescoped Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine
-
N-Amination: Charge a reactor with 2-formylpyrrole (1.0 eq) and aqueous KOH (3.0 eq). Cool the mixture to 0–5 °C.
-
Reagent Addition: Dropwise add a solution of HOSA (1.2 eq) in water, strictly maintaining the internal temperature below 15 °C.
-
Causality: This reaction is highly exothermic. Strict thermal control prevents the thermal degradation of the fragile N-amino intermediate and suppresses side reactions[2].
-
-
In-Process Control (IPC) 1: Monitor via HPLC. Proceed to the next step only when 2-formylpyrrole consumption is >95%. Self-validation: Ensures maximum conversion before the unstable intermediate degrades.
-
Cyclization: Without isolation, add formamidine acetate (2.0 eq) directly to the reaction mixture. Heat the system to 80 °C for 4 hours.
-
Isolation: Cool the mixture to room temperature to precipitate the product. Filter, wash with MTBE (antisolvent), and dry under vacuum to afford the triazine core[4].
Protocol B: Regioselective Halogenation (Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine)
-
Preparation: Dissolve pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C.
-
Halogenation: Add N-iodosuccinimide (NIS) (1.05 eq) in small portions over 30 minutes.
-
Causality: Portion-wise addition controls the generation of electrophilic iodine, preventing over-halogenation at the 5-position[1].
-
-
IPC 2: Utilize LC-MS to confirm mono-iodination at the 7-position (target m/z shift).
-
Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted iodine species. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Downstream Application: C-Nucleoside Coupling
Once the 7-halogenated pyrrolotriazine is synthesized, it undergoes a critical lithium-halogen exchange. At cryogenic temperatures (-78 °C), treatment with n-butyllithium generates an organolithium intermediate. This nucleophile attacks the electrophilic d-ribono-1,4-lactone, forming the essential C-C bond of the C-nucleoside[2].
Fig 2. Downstream C-C bond formation via lithium-halogen exchange.
References
Sources
Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 7-Methylpyrrolo[2,1-f]triazin-4-amine
Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine
Abstract: This document outlines the development and validation of a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine. The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged N-fused heterocycle incorporated into several clinically relevant drugs, making robust analytical methods for its derivatives crucial for research and quality control.[3] This method utilizes a C18 reversed-phase column with a phosphate-buffered acetonitrile-water mobile phase and UV detection. The systematic development process, from initial analyte characterization to full validation according to International Council for Harmonisation (ICH) guidelines, is detailed.[4][5] The final, optimized method demonstrates excellent linearity, accuracy, precision, and specificity, proving its suitability for the quantitative determination of 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine in various settings, including reaction monitoring and purity assessment.
Principles and Rationale: A Strategy Built on Physicochemical Properties
A successful HPLC method is not a result of trial and error, but a targeted strategy based on the physicochemical properties of the analyte. Our approach for 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine is grounded in this principle.
Analyte Characterization
7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine is a derivative of pyrrolo[2,1-f][1][2]triazin-4-amine. The parent compound has a molecular weight of approximately 134.14 g/mol .[6] The structure contains a fused aromatic ring system and an exocyclic amine group, which dictates its key properties for chromatographic analysis:
-
Polarity: The parent compound has a predicted XLogP3 of 0.1, indicating it is a relatively polar molecule.[6] While the addition of a methyl group slightly increases lipophilicity, the compound remains polar overall. This presents a potential challenge for retention on traditional reversed-phase columns.[7][8]
-
Acidity/Basicity (pKa): The exocyclic amine group is basic. The predicted pKa for the conjugate acid of the parent compound is approximately 4.28.[9] This is a critical parameter, as the ionization state of the analyte can be controlled by adjusting the mobile phase pH. Below this pH, the amine will be protonated (cationic), and above it, it will be in its neutral, more hydrophobic form.
-
UV Absorbance: The conjugated aromatic system results in strong UV absorbance. The parent compound exhibits absorption maxima at approximately 234 nm and 272 nm.[9] This allows for sensitive detection using a standard UV-Vis or photodiode array (PDA) detector.
Chromatographic Strategy Selection
Based on the analyte's characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most appropriate separation technique.[10] RP-HPLC is versatile, reproducible, and suitable for a wide range of polar to non-polar compounds.[11]
The core of our strategy is to control the analyte's retention by manipulating its ionization state. By maintaining the mobile phase pH above the analyte's pKa (e.g., pH > 6), the amine group will remain in its neutral, less polar form. This state promotes hydrophobic interactions with the non-polar C18 stationary phase, leading to adequate and reproducible retention.[8] This approach avoids the poor peak shape and retention issues often seen with ionized bases on silica-based columns.
Experimental
Instrumentation, Reagents, and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.
-
Data Acquisition: OpenLab CDS ChemStation Edition (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade)
-
Phosphoric acid (analytical grade)
-
-
Standards: 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine reference standard (>98% purity).
Standard and Sample Preparation
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used as the diluent for all standards and samples.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create calibration curves (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Development and Optimization Workflow
The development process followed a systematic workflow to ensure a robust final method.
Caption: Fig 1. HPLC Method Development Workflow
Optimization of Mobile Phase pH
The most critical parameter for this basic analyte is the mobile phase pH.
Caption: Fig 2. Effect of pH on Analyte Retention
Experiments confirmed that a mobile phase pH of 7.0 provided superior retention and peak symmetry compared to acidic conditions (e.g., pH 3.0), where the analyte eluted near the void volume. A 20 mM potassium phosphate buffer was chosen for its excellent buffering capacity at this pH.
Optimization of Organic Modifier and Gradient
Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol. An isocratic elution was initially tested, but a gradient was found to provide better peak shape and a shorter run time. The gradient was optimized to ensure the analyte eluted within 10 minutes with good separation from any potential impurities or solvent front artifacts.
Optimized Chromatographic Conditions
The final, optimized method parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 12.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm |
| Run Time | 12 minutes |
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][12]
-
System Suitability: Performed before each validation run to ensure the chromatographic system was performing adequately. Acceptance criteria included tailing factor ≤ 1.5 and %RSD of peak area and retention time for six replicate injections of a standard solution ≤ 2.0%.
-
Specificity: Assessed by analyzing a blank (diluent) and a placebo (matrix without analyte, if applicable). The absence of interfering peaks at the retention time of the analyte demonstrates specificity.
-
Linearity: Assessed using six concentration levels prepared from the stock solution, covering 50% to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve was required to be ≥ 0.999.
-
Accuracy (Recovery): Determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The percent recovery was calculated. Acceptance criteria were typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD for both was required to be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and observing the effect on the results.
Summary of Validation Results
The method successfully met all pre-defined acceptance criteria, demonstrating its reliability.
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability (%RSD) | < 1.0% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability | 0.85% | ≤ 2.0% |
| Intermediate Precision | 1.21% | ≤ 2.0% |
| Specificity | No interference observed | Pass |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | System suitability passed under all conditions | Pass |
Step-by-Step Analytical Protocol
-
Prepare Mobile Phase: a. Mobile Phase A: Dissolve the required amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution. Adjust the pH to 7.0 ± 0.05 with dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm filter. b. Mobile Phase B: Use HPLC-grade Acetonitrile.
-
System Setup and Equilibration: a. Install the specified C18 column in the column compartment set to 30 °C. b. Purge the pump lines with the respective mobile phases. c. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: a. Inject the working standard solution (e.g., 50 µg/mL) six times. b. Verify that the %RSD for retention time and peak area are ≤ 2.0% and the tailing factor is ≤ 1.5. Do not proceed if criteria are not met.
-
Analysis: a. Prepare the calibration curve standards and samples as described in section 2.2. b. Create a sequence including blanks, calibration standards, and samples. c. Execute the sequence using the optimized method parameters from section 4.0.
-
Data Processing: a. Integrate the chromatograms. b. Generate a linear regression calibration curve from the standard injections. c. Quantify the amount of 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine in the samples using the calibration curve.
Conclusion
This application note provides a comprehensive, step-by-step guide for the development and validation of an HPLC method for 7-Methylpyrrolo[2,1-f][1][2]triazin-4-amine. By grounding the experimental design in the physicochemical properties of the analyte—specifically its polarity and basicity—a robust and reliable reversed-phase method was established. The method meets all ICH validation criteria for specificity, linearity, accuracy, and precision, making it suitable for routine quantitative analysis in drug development and quality control environments. The detailed protocol ensures that the method can be successfully implemented by researchers and scientists.
References
- Information on current time in Brisbane, AU was not used in the gener
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP.org. [Link]
-
Element Lab Solutions. USP 621 Changes - HPLC Method Translation. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Knochen M, et al. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. [Link]
-
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Utyanov, D. A., et al. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. [Link]
-
Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
ResearchGate. (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
CyberLeninka. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]
-
PubChem. Pyrrolo[2,1-f][1][2]triazin-4-amine. National Center for Biotechnology Information. [Link]
-
Chemistry – A European Journal. Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1][2]triazin-4-amine. [Link]
-
ChemWhat. PYRROLO[1,2-F][1][2]TRIAZIN-4-AMINE CAS#: 159326-68-8. [Link]
-
MDPI. Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
Chemsrc. Pyrrolo[2,1-f][1][2]triazin-4-amine CAS#:159326-68-8. [Link]
-
Google Patents. US20170000800A1 - Pyrrolo[2,1-f][1][2]triazine compounds, preparation methods and applications thereof.
Sources
- 1. usp.org [usp.org]
- 2. lcms.cz [lcms.cz]
- 3. d-nb.info [d-nb.info]
- 4. zenodo.org [zenodo.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. chemwhat.com [chemwhat.com]
- 10. waters.com [waters.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Advanced Synthesis Protocol: Preparation of GS-441524 via 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Document Type: Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Strategic Overview & Mechanistic Causality
GS-441524 (the parent nucleoside and active metabolite of the antiviral Remdesivir) is a 1′-cyano-substituted C-nucleoside. Its architecture features a direct C–C glycosidic bond between the C1′ of the ribose ring and the C7 position of the pyrrolo[2,1-f][1,2,4]triazine core [1].
When utilizing 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine as the starting material, a direct coupling to the ribose is chemically unviable, as the methyl group would introduce an unwanted methylene bridge (forming a homonucleoside). Therefore, the 7-methyl group must be treated as a temporary synthetic handle. It must be oxidatively excised to a carboxylic acid and subsequently converted to a halogen (bromo or iodo) via halodecarboxylation. This yields the canonical 7-halopyrrolo[2,1-f][1,2,4]triazin-4-amine intermediate, which is competent for lithium-halogen exchange and subsequent nucleophilic addition to the ribonolactone electrophile [2].
Synthetic Workflow
Figure 1: Synthetic workflow from 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine to GS-441524.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric, thermal, and temporal data for the five-phase synthesis, including self-validating In-Process Controls (IPCs) to ensure protocol integrity.
| Reaction Phase | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield | In-Process Control (IPC) |
| Phase 1 | Benzylic Oxidation | KMnO₄, H₂O/Pyridine | 80 | 12 | 75–80% | LC-MS: [M+H]⁺ 179 |
| Phase 2 | Halodecarboxylation | NBS, AgNO₃, MeCN/H₂O | 50 | 4 | 65–70% | HPLC: Loss of COOH peak |
| Phase 3 | Lithiation & Coupling | TMSCl, n-BuLi, Ribonolactone | -78 | 3 | 55–60% | TLC: UV active spot (R_f 0.4) |
| Phase 4 | Anomeric Cyanation | TMSCN, BF₃·OEt₂, DCM | -78 to 20 | 18 | 70–75% | ¹⁹F NMR: Absence of BF₃ |
| Phase 5 | Global Deprotection | BCl₃, DCM | -78 to -20 | 4 | 80–85% | LC-MS: [M+H]⁺ 292 |
Step-by-Step Experimental Protocols
Phase 1: Precursor Activation (Oxidation)
Causality: The robust sp³ C–H bonds of the 7-methyl group must be oxidized to a carboxylate to prime the molecule for radical-mediated halogenation.
-
Suspend 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in a 1:1 mixture of pyridine and water.
-
Heat the mixture to 80°C and add KMnO₄ (3.5 eq) in small portions over 2 hours to prevent thermal runaway.
-
Stir for 12 hours. Self-Validation: Monitor via LC-MS until the starting mass ([M+H]⁺ 149) is entirely replaced by the acid mass ([M+H]⁺ 179).
-
Filter the hot suspension through a Celite pad to remove insoluble MnO₂ byproducts.
-
Acidify the filtrate with 1M HCl to pH 3–4 to precipitate 7-carboxypyrrolo[2,1-f][1,2,4]triazin-4-amine. Filter and dry under vacuum.
Phase 2: Halodecarboxylation
Causality: A modified Hunsdiecker reaction replaces the carboxyl group with a bromine atom, establishing the necessary handle for organometallic coupling [3].
-
Dissolve the 7-carboxylic acid intermediate (1.0 eq) in a 4:1 mixture of MeCN and H₂O.
-
Add AgNO₃ (0.2 eq) as a catalyst, followed by N-bromosuccinimide (NBS, 1.2 eq).
-
Heat the reaction to 50°C for 4 hours. The evolution of CO₂ gas serves as a visual indicator of reaction progress.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual bromine species.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine.
Phase 3: Organometallic C-Glycosylation
Causality: The exocyclic C4-amine contains acidic protons (pKₐ ~15) that will rapidly quench the n-BuLi intended for halogen-metal exchange. Transient protection using TMSCl generates an N,N-bis(TMS) derivative, rendering the molecule compatible with strong bases. Cryogenic conditions (-78°C) are mandatory to prevent the highly reactive 7-lithio species from undergoing ring-opening or dimerization [1].
-
Dissolve 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Add TMSCl (2.5 eq) and triethylamine (3.0 eq) at room temperature. Stir for 2 hours to achieve full bis-silylation.
-
Cool the reactor strictly to -78°C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form the 7-lithio intermediate.
-
Slowly add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (1.0 eq) in anhydrous THF.
-
Stir at -78°C for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and purify via silica gel chromatography to isolate the 1′-C-coupled hemiacetal.
Phase 4: Anomeric Cyanation
Causality: A Lewis acid (BF₃·OEt₂) activates the anomeric hydroxyl of the hemiacetal, promoting its departure to form a transient oxocarbenium ion. TMSCN then attacks stereoselectively. The steric bulk of the alpha-face benzyl groups drives the cyano addition to the desired 1′-β configuration, which is critical for viral RNA polymerase inhibition [2].
-
Dissolve the hemiacetal (1.0 eq) in anhydrous DCM and cool to -78°C.
-
Add TMSCN (4.0 eq) followed by dropwise addition of BF₃·OEt₂ (3.0 eq).
-
Allow the reaction to slowly warm to room temperature over 18 hours.
-
Quench carefully with saturated aqueous NaHCO₃ (Caution: HCN gas may evolve; perform in a highly ventilated fume hood).
-
Extract the organic layer, concentrate, and purify to yield the protected 1′-cyano intermediate.
Phase 5: Global Deprotection
Causality: Standard Pd/C hydrogenation to remove benzyl ethers is avoided, as the pyrrolotriazine core and the cyano group are sensitive to over-reduction. Lewis acid-mediated debenzylation using BCl₃ provides perfect chemoselectivity [2].
-
Dissolve the protected cyano intermediate in anhydrous DCM and cool to -78°C.
-
Add BCl₃ (10.0 eq, 1.0 M in DCM) dropwise.
-
Stir at -78°C for 2 hours, then warm to -20°C for an additional 2 hours.
-
Quench the reaction at -78°C by the slow addition of a pre-cooled mixture of DCM and Methanol (1:1).
-
Concentrate the mixture and purify via reverse-phase preparative HPLC to yield pure GS-441524 .
References
-
Siegel, D., et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017, 60(5), 1648-1661. URL:[Link] [1]
-
Savi, C. D., et al. "Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action, Clinical Development, Synthesis at Scale, and Outlook for Supply." Organic Process Research & Development, 2020, 24(6), 940-976. URL:[Link] [2]
-
Wang, H., et al. "New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir." Heterocycles, 2021, 102(9), 1797. URL:[Link] [3]
C-C bond formation techniques using pyrrolotriazine bases
Application Note: C-C Bond Formation Techniques for Pyrrolo[2,1-f][1,2,4]triazine Scaffolds
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the core "base" for critical antiviral agents (e.g., Remdesivir) and kinase inhibitors.[1] Unlike traditional nitrogen-linked nucleosides, these scaffolds often require the formation of a Carbon-Carbon (C-C) glycosidic bond (C-nucleosides) or direct C-C functionalization of the heterocyclic ring to modulate potency.[2]
This guide provides validated protocols for three critical C-C bond formation techniques:
-
C-Glycosylation: The nucleophilic addition of metallated pyrrolotriazines to sugar lactones (Remdesivir synthesis).
-
Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura and Sonogashira protocols for C7-diversification.
-
C-H Activation: Direct C-H cyanation for scalable scaffold construction.
Technique I: C-Glycosylation (C-Nucleoside Synthesis)
The formation of the C1'–C bond between the ribose sugar and the pyrrolotriazine base is the most challenging and high-value step in the synthesis of C-nucleosides like GS-441524 (the parent nucleoside of Remdesivir).
Mechanistic Insight
The reaction relies on a halogen-metal exchange at the C7 position of the pyrrolotriazine. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl of a ribonolactone.
-
Challenge: The exocyclic amine at C4 is acidic and nucleophilic. It must be transiently protected (silylated) to prevent quenching of the organometallic reagent.
-
Solution: A "Turbo-Grignard" or Lithium-Halogen exchange approach using TMSCl for in situ protection.
Protocol 1: C-Glycosylation via Halogen-Metal Exchange
Target: Coupling 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine with a protected ribonolactone.
Reagents & Materials:
-
Substrate: 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (purity >98%).
-
Sugar: 2,3,5-Tri-O-benzyl-D-ribonolactone (or benzoyl protected equivalent).
-
Reagents: TMSCl (Trimethylsilyl chloride), PhMgCl (2.0 M in THF),
PrMgCl·LiCl (Turbo Grignard) or -BuLi. -
Solvent: Anhydrous THF (water <50 ppm).
Step-by-Step Workflow:
-
In Situ Protection:
-
Charge a reactor with 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) and anhydrous THF (10 V).
-
Cool to 0 °C. Add TMSCl (2.2 equiv) dropwise.
-
Add PhMgCl (2.1 equiv) dropwise over 30 min. Note: PhMgCl acts as a base to deprotonate the amine, facilitating silylation.
-
Stir at 20 °C for 1 h to ensure complete bis-silylation of the exocyclic amine.
-
-
Halogen-Metal Exchange:
-
Cool the mixture to -78 °C (cryogenic conditions are critical to prevent isomerization).
-
Add
-BuLi (2.5 M in hexanes, 1.1 equiv) OR PrMgCl·LiCl (1.2 equiv) dropwise. -
Stir for 30–60 min. The solution now contains the lithiated (or magnesiated) C-nucleobase.
-
-
C-C Bond Formation (Coupling):
-
Dissolve the protected ribonolactone (1.2 equiv) in anhydrous THF (3 V).
-
Add the lactone solution to the metallated base at -78 °C over 1 h.
-
Stir at -78 °C for 2 h.
-
-
Quench & Workup:
-
Quench with acidic methanol (AcOH/MeOH) or aqueous NH4Cl at -78 °C.
-
Allow to warm to room temperature. The product is typically a lactol (hemiacetal).
-
Note: Subsequent reduction (using Et3SiH/BF3·OEt2) or cyanation is required to finalize the nucleoside, but the C-C bond is established here.
-
Data Summary: Comparison of Exchange Reagents
| Reagent | Temperature | Yield (C-C Step) | Comments |
| -78 °C | 65–75% | Standard method. Requires strict cryogenic control. | |
| -20 °C to 0 °C | 50–60% | "Turbo Grignard". Allows warmer temps but slower exchange. | |
| PhMgCl/ | -40 °C | 70–80% | Hybrid approach used in process scale-up (Gilead). |
Technique II: Palladium-Catalyzed Cross-Coupling (C7 Functionalization)
For kinase inhibitors, the C7 position is often derivatized with aryl or heteroaryl groups to engage the ATP-binding pocket.
Protocol 2: Suzuki-Miyaura Coupling on Pyrrolotriazine
Target: C7-Aryl-pyrrolo[2,1-f][1,2,4]triazin-4-amine.[3]
-
Reaction Setup:
-
Combine 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1).
-
Degas with Argon for 15 min.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%).
-
Expert Tip: For sterically hindered boronic acids, use XPhos Pd G2 precatalyst.
-
-
Execution:
-
Heat to 90–100 °C for 4–12 h.
-
Monitor by LC-MS. The iodine at C7 is highly reactive; oxidative addition is facile.
-
-
Purification:
-
Filter through Celite. Concentrate.
-
Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Technique III: Direct C-H Activation (Scaffold Construction)
Recent process improvements (e.g., by Medicines for All Institute) utilize C-H activation before the triazine ring closure to streamline synthesis.
Protocol 3: C-H Cyanation of Pyrrole (Pre-Scaffold)
Target: 2-Cyanopyrrole (Precursor to the pyrrolotriazine core).
-
Reagents: Pyrrole (substrate), Chlorosulfonyl isocyanate (CSI), DMF.[4]
-
Procedure:
-
React pyrrole with CSI in MeCN to form the intermediate amide.
-
Treat with DMF (Vilsmeier-type activation) to dehydrate the amide directly to the nitrile.
-
Significance: This installs the C-C bond (nitrile carbon) that eventually becomes C4 of the triazine ring.
-
Visualizing the Chemistry
The following diagram illustrates the critical C-Glycosylation pathway used in Remdesivir synthesis and the parallel Cross-Coupling workflow.
Figure 1: Divergent C-C bond formation pathways for pyrrolotriazine scaffolds: C-Glycosylation for antivirals vs. Cross-Coupling for kinase inhibitors.
References
-
Siegel, D. et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link
-
Paymode, D.J. et al. (2020).[5][6] Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. Link[5]
-
Knochel, P. et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemical Reviews. Link
-
Warren, T.K. et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Current Status: Online | Tier: L3 Process Chemistry Support Ticket ID: PYR-TRI-007-OPT
Executive Summary: The Synthetic Challenge
You are encountering yield attrition in the synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine . This scaffold is the nucleobase core of Remdesivir (GS-5734) and other broad-spectrum antiviral C-nucleosides.
The Diagnostic: Low yields in this synthesis typically stem from three specific bottlenecks:
-
N-Amination Efficiency: The conversion of 2-cyanopyrrole to 1-amino-2-cyanopyrrole is often the rate-limiting step due to poor reagent stability (Chloramine/HOSA).
-
Cyclization Thermodynamics: Closing the triazine ring requires high thermal energy, often leading to degradation if not buffered correctly.
-
C7-Regioselectivity: Installing the methyl group at C7 after ring formation (via halogenation) is chemically superior to starting with 3-methylpyrrole, but prone to over-halogenation.
This guide provides an optimized protocol based on the Gilead "Second Generation" Process (Siegel et al., 2021) and advanced C-H functionalization strategies.
Part 1: The Optimized Workflow (Visualized)
The following decision tree outlines the critical path to high-yield synthesis, distinguishing between the "Legacy Route" (low yield) and the "Process Route" (high yield).
Figure 1: Comparative workflow showing the transition from legacy academic routes to robust process chemistry routes.
Part 2: Critical Process Modules
Module A: The N-Amination (The "Make-or-Break" Step)
Issue: Using Sodium Hydride (NaH) with Hydroxylamine-O-sulfonic acid (HOSA) in DMF is hazardous and yields are inconsistent (30-50%).
Solution: Switch to an in-situ Chloramine (
-
Protocol:
-
Dissolve 2-cyanopyrrole in MTBE (Methyl tert-butyl ether).
-
Add
and (aqueous ammonia). -
Slowly add Sodium Hypochlorite (Bleach) at <0°C.
-
Mechanism: This generates
in situ, which transfers to the organic phase to N-aminate the pyrrole anion. -
Yield Impact: Increases yield to >85% and eliminates chromatography (product crystallizes).
-
Technical Insight: The biphasic system acts as a buffer. The reactive chloramine is consumed immediately by the pyrrole, preventing side reactions (dimerization) common in monophasic DMF reactions [1].
Module B: Cyclization to the Triazine Core
Issue: Cyclization using Formamide at reflux (180°C) leads to "tar" formation and difficult purification. Solution: Use Formamidine Acetate in Ethanol or n-Butanol.
-
Protocol:
-
Suspend 1-amino-2-cyanopyrrole in Ethanol (or n-BuOH for higher temp).
-
Add 2.0 - 4.0 equivalents of Formamidine Acetate.
-
Reflux (80-110°C) for 12-16 hours.
-
Key Optimization: If conversion stalls, add a catalytic amount of Acetic Acid .
-
Workup: Cool to 0°C. The product usually precipitates as a beige solid. Filtration yields pure product.
-
Why this works: Formamidine acetate provides the necessary "N-C-N" carbon fragment in a more activated state than formamide, allowing the reaction to proceed at lower temperatures, preserving the sensitive pyrrole ring [2].
Module C: Installing the 7-Methyl Group (Regioselectivity)
Issue: Direct methylation of the scaffold is not regioselective (attacks N1, N3, or C5). Solution: Electrophilic Iodination followed by Suzuki Coupling.
Step 1: Regioselective Iodination
-
Reagent: N-Iodosuccinimide (NIS) in DMF at -20°C to 0°C.
-
Selectivity: The C7 position is the most electron-rich carbon on the pyrrole ring. Low temperature prevents C5-iodination (over-iodination).
-
Target Intermediate: 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine.
Step 2: Methylation (Suzuki-Miyaura)
-
Reagents: Methylboronic acid (or Trimethylboroxine),
or , , Dioxane/Water. -
Conditions: 80-100°C under Argon.
-
Note: Trimethylboroxine is often superior to methylboronic acid due to stability.
Part 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Amination) | Decomposition of Chloramine or HOSA. | Ensure temperature is strictly <0°C during oxidant addition. Use the MTBE/Water biphasic method [1]. |
| Product is "Sticky"/Dark Oil | Polymerization of pyrrole; Residual DMF. | Switch solvent to n-Butanol for cyclization. Isolate via precipitation, not evaporation. |
| Incomplete Cyclization | Loss of Ammonia; Formamidine decomposition. | Use a condenser to retain ammonia. Add 0.5 eq Acetic Acid to catalyze the ring closure. |
| Mixture of C7-Iodo and C5,C7-Diiodo | Temperature too high during iodination. | Perform iodination at -20°C . Add NIS portion-wise. Monitor by LCMS. |
| Suzuki Coupling Stalls | De-iodination (Protodehalogenation). | Use anhydrous solvents (degassed). Switch catalyst to Pd(dppf)Cl2 (more robust). |
Part 4: Analytical Reference Data
Target Molecule: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
-
1H NMR (DMSO-d6): Characteristic singlet for the triazine proton at ~7.8 ppm.[2] The pyrrole protons (C5/C6) will appear as doublets (or coupled signals) around 6.5-7.0 ppm. The C7-Methyl group will appear as a singlet at ~2.3-2.5 ppm.
-
LCMS: [M+H]+ expected at ~149.07 (calculated).
References
-
Siegel, D., et al. (2021). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature.[3]
-
Vasilev, M., et al. (2023).[4] "Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs." Organic Process Research & Development. [5]
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles using Organomagnesium and Organozinc Reagents." Chemistry - A European Journal.[5] (Reference for C7-metallation strategies).
Sources
Technical Support: Pyrrolotriazine Halogenation & Regioselectivity
This guide is designed for medicinal chemists and process engineers encountering regioselectivity issues with the pyrrolo[2,1-f][1,2,4]triazine scaffold.[1] It synthesizes mechanistic insights with practical troubleshooting steps, focusing on the competition between the C-5 and C-7 positions.
Core Mechanistic Insight: The C-5 vs. C-7 Competition
Before troubleshooting, you must understand the electronic bias of the scaffold.[1] The pyrrolo[2,1-f][1,2,4]triazine system is an electron-rich aromatic bicycle.[1]
-
C-5 Position (Pyrrole
-like): This is electronically the most nucleophilic site.[1] Under standard electrophilic aromatic substitution ( ) conditions, reagents (especially brominating agents) prefer this position.[1][2] -
C-7 Position (Pyrrole
-like): This is the secondary nucleophilic site.[1] However, it is the critical position for glycosylation (e.g., Remdesivir) and many kinase inhibitor couplings. -
The Conflict: Direct halogenation often yields C-5 products or C-5,C-7-dihalogenated mixtures, making selective C-7 functionalization difficult without specific protocols.[1]
Reactivity Heatmap
| Position | Reactivity (S_EAr) | Typical Outcome with NBS | Typical Outcome with NIS |
| C-5 | High (Primary) | Major Product (Mono-bromo) | Minor/Competitive |
| C-7 | Moderate (Secondary) | Minor Product (unless C-5 blocked) | Major Product (High Selectivity) |
| C-6 | Low | Inert | Inert |
Troubleshooting Guides (FAQ Format)
Scenario A: "I need the C-7 Iodide (for coupling), but I'm getting mixtures."
Diagnosis: You are likely using conditions that favor thermodynamic equilibration or are not exploiting the specific directing effect of N-iodosuccinimide (NIS).[1]
Root Cause: While C-5 is more electron-rich, the C-7 position is more accessible for iodination when using NIS, likely due to a combination of steric factors and the specific transition state of the iodonium intermediate in polar aprotic solvents.[1]
Corrective Protocol:
-
Switch Reagent: Move from Iodine (
) or ICl to NIS (N-iodosuccinimide) .[1] -
Solvent Selection: Use DMF or THF .[1] DMF often enhances C-7 regioselectivity for this specific scaffold.[1]
-
Temperature Control: Maintain 0 °C to -20 °C . Do not heat.
-
Reference Standard: This is the industry-standard method used in the optimized synthesis of the Remdesivir nucleobase (See Paymode et al., 2020).[1]
Scenario B: "I am consistently getting 5,7-Di-halogenated products."
Diagnosis: The reaction is "over-running" because the first halogenation activates or insufficiently deactivates the ring, or the reagent stoichiometry is too high.
Root Cause: The pyrrolotriazine ring is highly electron-rich.[1] Once the mono-halogen forms, the second position (C-5 or C-7) remains reactive enough to attack remaining electrophiles.[1]
Corrective Protocol:
-
Stoichiometry: Reduce electrophile equivalents to 0.95 eq . It is better to have unreacted starting material (separable) than di-halogenated byproduct (difficult to separate).[1]
-
Slow Addition: Add the halogenating agent dropwise as a solution over 1 hour.
-
Acid Scavenger: If using
, add a weak base ( ) to neutralize HI, which can catalyze further substitution or degradation.[1]
Scenario C: "I specifically need the C-5 Bromo, but C-7 is contaminating."
Diagnosis: You are likely running the reaction in a solvent that promotes promiscuous halogenation.
Root Cause: Bromination is more aggressive than iodination.
Corrective Protocol:
-
Reagent: Use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS. It releases
in a more controlled manner. -
Alternative Strategy (Lithium Exchange): If direct selectivity fails, intentionally drive the reaction to the 5,7-dibromo species (using excess reagent), then perform a selective Lithium-Halogen exchange with n-BuLi at -78 °C.[1]
Validated Experimental Protocols
Protocol 1: Highly Selective C-7 Iodination (Remdesivir Base)
Target: 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine[1]
-
Setup: Charge a reactor with pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) and DMF (10 volumes) .
-
Cooling: Cool the mixture to 0 °C .
-
Addition: Add NIS (N-iodosuccinimide, 1.05 eq) portion-wise over 30 minutes.
-
Critical: Protect from light to prevent radical side reactions.
-
-
Reaction: Stir at 0–5 °C for 1 hour. Monitor by HPLC (Target: >95% conversion, <2% di-iodo).
-
Quench: Pour into ice-water containing 5% sodium thiosulfate (to quench iodine).
-
Isolation: Filter the resulting precipitate.
-
Expected Yield: 85–95%.
-
Selectivity: >20:1 (C-7 : C-5).[1]
-
Protocol 2: Selective C-5 Bromination via Debromination
Target: 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine[1]
-
Bromination: Treat scaffold with 2.2 eq NBS in DCM/MeCN to generate the 5,7-dibromo intermediate.[1] Isolate or use in situ.[3]
-
Exchange: Dissolve 5,7-dibromo compound in dry THF. Cool to -78 °C .[1][2][7]
-
Lithiation: Add n-BuLi (1.1 eq) dropwise.[1]
-
Note: The C-7 bromine exchanges preferentially due to the inductive effect of the triazine nitrogens.
-
-
Quench: Add MeOH or H2O to protonate the C-7 position.
-
Result: The C-5 bromine remains intact.[1]
Visual Troubleshooting Logic
The following diagram illustrates the decision pathways for regioselective functionalization.
Caption: Decision tree for selecting reaction conditions based on target regiochemistry. Note the specific utility of NIS for C-7 and Lithium-exchange for C-5.
References
-
Paymode, D. J., et al. (2020).[1][3][4] "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters, 22(19), 7656–7661.[1] [1]
- Key Insight: Establishes the NIS/DMF protocol for high-yield C-7 iodin
-
Finch, H., et al. (2014).[1] "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." Asian Journal of Chemistry, 26.
- Key Insight: Details the 5,7-dibromination and selective debromination str
-
Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry, 60(5), 1648–1661.[1] [1]
- Key Insight: Describes the medicinal chemistry utility of the 7-iodo intermedi
-
Patil, S. A., et al. (2021).[1][8] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity, 25, 1319–1338.[1]
-
Key Insight: Comprehensive review of synthetic routes and reactivity profiles.[9]
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 6. New Synthetic Methods towards the Nucleobase Moiety of Remdesivir | TCI EUROPE N.V. [tcichemicals.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
Removing impurities from 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine preparations
Technical Support Center: Purification of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Ref: TSC-PUR-7MPTA-01 | Version: 2.4 | Status: Active Target Molecule: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 885270-28-0)[1][2]
Executive Summary
This guide addresses the purification of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine , a critical nucleobase scaffold used in the synthesis of antiviral nucleoside analogs (related to Remdesivir/GS-5734) and kinase inhibitors.[1]
The primary challenge in isolating this compound is its structural amphotericity and the presence of "sticky" impurities—specifically the 4-oxo hydrolysis product (lactam form) and regioisomers (5-methyl analogs).[1][3] This guide prioritizes non-chromatographic workups (Acid-Base Swing) followed by crystallization to ensure scalability and high purity (>99% HPLC).
Module 1: The "Black Box" of Impurities
Understanding the enemy is the first step to removal.[1][3]
The synthesis of pyrrolo-triazines often involves the amination of a pyrrole precursor followed by cyclization.[1][2][4] Impurities are not random; they are mechanistic consequences.[2]
Common Impurity Profile
| Impurity Type | Source | Solubility Behavior | Removal Strategy |
| 4-Oxo Derivative (Hydrolysis) | Incomplete amination or hydrolysis of the amidine intermediate.[1][2][5] | Insoluble in dilute acid; Soluble in base (as enolate).[1][2][3] | Acid-Base Swing (Remains in organic layer during acid wash).[1][2][3] |
| 5-Methyl Isomer | Regioselectivity error during the initial pyrrole formation or functionalization.[1][2] | Similar to target, but often more soluble in alcohols.[2] | Recrystallization (EtOH or MeOH).[1][2][3] |
| Oligomers/Color Bodies | Oxidation of the electron-rich pyrrole ring (turning the solid brown/black).[1][3] | Highly lipophilic.[2] | Charcoal Filtration or Silica Plug.[2] |
| Inorganic Salts | Ammonium salts or metal catalysts (if coupling used).[1][2][3] | Water soluble.[2] | Aqueous Wash / Chelation.[2][6] |
Mechanistic Origin Diagram
The following flowchart visualizes where these impurities enter the stream.
Caption: Mechanistic pathway showing the divergence of the target molecule from key hydrolytic (4-oxo) and regioisomeric impurities.
Module 2: Troubleshooting Guide (FAQs)
Q1: My crude product is a sticky, dark brown tar. How do I get a solid? A: This is typical of pyrrole oxidation ("color bodies").[1][2][3]
-
The Fix: Do not attempt to recrystallize immediately. Dissolve the tar in 10 volumes of 1N HCl . The amine (target) will protonate and dissolve.[1][3] The dark tar/oligomers often remain undissolved or can be extracted out with Ethyl Acetate (EtOAc).[1][3] Filter the aqueous layer through Celite, then basify (pH >9) to precipitate the solid.[1][3]
Q2: I see a persistent impurity at RRT ~0.9 or 1.1 on HPLC. What is it? A: This is likely the 4-oxo intermediate (7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one).[1][3]
-
The Logic: The amino group (-NH2) is basic (pKa ~4.3), while the oxo group (lactam) is essentially neutral/acidic.[1][3]
-
The Fix: Use the Acid-Base Swing Protocol (see Module 3). The 4-oxo impurity will not protonate at pH 1-2 and will be washed away in the organic wash of the acidic aqueous phase.[1][2]
Q3: The melting point is broad (e.g., 205–215°C instead of >230°C). A: This indicates the presence of the 5-methyl isomer or solvent inclusion.[1]
-
The Fix: Recrystallize from Ethanol/Water (3:1) .[1][3] The 7-methyl isomer typically packs better and crystallizes out, while the 5-methyl isomer remains in the mother liquor.[1][2]
Module 3: Advanced Purification Protocols
Protocol A: The "Acid-Base Swing" (Primary Purification)
Best for: Removing non-basic impurities (4-oxo derivatives, tars, starting materials). Principle: Exploiting the pKa (~4.[1]3) of the triazine amine.[1][3][4][5][7]
-
Dissolution: Suspend the crude solid in Water (10 vol) .
-
Acidification: Slowly add Conc. HCl until pH reaches 1.0–2.0 . The slurry should become a clear solution as the amine protonates.[2]
-
Checkpoint: If solids remain, these are likely impurities.[2] Filter them off.
-
-
Organic Wash: Extract the acidic aqueous solution with DCM or EtOAc (2 x 5 vol) .[1][2][3]
-
Charcoal Treatment (Optional): Add activated carbon (5 wt%) to the aqueous layer, stir for 30 min, and filter through Celite.
-
Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 50% NaOH or NH4OH until pH reaches 9–10 .
-
Isolation: The target amine will crash out as a white/off-white solid.[1][2] Filter, wash with cold water, and dry.[2]
Protocol B: Recrystallization (Polishing)
Best for: Removing isomers and trace salts.[1][3]
-
Procedure:
-
Suspend the solid in EtOH (15 vol) .
-
Heat to reflux (approx. 78°C).[1][2][3] The solid should dissolve.[2]
-
Note: If not fully soluble, add small aliquots of EtOH.[2]
-
Slowly add Water (dropwise) at reflux until slight turbidity persists, then add just enough EtOH to clear it again.[1][2][3]
-
Allow to cool slowly to Room Temperature (RT), then to 0°C.
-
-
Yield: Typical recovery is 75–85%.[2]
Workflow Diagram: Acid-Base Swing
Caption: Step-by-step logic for the Acid-Base purification method, separating the basic amine from neutral byproducts.
References & Grounding
-
Synthesis of Remdesivir Nucleobase (Parent Scaffold):
-
Purification of Pyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives:
-
Impurity Characterization (4-Oxo vs Amine):
-
General Properties of 7-Methyl Analog:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[1,2-f][1,2,4]triazin-4-amine | 159326-68-8 [sigmaaldrich.com]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Optimizing Reaction Temperature for Pyrrolotriazine Amine Formation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Scope: Thermal optimization for Nucleophilic Aromatic Substitution (
Executive Summary: The Thermal Landscape
Pyrrolotriazine amines (specifically pyrrolo[2,1-f][1,2,4]triazin-4-amines) are privileged scaffolds in kinase inhibitors (e.g., BMS-series) and antiviral agents (e.g., Remdesivir). Forming the C4-amine bond is the critical diversity-generating step.
Temperature is the primary lever for controlling the Chemoselectivity Index between the desired amination and the thermodynamically favored hydrolysis (formation of pyrrolotriazinone).
-
Optimal Window: Typically 60°C – 90°C for standard
. -
Danger Zone: >100°C in non-anhydrous conditions (Hydrolysis risk).
-
Kinetic Trap: <40°C often results in stalled conversion due to the electron-rich nature of the pyrrole ring deactivating the triazine electrophile.
Core Principles: Thermodynamics & Kinetics[1]
The Deactivation Challenge
Unlike pyrimidines, the pyrrolo[2,1-f][1,2,4]triazine core is electron-rich due to the fused pyrrole. This increases the electron density at the C4 position, raising the activation energy (
-
Implication: Room temperature reactions rarely reach completion unless the nucleophile is exceptionally potent (e.g., hydrazine, aliphatic amines).
-
Thermal Requirement: Heat is necessary to overcome the high
of the Meisenheimer-like transition state.
The Hydrolysis Competitor
At elevated temperatures (
Mechanistic Pathway & Thermal Control
Figure 1: Thermal competition between amination and hydrolysis. High temperatures activate the substrate but exponentially increase susceptibility to moisture.
Experimental Protocols
Protocol A: Standard Displacement (4-Cl Substrate)
Best for: Late-stage functionalization with diverse amines.
Reagents:
-
Substrate: 4-Chloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (2.0 equiv) or
(suspended) -
Solvent: n-Butanol (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve substrate in n-Butanol (0.2 M). Note: Alcohols are preferred over DMF to suppress polymerization, despite potential solvolysis.
-
Base Addition: Add DIPEA at Room Temperature (RT).
-
Ramp 1 (Activation): Heat to 60°C and hold for 1 hour.
-
Checkpoint 1: Check LCMS.
-
If <10% conversion: Proceed to Ramp 2.
-
If >50% conversion: Maintain 60°C.[1]
-
-
Ramp 2 (Drive): Increase to 85°C . Hold for 4–12 hours.
-
Workup: Cool to RT. If using n-BuOH, rotary evaporate directly or precipitate with water.
Protocol B: Acid-Catalyzed Displacement (Unreactive Anilines)
Best for: Electron-deficient anilines or sterically hindered amines.
Rationale: Acid (HCl or TFA) protonates the N1 position, making the C4-Cl bond significantly more electrophilic, allowing the reaction to proceed at lower temperatures (avoiding degradation).
Step-by-Step:
-
Mix: Combine Substrate (1.0 equiv) and Aniline (1.1 equiv) in iPrOH or EtOH.
-
Catalyst: Add conc. HCl (0.1 – 1.0 equiv).[1] Caution: Too much acid can hydrolyze the chloride.
-
Heat: Stir at 60°C .
-
Monitor: Watch for the disappearance of starting material. The product often precipitates as the HCl salt.
Troubleshooting Guide
Issue 1: "Stalled Reaction" (Low Conversion)
Symptom: LCMS shows 40% starting material remaining after 24h at 80°C.
-
Root Cause: The pyrrole ring is donating too much electron density, deactivating the C-Cl bond.
-
Thermal Fix:
-
Switch solvent to n-Butanol or DMA (allows higher temp).
-
Increase temp to 110°C .
-
Advanced: Use Microwave irradiation (120°C for 30 mins).
-
-
Chemical Fix: Switch to Protocol B (Acid Catalysis). The protonation mimics the electronic activation of a pyrimidine.
Issue 2: "The Hydrolysis Peak" (Pyrrolotriazinone Formation)
Symptom: Appearance of [M-Cl+OH] peak (Mass = SM - 35 + 17).
-
Root Cause: Reaction temperature is too high for the water content of the solvent.
-
Thermal Fix:
-
Lower Temperature: Cap reaction at 70°C.
-
Dry Solvents: Ensure DMF/DMSO is anhydrous (<0.1% water).
-
Base Switch: Switch from inorganic bases (
, which can be hygroscopic) to organic bases (DIPEA, Et3N).
-
Issue 3: "Black Tar" (Polymerization)
Symptom: Darkening of reaction mixture, loss of mass balance.
-
Root Cause: Thermal decomposition of the electron-rich pyrrole ring, often caused by oxidative stress at high temps.
-
Fix:
-
Degas: Sparge solvent with Argon/Nitrogen before heating.
-
Temp Limit: Do not exceed 100°C.
-
Scavenger: Add BHT (catalytic) if radical polymerization is suspected (rare but possible).
-
Quantitative Data Summary
| Parameter | Standard Range | Optimization Limit | Critical Note |
| Reaction Temp | 60°C – 85°C | 120°C (Microwave) | >100°C increases hydrolysis risk exponentially. |
| Time | 4 – 16 Hours | 30 Mins (MW) | Prolonged heating >24h degrades the pyrrole core. |
| pH Sensitivity | pH 8 – 10 | pH 4 – 6 (Catalytic) | Avoid pH >12 (rapid hydrolysis of Cl). |
| Solvent BP | 82°C (iPrOH) | 117°C (n-BuOH) | n-BuOH is the "Goldilocks" solvent for this scaffold. |
Advanced Workflow: Optimization Logic Tree
Figure 2: Decision logic for temperature and condition adjustment based on LCMS feedback.
FAQ: Researcher to Researcher
Q: Can I use Buchwald-Hartwig coupling instead of
Q: Why does my reaction turn red/brown at 90°C?
A: Pyrrolotriazines are electron-rich and prone to oxidative degradation. The color change indicates the formation of oligomers. This is usually cosmetic, but if yield drops, ensure you are working under an inert atmosphere (
Q: Is microwave heating safe for this scaffold? A: generally, yes. The pyrrolotriazine core is thermally stable up to ~150°C for short bursts. Microwave heating at 120°C for 20 minutes is a standard "force" condition for difficult amines.
References
-
Remdesivir Synthesis & Process Development (Amin
- Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir.
- Source: ACS Omega (2022).
-
URL:[Link]
-
Kinase Inhibitor Optimiz
vs Hydrolysis) -
General Pyrrolotriazine Chemistry (Cycliz
-
Acid Catalysis in Heterocyclic Amin
Sources
Technical Support Center: Solubilizing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Status: Active Ticket ID: SOL-7MP-AGLY Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Overview: The Thermodynamic Barrier[1]
Welcome to the technical support center. You are likely encountering precipitation, "crashing out" upon dilution, or inability to achieve target concentrations (>1 mg/mL) in aqueous media.[1]
The Root Cause: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (the aglycone base structurally related to Remdesivir/GS-441524 nucleosides) presents a classic medicinal chemistry challenge: High Crystal Lattice Energy vs. Low Solvation Energy. [1]
-
Planarity & Stacking: The fused pyrrolotriazine ring system is planar and electron-deficient, leading to strong
stacking interactions in the solid state. -
Weak Basicity: The exocyclic amine and the triazine nitrogen have a pKa
4.0–4.5. At neutral pH (7.4), the molecule is uncharged and highly lipophilic (LogP > 1.5), driving it out of the water and back into the crystal lattice.[1]
Formulation Decision Matrix
Use the following logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental end-use.
Protocol 1: pH Manipulation (The "Salt Switch")[1]
Best For: Chemical synthesis, stock solution preparation, and oral gavage (where low pH is tolerated).[1]
The Science: Because the pKa is approximately 4.0, the molecule exists as a neutral, insoluble solid at pH 7. To dissolve it, you must protonate the N1 position or the exocyclic amine, converting it into a cation. This requires dropping the pH at least 2 units below the pKa (Target pH < 2.0).[1]
Step-by-Step Procedure
-
Weighing: Weigh the target amount of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine.
-
Acidification: Do not add water yet. Add 1.0 equivalent of 1M HCl or Methanesulfonic Acid (MSA).[1]
-
Note: MSA often yields better solubility than HCl for fused heterocycles due to the "soft" nature of the counterion.
-
-
Sonication: Sonicate for 5-10 minutes. The slurry should begin to clear.[1][2]
-
Dilution: Slowly add water or saline while vortexing.
-
Final pH Check: Verify pH is < 2.0. If precipitation occurs upon adding water, the pH has risen too high; add small aliquots of 1N HCl to re-dissolve.
Warning: Do not buffer this to pH 7.4. It will precipitate immediately.[1]
Protocol 2: The "Golden Triangle" (Co-solvent System)[1]
Best For: In vivo IP/SC injections where extreme pH is irritating, or high-concentration stocks.
The Science: This method uses a ternary system to lower the dielectric constant of the solvent, making it more "friendly" to the lipophilic pyrrolotriazine core.
Recommended Formulation (Standard):
| Component | Percentage (v/v) | Function |
|---|---|---|
| DMSO | 5% - 10% | Primary Solubilizer (Breaks lattice) |
| PEG 400 | 30% - 40% | Interface Stabilizer (Prevents immediate crashing) |
| Propylene Glycol | 30% | Viscosity/Solubility Enhancer |
| Saline/Water | 20% - 35% | Diluent (Add LAST) |[1]
Mixing Order (Critical)
-
Dissolve compound completely in 100% DMSO first. (Target conc: 20-50 mg/mL in this phase).[1]
-
Add PEG 400 and vortex.
-
Add Propylene Glycol and vortex.
-
Slowly add Water/Saline dropwise while vortexing.
-
Troubleshooting: If cloudiness appears, stop water addition and sonicate. If it persists, your concentration is above the thermodynamic solubility limit for this ratio.
-
Protocol 3: Cyclodextrin Encapsulation (Advanced)
Best For: IV administration, sensitive biological assays, and preventing "crash out" upon blood dilution.
The Science: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol) forms a "host-guest" inclusion complex. The hydrophobic pyrrolotriazine hides inside the donut-shaped sugar ring, while the hydrophilic exterior interacts with water. This is the standard delivery vehicle for Remdesivir (GS-5734).[1]
Protocol
-
Vehicle Prep: Prepare a 30% (w/v) SBE-β-CD solution in water.[1] (e.g., 3g Captisol in 10mL water).[1] Adjust pH to 3.5 using HCl.
-
Solubilization: Add the solid pyrrolotriazine amine to the vehicle.
-
Energy Input: This process is endothermic and kinetically slow.[1] You must stir continuously for 2-4 hours at room temperature or mild heat (37°C).
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solids.
Troubleshooting & FAQs
Q: I dissolved it in DMSO, but when I added it to my cell culture media (DMEM), it turned cloudy. Why?
A: You triggered the "Parachute Effect." When you dilute DMSO into aqueous media (pH 7.4), the solvent power drops instantly.[1] The molecule enters a state of metastable supersaturation and then rapidly crystallizes (crashes out).[1]
-
Fix: Lower your final concentration.
-
Fix: Pre-warm the media to 37°C.
-
Fix: Use the SBE-β-CD method (Protocol 3), as the complex prevents the water from "seeing" the hydrophobic drug.[1]
Q: Can I use Ethanol instead of DMSO?
A: Generally, No.
Pyrrolotriazines have poor solubility in ethanol compared to DMSO. Ethanol is also less effective at disrupting the
Q: My solution is clear, but my LC-MS signal is varying wildly.
A: Check for Micro-precipitation. The solution may look clear to the naked eye, but contain micro-crystals (Tyndall effect).[1] These crystals settle or stick to plastic tips, causing dosing errors.
-
Test: Shine a laser pointer through the vial. If you see a beam (scattering), it is not a true solution.[1] Filter or acidify further.[1]
Q: What is the maximum solubility I can expect?
| Solvent System | Est. Max Solubility | Notes |
| Pure Water (pH 7) | < 0.1 mg/mL | Practically insoluble |
| Water (pH 1.5) | 5 - 10 mg/mL | Stable only at low pH |
| DMSO | > 50 mg/mL | Good for stock solutions |
| 30% SBE-β-CD (pH 3.5) | 2 - 5 mg/mL | Best for IV injection |
References
-
Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry.
- Context: Describes the synthesis and physical properties of the core scaffold.
-
Eastman, R. T. et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.[1] [1]
- Context: Discusses the formulation challenges (SBECD requirement) of the pyrrolotriazine class.
-
PubChem Compound Summary. "Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[4] National Center for Biotechnology Information.[1]
-
Context: Physicochemical data (LogP, H-bond donors/acceptors).[1]
-
-
MedChemExpress (MCE). "GS-441524 Solubility & Formulation Guide."
- Context: Provides validated co-solvent recipes (DMSO/PEG/Water) for the nucleoside analog, directly applicable to the base.
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and compatibility with specific experimental models before broad application.[1]
Sources
Minimizing by-products during 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine glycosylation
Technical Support Center: Glycosylation of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Part 1: Executive Technical Analysis
The Challenge: Glycosylating 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine presents a distinct regiochemical challenge compared to the standard "Remdesivir-type" C-glycosylation. Because the C7-position (the standard site for C-nucleoside formation via lithiation) is blocked by a methyl group, this reaction is typically an N-glycosylation targeting the N1-position to generate adenosine mimics.
The Core Conflict: The pyrrolo[2,1-f][1,2,4]triazine scaffold is an ambident nucleophile. Under standard Vorbrüggen coupling conditions (Silylation + Lewis Acid), the reaction kinetic vs. thermodynamic control dictates the ratio of three primary contaminants:
-
N3-Isomer (Regio-impurity): The N3 nitrogen is electronically accessible and often competes with N1.
- -Anomer (Stereo-impurity): Failure to utilize neighboring group participation or solvent effects leads to the incorrect anomer.
- -Bis-glycoside: Over-glycosylation at the exocyclic amine if silylation is uncontrolled.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity (N1 vs. N3)
Q: I am observing a significant formation of the N3-glycosyl isomer (approx. 15-20%). How can I shift selectivity toward the desired N1-isomer?
A: The N1/N3 ratio is heavily influenced by the "Silyl-Hilbert-Johnson" mechanism's thermodynamics.
-
Root Cause: The N3-isomer is often the kinetic product, while the N1-isomer is the thermodynamic product. Short reaction times or low temperatures may trap the molecule in the N3 state.
-
Corrective Action:
-
Increase Temperature/Time: Heating the reaction (e.g., from 0°C to 60-80°C) often promotes the rearrangement of the kinetically formed N3-isomer to the thermodynamically stable N1-isomer via an intermolecular transglycosylation mechanism.
-
Lewis Acid Switch: Switch from TMSOTf (strong, fast) to
or . Tin(IV) chloride often favors the thermodynamic product due to chelation effects, though it requires more rigorous workup. -
Solvent Polarity: Use Acetonitrile (MeCN). High dielectric constant solvents stabilize the ionic intermediates required for the thermodynamic rearrangement.
-
Category 2: Stereoselectivity ( vs. )
Q: My
A: Anomeric control depends on the sugar donor's protecting groups and the solvent effect.
-
Root Cause 1 (No Neighboring Group): If you are using a 2'-deoxy sugar or a 2'-O-protected sugar with a non-participating group (e.g., Benzyl), you lack the anchimeric assistance that directs
-attack.-
Fix: If synthetic route permits, use a 2'-O-acyl protecting group (Acetyl or Benzoyl). The C2-acyloxonium ion intermediate blocks the
-face, forcing -entry.
-
-
Root Cause 2 (Solvent Effect): Even with participating groups, etheral solvents can erode selectivity.
-
Fix: Ensure the solvent is Acetonitrile . Nitriles can coordinate to the oxocarbenium ion in an
-axial mode (nitrilium ion), shielding the -face and promoting -attack.
-
Category 3: Reaction Stalling & Bis-Glycosylation
Q: The reaction stalls at 60% conversion, but adding more sugar leads to a double-glycosylated mass (M + Sugar). What is happening?
A: This indicates inefficient silylation of the nucleobase.
-
Mechanism: The Vorbrüggen coupling requires the base to be fully silylated (bis-silylated at N1 and
). If the base is under-silylated, it precipitates or reacts sluggishly. If you add excess sugar to force it, the highly reactive silylated -amine (exocyclic) competes for the sugar. -
Protocol Adjustment:
-
Silylation Check: Ensure you use BSA (N,O-Bis(trimethylsilyl)acetamide) (3-4 equivalents) and heat to clear solution before adding the sugar/Lewis acid.
-
Order of Addition: Do not add excess sugar. Instead, add a second aliquot of TMSOTf (0.5 eq) to reactivate the sugar donor if stalling occurs.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of N1-(2',3',5'-tri-O-benzoyl-
Reagents:
-
Base: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (1.1 eq) -
Silylating Agent: BSA (3.5 eq)
-
Catalyst: TMSOTf (1.2 eq)
-
Solvent: Anhydrous MeCN (
ppm)
Step-by-Step Methodology:
-
Silylation (The Critical Activation):
-
Charge the Base and anhydrous MeCN (10 V) into a reactor under Argon.
-
Add BSA dropwise at room temperature.
-
Heat to 60°C for 30–60 minutes.
-
Checkpoint: The suspension must turn into a clear, homogeneous solution. This confirms the formation of the bis-silylated species (
-bis-TMS or -bis-TMS).
-
-
Coupling (Vorbrüggen):
-
Cool the silylated base solution to 0°C .
-
Dissolve the Sugar in MeCN (5 V) and add to the reactor.
-
Add TMSOTf dropwise, maintaining internal temp < 5°C.
-
Thermodynamic Adjustment: After addition, warm to 60°C and stir for 2–4 hours.
-
Why? This heating step converts kinetic N3-byproducts into the desired N1-product.
-
-
Quench & Workup:
-
Cool to RT. Quench by pouring into cold saturated
. -
Extract with Ethyl Acetate (
). -
Purification Note: The
-anomer (if present) usually elutes faster than the -anomer on silica gel (Hexane/EtOAc gradient).
-
Part 4: Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired pathway and the critical by-products, highlighting the decision points for troubleshooting.
Caption: Reaction pathway showing the kinetic trap (N3-isomer) and the thermodynamic drive required to reach the desired N1-nucleoside, alongside stereochemical risks.
Part 5: References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Relevance: Establishes the foundational chemistry for pyrrolotriazine glycosylation and by-product management.
-
-
Vorbrüggen, H. & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. Link
-
Relevance: The authoritative text on the Silyl-Hilbert-Johnson reaction mechanism and stereocontrol.
-
-
Niu, C. et al. (2020). "Process Development for the Synthesis of Remdesivir." Organic Process Research & Development. Link
-
Relevance: Provides industrial-scale insights into minimizing glycosylation impurities in this specific heterocyclic class.
-
-
Patil, S.A. et al. (1994). "Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles." Journal of Heterocyclic Chemistry. Link
-
Relevance: specifically addresses the N-amination and cyclization that sets up the regiochemistry for subsequent modifications.
-
Technical Support Center: Stability of 7-Methylpyrrolo[2,1-f]triazin-4-amine and its Nucleoside Analogue (GS-441524) Under Acidic Conditions
Technical Support Center: Stability of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine and its Nucleoside Analogue (GS-441524) Under Acidic Conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine and its related compounds. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing stability under acidic conditions.
The core structure, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is a critical pharmacophore found in several clinically important molecules, including Remdesivir.[4][5] The stability of this scaffold, particularly in its C7-substituted forms like the nucleoside analogue GS-441524, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy. This guide focuses on the stability of the nucleoside GS-441524, as most public-domain stability data pertains to this molecule, which includes the 7-methyl-substituted pyrrolo[2,1-f][1][2][3]triazin-4-amine core.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for GS-441524 under acidic conditions?
The primary degradation pathway for nucleoside analogues like GS-441524 in acidic conditions is typically acid-catalyzed hydrolysis of the N-glycosidic bond that links the pyrrolotriazine base to the ribose sugar. This cleavage would result in the formation of the free base (7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine) and the corresponding ribose derivative. While the pyrrolotriazine ring system itself is noted for high metabolic stability, the exocyclic amine group and the glycosidic bond are the most probable sites of acid-catalyzed attack.[4]
Q2: At what pH is significant degradation expected?
Significant degradation is expected at highly acidic pH values (typically pH < 2). For example, some injectable formulations of GS-441524 used in veterinary medicine are prepared in acidic solutions (pH as low as 1.9) to achieve sufficient solubility and concentration.[6] While this improves solubility, it can make the compound susceptible to hydrolysis over time, especially at elevated temperatures. The rate of degradation is generally pH-dependent and increases as the pH decreases.
Q3: What are the expected degradation products I should monitor?
The primary expected degradation products from acid hydrolysis are the free heterocyclic base and the cleaved sugar moiety. In a forced degradation study, it is crucial to develop a stability-indicating analytical method, such as HPLC or UPLC, that can resolve the parent peak of GS-441524 from these and other potential minor degradants.[7][8][9][10]
Q4: How does temperature influence the rate of acid-catalyzed degradation?
As with most chemical reactions, an increase in temperature will accelerate the rate of acid-catalyzed hydrolysis. Forced degradation studies often employ elevated temperatures (e.g., 40°C to 80°C) in conjunction with acidic conditions to intentionally stress the molecule and generate detectable levels of degradation products in a shortened timeframe.[8][10] This allows for the rapid validation of analytical methods and provides insight into the molecule's intrinsic stability.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid loss of the parent compound peak during HPLC analysis of an acidic sample. | 1. On-column degradation: The compound may be unstable in the acidic mobile phase, especially if the run time is long or the column temperature is elevated. 2. In-sampler degradation: The sample may be degrading in the autosampler vial if the acidic sample sits at room temperature for an extended period before injection. | 1. Optimize HPLC method: Use a mobile phase with a less acidic pH if possible (e.g., pH 3-4.5)[11][12][13]. Consider using a shorter run time or a lower column temperature. 2. Control sample environment: Keep the autosampler tray cooled (e.g., 4°C). Prepare samples immediately before placing them in the injection queue. |
| Appearance of unexpected peaks in the chromatogram of a stressed sample. | 1. Formation of degradation products: These are the expected outcome of a forced degradation study. 2. Interaction with excipients: If working with a formulation, the active ingredient may be reacting with excipients under stress conditions.[14] | 1. Characterize new peaks: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose structures for the degradation products.[13] 2. Perform compatibility studies: Stress the active ingredient in the presence and absence of individual excipients to pinpoint any incompatibilities.[14] |
| Poor recovery or precipitation of the compound when adjusting pH. | 1. pH-dependent solubility: The compound is a weak base (predicted pKa ≈ 4.28)[15] and is significantly more soluble at low pH where the amine is protonated. As the pH is raised towards neutral, its solubility will decrease, potentially causing it to precipitate. | 1. Maintain low pH: Keep the compound in an acidic solution (e.g., pH < 4) for all stock solutions and dilutions. 2. Use co-solvents: If a higher pH is required, consider the use of organic co-solvents (e.g., acetonitrile, methanol) or solubility enhancers to maintain the compound in solution. |
Data & Visualization
Chemical Structure and Protonation
The pyrrolo[2,1-f][1][2][3]triazin-4-amine core is a basic molecule. Under acidic conditions, protonation is expected to occur, likely on the triazine ring nitrogens or the exocyclic amine, which increases water solubility but can also render the molecule more susceptible to hydrolytic attack.
Caption: Potential protonation sites on the core scaffold in acidic media.
Proposed Acid Hydrolysis Pathway for GS-441524
The most likely degradation pathway involves the cleavage of the N-glycosidic bond, which is a common mechanism for nucleoside analogues in acidic environments.
Caption: Proposed acid-catalyzed hydrolysis of the N-glycosidic bond in GS-441524.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a typical workflow for performing a forced degradation study to assess the stability of the compound in acid. The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the stability-indicating nature of the analytical method.[7][10]
Caption: Workflow for a typical acid-catalyzed forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 7-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine (or GS-441524) in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
To a vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 0.1 M Hydrochloric Acid (HCl).
-
Cap the vial tightly and gently mix. This results in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.
-
-
Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to 1.0 mL of water.
-
Incubation: Place both the stress and control samples in a temperature-controlled oven or water bath set to 60°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.
-
Neutralization: Immediately quench the reaction in the aliquot by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH) and dilute with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Calculation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero or control sample.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a representative HPLC method suitable for separating the parent compound from its potential degradation products. Method development and validation are essential.[16][17]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar heterocyclic compounds. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 | A buffered aqueous phase is necessary for reproducible retention times. A slightly acidic pH helps with peak shape.[12] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compounds from the C18 column. |
| Gradient | 5% B to 70% B over 15 minutes | A gradient elution is crucial for separating the polar parent compound from potentially less polar or more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time variability and improves peak shape. |
| Detection | UV at 250 nm | The pyrrolotriazine core has strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and detector sensitivity. |
References
-
Yan, V. C., & Muller, F. L. (2021). Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mice Models. ACS Central Science. Available at: [Link]
-
Coggins, S. J., Kimble, B., Malik, R., Thompson, M. F., Norris, J. M., & Govendir, M. (2024). Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood. Veterinary Quarterly, 44(1), 1-9. Available at: [Link]
-
Coggins, S. J., et al. (2024). Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood. PMC. Available at: [Link]
-
Wikipedia. (n.d.). GS-441524. Wikipedia. Available at: [Link]
-
Addie, D., et al. (2026). Therapeutic Drug Monitoring of GS-441524 in Cats with Feline Infectious Peritonitis: Pharmacokinetic Variability and Implications for Dose Optimization. Preprints.org. Available at: [Link]
-
Kim, Y., et al. (2023). Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection. PMC. Available at: [Link]
-
Addie, D., et al. (2026). A Validated Eco-Friendly High Performance Liquid Chromatography Assay for Therapeutic Drug Monitoring of GS-441524 in Cats with Feline Infectious Peritonitis. Preprints.org. Available at: [Link]
-
Kim, Y., et al. (2023). Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]
-
Kimble, B., et al. (2024). Pharmacokinetics of GS‐441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021–2024). PMC. Available at: [Link]
-
Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Shchupak, A., & Lyubarskaya, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Coggins, S. J., et al. (2024). Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood. Taylor & Francis Online. Available at: [Link]
-
Shchupak, A., & Lyubarskaya, Y. (n.d.). Forced degradation studies: Regulatory considerations and implementation. BioProcess International. Available at: [Link]
-
Kaur, M., & Kulkarni, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at: [Link]
-
Krol, E. S., et al. (2024). Unlicensed antiviral products used for the at-home treatment of feline infectious peritonitis contain GS-441524 at significantly different amounts than advertised. AVMA Journals. Available at: [Link]
-
Kumar, V., et al. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]
-
Jones, S., et al. (2024). Remdesivir/GS-441524 as a Lifesaving Treatment Option in Cats with Feline Infectious Peritonitis (FIP): A Guide for Clinicians. University of Calgary. Available at: [Link]
-
Jaradat, M., et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Tropical Journal of Pharmaceutical Research, 19(5), 1075-1082. Available at: [Link]
-
Pereira, V. R. D., et al. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry. Available at: [Link]
-
Snead, D. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 105-111. Available at: [Link]
-
Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology, 219, 226-233. Available at: [Link]
-
(Patent). (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents. Available at:
-
Kim, J., et al. (2016). Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][18]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1685-1692. Available at: [Link]
-
ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. ChemWhat. Available at: [Link]
Sources
- 1. Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mice Models | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. GS-441524 - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 15. chemwhat.com [chemwhat.com]
- 16. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Validated Eco-Friendly High Performance Liquid Chromatography Assay for Therapeutic Drug Monitoring of GS-441524 in Cats with Feline Infectious Peritonitis[v1] | Preprints.org [preprints.org]
- 18. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming purification challenges in C-nucleoside intermediate synthesis
Welcome to the Technical Support Center for C-Nucleoside Synthesis and Purification . This hub is designed for researchers and drug development professionals tackling the unique chromatographic and isolation bottlenecks associated with carbon-linked nucleoside analogues (e.g., GS-441524, pseudouridine, and related antivirals).
Unlike traditional N-nucleosides, C-nucleosides possess a highly stable carbon-carbon glycosidic bond. While this confers excellent resistance to enzymatic cleavage in vivo, it introduces severe synthetic challenges: poor stereocontrol during coupling, complex anomeric mixtures, and the generation of highly polar, metal-contaminated intermediates[1].
Below, you will find diagnostic troubleshooting guides, self-validating protocols, and quantitative data to streamline your purification workflows.
Workflow Overview: The C-Nucleoside Purification Bottleneck
The diagram below illustrates a standard C-nucleoside synthetic route (modeled after the synthesis of the Remdesivir intermediate) and highlights the critical nodes where purification bottlenecks occur[2].
Workflow of C-nucleoside synthesis highlighting critical purification and anomeric resolution nodes.
Diagnostic FAQs: Troubleshooting Common Issues
Q1: My α- and β-anomers co-elute perfectly on normal-phase silica. Why is this happening, and how can I resolve them?
-
The Causality: Normal-phase chromatography separates molecules based on polar interactions (hydrogen bonding, dipole-dipole) with the silica surface. In C-nucleoside anomers, the polar functional groups (hydroxyls, amines) are identical in number and have very similar spatial availability. Because the C-C bond lacks the strong anomeric effect that dictates distinct conformations in N-nucleosides, the overall dipole moment between the α and β isomers is nearly indistinguishable to silica[3].
-
The Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC) . Reverse-phase separates based on the hydrophobic footprint. The 3D conformational differences between the α (often puckered differently) and β anomers expose different hydrophobic surface areas to the C18 stationary phase, allowing for baseline resolution[4]. Alternatively, bypass the separation entirely by driving thermodynamic equilibration: treating the mixture with strong acids like Trifluoromethanesulfonic acid (TfOH) or
opens the furanose ring into an oxocarbenium intermediate, which recloses to heavily favor the thermodynamically stable β-anomer (>95:5 ratio)[1][5].
Q2: How do I eliminate Lewis acid (TMSOTf) and metal (BuLi) carryover that ruins my downstream deprotection yields?
-
The Causality: The synthesis of C-nucleosides relies heavily on lithium-halogen exchange (using excess BuLi) and Lewis acid-catalyzed cyanation[5]. These metals coordinate tightly to the nitrogen-rich nucleobases and oxygen-rich sugar moieties. Standard aqueous workups fail because these coordinated complexes act as amphiphiles, creating unbreakable emulsions.
-
The Solution: Implement a chemical quench followed by scavenging. Quench TMS-based reagents with a fluoride source (like TBAF) rather than water. For metal removal, stir the organic layer with a functionalized metal-scavenging resin (e.g., QuadraPure thiourea or sulfonic acid resins) for 2 hours prior to filtration and chromatography. This breaks the coordination complex without requiring an aqueous-organic phase split.
Q3: After removing the benzyl protecting groups, my C-nucleoside is too polar for silica and too water-soluble for extraction. What is the standard recovery method?
-
The Causality: Global deprotection (e.g., using
to remove tribenzyl groups) yields the fully unmasked nucleoside[6]. The sudden exposure of 3-4 hydroxyl groups and a polar nucleobase drops the LogP into negative territory, making liquid-liquid extraction impossible. -
The Solution: Rely on crystallization-induced isolation or HILIC . Quench the
reaction with methanol and triethylamine to neutralize the acid[6]. Evaporate the solvent to a residue, and induce crystallization by dissolving the crude in a minimal amount of water, followed by the slow, dropwise addition of an anti-solvent like ethanol or acetone at 4°C.
Standard Operating Procedures (Self-Validating Protocols)
SOP A: Preparative RP-HPLC for α/β-Anomer Resolution
This protocol ensures baseline separation of diastereomers that co-elute on silica.
-
Sample Preparation: Dissolve the crude anomeric mixture in a 1:1 mixture of DMSO and Methanol. Causality: DMSO prevents the nucleobase from aggregating, ensuring sharp injection bands, while Methanol lowers the viscosity for the HPLC pump.
-
Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A:
with 0.1% Trifluoroacetic acid (TFA). -
Solvent B: Acetonitrile (MeCN) with 0.1% TFA.
-
Causality: TFA protonates residual silanol groups on the column and the basic nitrogens on the nucleobase, preventing peak tailing.
-
-
Gradient: Run a shallow gradient from 10% B to 40% B over 45 minutes. (C-nucleosides elute closely; a shallow gradient maximizes the time the analytes interact with the stationary phase).
-
Self-Validation Step: Before pooling fractions, perform an analytical reinjection of the leading edge of Peak 1 and the tailing edge of Peak 2. Calculate the Resolution (
). Proceed only if (baseline resolution).
SOP B: Deprotection and Crystallization
This protocol removes benzyl ethers and isolates the highly polar product without chromatography[6].
-
Reaction: Cool the protected β-anomer in Dichloromethane (DCM) to -75°C. Add 1M
in DCM dropwise over 1 hour. Stir for 2 hours. -
Quench: Slowly add Methanol to quench excess
, followed by Triethylamine (TEA) to neutralize the generated HCl. Self-Validation: Check the pH of a wetted aliquot; it must be between 7.0 and 7.5. -
Solvent Exchange: Concentrate the reaction mass under vacuum. Co-evaporate twice with ethanol to remove all traces of DCM and Methanol.
-
Crystallization: Suspend the residue in a minimal volume of water at 50°C. Slowly add cold ethanol until the solution becomes slightly cloudy (cloud point). Cool to 0°C at a rate of 5°C/hour to promote crystal growth. Filter and wash with cold ethanol.
Quantitative Method Comparison
The following table summarizes the performance metrics of various purification strategies applied to C-nucleoside intermediates, allowing you to select the optimal method based on your current synthetic step.
| Purification Method | Target Intermediate Stage | Typical Recovery (%) | Resolution ( | Scalability | Cost / Solvent Usage |
| Normal Phase Silica | Protected, pre-cyanation | 85 - 90% | < 0.5 (Co-elution) | High (Multi-kg) | Low |
| RP-Prep HPLC (C18) | Cyanated anomeric mixture | 70 - 80% | 1.5 - 2.5 (Baseline) | Low (Grams) | High (MeCN/Water) |
| HILIC Chromatography | Fully deprotected | 65 - 75% | N/A | Medium | Very High |
| Acid Isomerization | α-anomer recycling | 80 - 95% conversion | N/A | High (Multi-kg) | Low |
| Anti-Solvent Crystallization | Final deprotected product | 85 - 95% | N/A (Purifies by exclusion) | Very High (Process scale) | Very Low |
References
-
Synthesis of Remdesivir by Mackman Source: Organic Chemistry Portal URL:[Link]
- Isomorphs of remdesivir and methods for synthesis of same (US20210228605A1)
-
Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents Source: National Institutes of Health (PMC) URL:[Link]
-
C-Nucleosides Derived from Simple Aromatic Hydrocarbons Source: National Institutes of Health (PMC) URL:[Link]
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Nucleosides Derived from Simple Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google Patents [patents.google.com]
Catalyst selection for optimizing pyrrolotriazine functionalization
Welcome to the Pyrrolotriazine Functionalization Technical Support Center. Status: ONLINE | Ticket Volume: HIGH | Current Focus: Scaffold Optimization (Remdesivir Analogs & Kinase Inhibitors)
User Triage: Select Your Functionalization Pathway
Before proceeding, identify your target vector. The pyrrolo[2,1-f][1,2,4]triazine scaffold has distinct electronic zones requiring different catalytic strategies.
Figure 1: Decision matrix for catalyst and method selection based on regiochemical targets.
Ticket #401: C7-Functionalization (C-H Activation & Borylation)
Common Issue: "I'm getting a mixture of C5 and C7 borylation, or no reaction at all with standard Pd catalysts."
Root Cause Analysis
The pyrrolo[2,1-f][1,2,4]triazine system is electron-rich at the pyrrole ring (C5, C6, C7). The C7 position is electronically most nucleophilic (similar to C2 of pyrrole), but the N-bridgehead can direct coordination to C5. Furthermore, the triazine nitrogens are potent σ-donors that can poison unhindered catalysts.
The Solution: Steric Control & Ir-Catalysis
For direct functionalization without pre-halogenation, Iridium(III) catalysis is superior to Palladium due to its reliance on steric rather than electronic direction.
Recommended System:
-
Catalyst:
(Methoxydicyclooctadieneiridium(I) dimer). -
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
-
Mechanistic Insight: The bulky tert-butyl groups on the bipyridine ligand create a steric pocket that disfavors activation at the crowded C5 position (near the bridgehead), forcing activation at the more accessible C7 position.
Protocol: C7-Selective C-H Borylation
Standardized for 1.0 mmol scale
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Ensure N-amine is protected if present. |
| 1.1 | Boron Source | Bis(pinacolato)diboron. | |
| 0.015 | Precatalyst | 1.5 mol% loading is usually sufficient. | |
| dtbpy | 0.03 | Ligand | 3 mol%. Must be in excess of Ir dimer. |
| Solvent | 0.5 M | THF or MTBE | Anhydrous, degassed. |
Step-by-Step:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, mix
, dtbpy, and in THF (2 mL). Stir for 10 min until the solution turns deep brown (active catalytic species formation). -
Addition: Add the pyrrolotriazine substrate.
-
Reaction: Seal and heat to 80°C for 4–16 hours.
-
Workup: Cool to RT. Pass through a short plug of silica (eluting with EtOAc) to remove the catalyst. Concentrate.
-
Validation: Check
H NMR. Loss of the C7 proton (typically a doublet around 6.8-7.0 ppm) confirms borylation.
Pro Tip: If you require absolute C7 regioselectivity for scale-up (e.g., Remdesivir synthesis), consider the Knochel-Hauser Base approach (stoichiometric) instead of catalysis. Use TMPMgCl[1]·LiCl at -78°C followed by an iodine quench to install a handle for subsequent coupling [1].
Ticket #402: C4-Amination (Buchwald-Hartwig Coupling)
Common Issue: "The reaction stalls at 20% conversion. I suspect catalyst poisoning by the triazine ring."
Root Cause Analysis
The N1 and N3 atoms of the triazine ring are highly coordinating. Standard Pd sources (like
The Solution: Precatalysts & Bulky Ligands
You must use Palladacycle Precatalysts (Pd G3/G4).[2] These species are designed to rapidly reduce to Pd(0) and ligate the bulky phosphine before the substrate can interfere.
Catalyst Selection Guide:
| Nucleophile Type | Recommended Precatalyst | Base | Temperature |
| Primary Alkyl Amines | BrettPhos Pd G4 | NaOtBu | 80°C |
| Anilines (Electron Poor) | XPhos Pd G4 | 100°C | |
| Amides/Sulfonamides | tBuBrettPhos Pd G4 | 110°C |
Protocol: Optimized C4-Arylation
Targeting C4-Cl displacement with difficult anilines
-
Charge: Add Substrate-Cl (1.0 equiv), Aniline (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a vial.
-
Catalyst: Add XPhos Pd G3 (2 mol%).
-
Why G3/G4? It contains the ligand pre-bound and an activating group that falls off upon heating, ensuring 100% active catalyst concentration.
-
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol .
-
Degas: Sparge with Argon for 5 mins.
-
Heat: Stir at 100°C for 2 hours.
-
Troubleshooting: If homocoupling of the halide is observed, switch solvent to Toluene and lower temp to 80°C.
Ticket #403: C-Glycosylation (The Remdesivir Linkage)
Common Issue: "I cannot control the alpha/beta ratio during the glycosylation of the C7 position."
Root Cause Analysis
C-glycosylation at C7 is a Friedel-Crafts type alkylation. The stereoselectivity is governed by the Kinetic vs. Thermodynamic control dictated by the Lewis Acid strength and temperature.
The Solution: Lewis Acid Tuning
-
Kinetic Control (TMSOTf): Stronger Lewis acid, lower temperature (-78°C). favors the
-anomer (often undesired for nucleoside mimics). -
Thermodynamic Control (TMSOTf + Heat or BF3): Allows equilibration to the more stable
-anomer (the natural nucleoside configuration).
Figure 2: Mechanistic flow for controlling stereoselectivity in C-glycosylation [3].
Protocol: C-Glycosylation (Beta-Selective)
-
Preparation: Dissolve Pyrrolotriazine (1.0 equiv) and 1-O-benzyl-ribose donor (1.2 equiv) in DCM.
-
Additives: Add TMSCl (2.0 equiv) to scavenge moisture.
-
Catalyst: Cool to -78°C. Add TMSOTf (4.0 equiv) dropwise.
-
Equilibration: Stir at -78°C for 1h, then slowly warm to 0°C over 2 hours.
-
Why? The initial attack may be non-selective. Warming allows the reversible Friedel-Crafts mechanism to equilibrate to the sterically favored
-anomer (equatorial).
-
-
Quench: Pour into saturated
.
References
-
Knochel-Hauser Base for C7-Functionalization
-
Overcoming Heterocycle Poisoning
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
-
Lewis Acid Glycosylation Mechanisms
- Buchwald-Hartwig Optimization: Title: Optimization of Buchwald-Hartwig amination conditions. Source: BenchChem Technical Guides.
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
This guide serves as a specialized Technical Support Center for researchers and process chemists handling 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine .
While structurally related to the nucleobase of Remdesivir (which is unsubstituted at the C7 position), the 7-methyl derivative presents unique stability profiles due to the electron-donating methyl group on the pyrrole ring. This guide addresses the specific degradation pathways driven by this structural feature.
Quick Reference Data
| Parameter | Specification |
| Chemical Name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
| CAS Registry | 885270-28-0 (varies by salt form) |
| Core Scaffold | Pyrrolo[2,1-f][1,2,4]triazine |
| Primary Hazard | Oxidative Degradation, Photolysis |
| Storage Class | -20°C, Inert Atmosphere, Desiccated |
Module 1: The Degradation Mechanism (Root Cause Analysis)
Understanding why your compound degrades is the first step to prevention. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an electron-rich heteroaromatic system. The addition of a methyl group at the C7 position increases the electron density of the pyrrole ring, making it paradoxically more stable against electrophilic substitution (blocking the reactive C7 site) but potentially susceptible to specific oxidative pathways.
Key Degradation Pathways
-
N-Oxidation (Chemical): The exocyclic amine and the triazine nitrogens are vulnerable to Reactive Oxygen Species (ROS). Prolonged exposure to air leads to the formation of N-oxides (M+16 peak in LC-MS).
-
Photo-Oxidative Dimerization (Physical/Chemical): Under UV/Visible light, the conjugated system can generate radical species, leading to dimerization or ring-opening products.
-
Hygroscopic Agglomeration (Physical): The amine functionality can form hydrates. While not a chemical decomposition, moisture absorption catalyzes hydrolysis of trace impurities and complicates precise weighing.
Visualizing the Pathway
The following diagram illustrates the causality between environmental stressors and specific degradation products.
Figure 1: Mechanistic pathways showing how environmental factors convert the active pharmaceutical ingredient (API) into specific impurities.
Module 2: Troubleshooting Guide (FAQs)
This section addresses specific observations you may encounter in the lab.
Scenario A: "The white powder has turned faint yellow or beige."
-
Diagnosis: Photo-oxidation. The pyrrolotriazine core is chromophoric. Even minor oxidation products (often <0.5%) can cause significant color shifts due to extended conjugation.
-
Impact: Likely minimal on biological assay potency if purity is >98%, but indicates a breach in storage protocol.
-
Resolution:
-
Check LC-MS for new peaks.
-
Recrystallize if purity drops below 95%.
-
Future Prevention: Switch to amber glass vials immediately.
-
Scenario B: "LC-MS shows a new peak with Mass [M+16]."
-
Diagnosis: N-Oxide Formation. This is the classic signature of amine oxidation.
-
Cause: Storage in a headspace containing oxygen, or use of aged solvents (peroxides in ethers/THF) during handling.
-
Resolution:
-
This impurity is polar; it can often be removed via reverse-phase flash chromatography (C18).
-
Critical: Ensure all solvents used for dissolution (THF, Dioxane) are peroxide-free.
-
Scenario C: "The compound has clumped and is difficult to weigh."
-
Diagnosis: Hygroscopic Aggregation. The amine group has hydrogen-bonded with atmospheric water.
-
Impact: Your calculated molarity will be incorrect (concentration will be lower than expected).
-
Resolution:
-
Dry the compound in a vacuum desiccator over
for 24 hours. -
Re-measure water content (Karl Fischer titration) before preparing stock solutions.
-
Module 3: Best Practice Storage Protocol
To maintain purity >99% over 12+ months, you must implement a "Self-Validating Storage System."
The "Argon Blanket" Protocol
Do not rely on simple capping. Follow this workflow for every aliquot.
-
Container Selection: Use Amber Glass vials with Teflon-lined screw caps. Never use clear glass or plastic (which is permeable to moisture/oxygen over time).
-
Inert Gas Purge:
-
Place the open vial in a synthesis station or glovebox.
-
Gently flow Argon (heavier than air) into the vial for 10-15 seconds. Nitrogen is acceptable but Argon is superior for long-term static storage.
-
-
Sealing: Cap tightly while still under the gas flow. Parafilm the outer cap junction.
-
Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing a fresh desiccant packet (Silica or Molecular Sieves).
-
Temperature: Store at -20°C .
Storage Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for long-term storage.
Module 4: Analytical Validation
When verifying the stability of your 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, use the following standardized HPLC conditions. These are designed to separate the polar N-oxide impurities from the main peak.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 280 nm |
| Expected Retention | Parent compound elutes mid-gradient; N-oxides elute earlier (more polar). |
Acceptance Criteria
-
Purity: ≥ 98.0% (Area %)
-
Total Impurities: ≤ 2.0%
-
Single Largest Impurity: ≤ 0.5%
-
Appearance: White to off-white solid.
References
-
Synthesis and Chemistry of Pyrrolo[2,1-f][1,2,4]triazines
-
Degradation of Nitrogen Heterocycles
- Title: Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites.
- Source:Xenobiotica (1987).
-
Link:[Link]
- Relevance: Establishes the mechanism of pyrrole ring oxidation and ring-opening, which is the primary degrad
-
Remdesivir (GS-5734)
- Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir.
- Source:Organic Process Research & Development (2022).
-
Link:[Link]
- Relevance: Provides industrial-standard handling, stability, and impurity profiles for the unsubstituted base, which directly applies to the 7-methyl analog.
-
Chemical Properties & Safety Data
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Pyrrolo[2,1-f][1,2,4]triazin-4-amine (C6H6N4) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
1H NMR interpretation of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Title: 1H NMR Interpretation of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: A Comparative Guide for Regioisomer Differentiation
Introduction
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a privileged heterocyclic scaffold in modern drug discovery, serving as the core nucleobase for critical C-nucleoside antivirals like [1]. During the synthesis of advanced substituted analogs, regioselective functionalization of the pyrrole ring (specifically at the C-5 versus C-7 positions) presents a significant synthetic and analytical challenge. Distinguishing between 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine and its 5-methyl regioisomer is a frequent bottleneck in drug development.
This guide provides a self-validating 1H NMR methodology to unambiguously assign these structures, objectively comparing the spectral performance of the 7-methyl target against its 5-methyl alternative and the unsubstituted core based on
Part 1: Causality in NMR Chemical Shifts (Expertise & Experience)
To accurately interpret the 1H NMR spectrum of 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, one must first understand the electronic environment of the [2].
-
Chemical Shift Causality: The triazine ring is highly electron-deficient. The bridgehead nitrogen (N-4a) and the adjacent nitrogen (N-1) exert a strong inductive deshielding effect on the C-7 position. Consequently, the H-7 proton resonates significantly downfield (
7.60 ppm) compared to H-5 ( 6.90 ppm) and H-6 ( 6.55 ppm). -
-Coupling Causality: The fused bicyclic system restricts electron delocalization, giving the C5–C6 bond a higher degree of double-bond character. Thus, the vicinal coupling constant
is relatively large ( 4.5 Hz), whereas is notably smaller ( 2.6 Hz). -
Regioisomer Differentiation: Methylation at C-7 eliminates the downfield H-7 signal and simplifies the remaining pyrrole protons (H-5 and H-6) to an AB doublet system with a large coupling constant (
Hz). Conversely, methylation at C-5 leaves H-6 and H-7 intact, resulting in an AB system with a smaller coupling constant ( Hz).
Part 2: Experimental Protocol for NMR Acquisition (Trustworthiness)
To ensure a self-validating system, the following standardized protocol must be used to resolve the exchangeable amine protons and accurately measure the diagnostic
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15–20 mg of the synthesized pyrrolotriazine compound to ensure a high signal-to-noise ratio.
-
Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-
. DMSO- is critical as its strong hydrogen-bonding capability prevents rapid proton exchange, allowing the broad singlet of the C-4 group to be clearly observed ( 7.50–7.70 ppm). -
Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the spectral lines and obscure fine
-couplings. -
Acquisition Parameters: Acquire the 1D 1H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Set the relaxation delay (
) to 2.0 s to ensure accurate integration, and acquire a minimum of 16 scans. -
Processing: Apply a line broadening factor of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the residual DMSO pentet to 2.50 ppm.
Part 3: Comparative 1H NMR Data Analysis
The table below summarizes the diagnostic 1H NMR signals used to differentiate the 7-methyl target from its 5-methyl regioisomer and the unsubstituted core.
| Position / Proton | Unsubstituted Core (ppm) | 7-Methyl Isomer (ppm) | 5-Methyl Isomer (ppm) | Diagnostic Multiplicity & Coupling |
| H-2 (Triazine) | 7.80 (s, 1H) | 7.75 (s, 1H) | 7.78 (s, 1H) | Singlet (s) |
| H-7 (Pyrrole) | 7.60 (dd, 1H) | -- (Substituted) | 7.45 (d, 1H) | |
| H-5 (Pyrrole) | 6.90 (dd, 1H) | 6.80 (d, 1H) | -- (Substituted) | |
| H-6 (Pyrrole) | 6.55 (dd, 1H) | 6.45 (d, 1H) | 6.35 (d, 1H) | Coupled to H-5 or H-7 |
| -CH3 Group | -- | 2.45 (s, 3H) | 2.35 (s, 3H) | Singlet (s) |
| -NH2 Group | 7.70 (br s, 2H) | 7.60 (br s, 2H) | 7.55 (br s, 2H) | Broad Singlet (br s) |
Note: Chemical shifts are approximate and acquired in DMSO-
Part 4: Structural Elucidation Logic Workflow
The following decision tree illustrates the logical progression for assigning the correct regioisomer based strictly on 1D 1H NMR splitting patterns.
1H NMR decision tree for distinguishing pyrrolo[2,1-f][1,2,4]triazine regioisomers.
Part 5: 2D NMR Validation (HMBC)
While 1D 1H NMR provides a highly reliable initial assignment, advanced drug development protocols require orthogonal validation. A 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment serves as the ultimate self-validating check. For the 7-methyl isomer, the methyl protons (
References
-
Title: Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 Source: PubMed Central (PMC) URL: [Link]
- Title: Preparation method of 7-bromopyrrolo[2,1-f ] [1,2,4] triazine-4-amine (CN110845502A)
Sources
- 1. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ] [1,2,4] thiazine-4-amine - Google Patents [patents.google.com]
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Pyrrolotriazine Amines
Executive Summary
Pyrrolotriazine amines, specifically the pyrrolo[2,1-f][1,2,4]triazine scaffold, represent a critical class of kinase inhibitors designed to function as bioisosteres of the purine ring in ATP.[1] Their structural elucidation via Tandem Mass Spectrometry (MS/MS) is pivotal for identifying metabolites and characterizing impurities during drug development.
This guide provides an in-depth technical comparison of the fragmentation behaviors of pyrrolotriazines against their primary alternatives (purines and quinazolines) and evaluates the performance of dissociation techniques (CID vs. HCD).
Structural Context & Mechanistic Grounding[1]
To interpret the fragmentation pattern, one must understand the charge localization. Unlike quinazolines, which localize charge strongly on the N1/N3 pyrimidine nitrogens, the pyrrolotriazine system distributes charge across the fused 5,6-system, influencing bond lability.[1]
The Core Fragmentation Pathway
The fragmentation of pyrrolotriazine amines typically follows a charge-remote or charge-proximate pathway initiated by protonation at the N1 position (the triazine ring nitrogen).
-
Precursor Ion Formation:
is formed via Electrospray Ionization (ESI).[2] -
Primary Cleavage (Diagnostic): The most labile bond is invariably the exocyclic C-N bond connecting the solubilizing amine tail to the C4 position of the heteroaromatic core.
-
Secondary Cleavage: High-energy ring opening of the pyrrole moiety.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation logic used to assign substructures.
Figure 1: Stepwise fragmentation logic for pyrrolotriazine amines. The primary diagnostic event is the separation of the amine tail from the aromatic core.
Comparative Analysis: Performance & Alternatives
This section objectively compares the pyrrolotriazine scaffold's MS behavior against its common drug discovery alternatives (Quinazolines and Purines) and compares the efficacy of fragmentation modes.
A. Scaffold Comparison: Diagnostic Ions
When distinguishing pyrrolotriazines from isosteres in complex matrices (e.g., metabolite mixtures), rely on the Ring Stability Index .[1]
| Feature | Pyrrolo[2,1-f][1,2,4]triazine | Quinazoline (Alternative) | Purine (Alternative) |
| Core Stability | High. The 5,6-fused system is electron-rich; the core often survives intact at moderate CE.[1] | Moderate. The pyrimidine ring is prone to RDA (Retro-Diels-Alder) cleavage. | Low to Moderate. Glycosidic bond cleavage (if nucleoside) or imidazole ring opening. |
| Diagnostic Loss | -NH3 / -Amine Tail. Exocyclic amine cleavage is the dominant peak. | -HCN. Characteristic loss of 27 Da from the pyrimidine ring. | -NH3 / -HCN. Sequential losses are common.[1] |
| Mass Defect | Positive. Higher H/C ratio in the pyrrole ring compared to benzene-fused analogs. | Negative/Lower. More aromatic, lower H/C ratio.[1] | Moderate. |
| Key Advantage | Produces a "clean" core ion, simplifying metabolite ID (Soft Spot identification).[1] | Produces complex "shrapnel" ions due to ring shattering. | Often complicated by tautomerization. |
B. Methodological Comparison: CID vs. HCD
Choosing the right dissociation technique is critical for detecting the diagnostic ions described above.
| Parameter | CID (Resonance Excitation) | HCD (Beam-Type) | Recommendation |
| Mechanism | Resonant excitation in ion trap.[1][3][4] Slow heating. | Beam-type collision in multipole. Fast heating. | Use HCD for Screening |
| Low Mass Cutoff | Yes. Usually cannot detect fragments < 1/3 of precursor m/z. | No. Detects all ions down to m/z 50. | HCD is required to see small amine reporter ions (m/z 70-120). |
| Spectra Quality | Dominated by one or two primary losses (e.g., the amine tail).[1] | Richer spectra; secondary fragmentation of the core. | CID is better for confirming the precursor; HCD for elucidating structure. |
| Energy Control | Normalized Collision Energy (NCE) is relative. | Absolute energy (eV) is more transferable. | Use Stepped NCE (20, 40, 60 eV) in HCD. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this standardized protocol. This workflow includes a "Self-Validation" step using an internal standard to verify fragmentation efficiency.
Step 1: System Configuration[1]
-
Instrument: Q-Exactive or Orbitrap Fusion (or equivalent Q-TOF).[1]
-
Ion Source: HESI-II (Heated Electrospray).[1]
-
Polarity: Positive (+).[2]
Step 2: Source Parameters (Critical for Labile Amines)[1]
-
Spray Voltage: 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation).
-
Capillary Temp: 320°C.
-
S-Lens RF Level: 50 (Tune this: too high causes transmission loss of labile species).
Step 3: Fragmentation Setup (The "Stepped" Strategy)
Do not rely on a single energy. Pyrrolotriazines have a "hard" aromatic core and a "soft" amine tail.
-
Collision Energy: Stepped NCE 25, 35, 45 .
-
Why? 25 eV cleaves the amine tail. 45 eV fragments the pyrrole core. Merging them gives a complete structural fingerprint.
-
Step 4: Data Validation Logic
Before analyzing unknowns, validate the method:
-
Inject a known standard (e.g., BMS-754807 or similar).[1]
-
Pass Criteria:
-
Precursor
must be >10% relative abundance (confirms soft source). -
Core fragment (loss of tail) must be the Base Peak at 35 eV.
-
Immonium ions (from the amine tail) must be visible in the low mass range (m/z < 100).
-
Visualizing the Decision Matrix
Use this logic flow to determine if an unknown peak is a pyrrolotriazine amine derivative based on MS/MS data.
Figure 2: Decision tree for identifying pyrrolotriazine scaffolds in complex mixtures.
References
-
BMS-754807 Metabolism & Fragmentation
-
Fragmentation of Heterocyclic Amines (HCD vs CID)
-
Pyrrolo[2,1-f][1,2,4]triazine Synthesis and Characterization
Sources
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Purity of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: A Comparative Guide to UPLC vs. HPLC
As an application scientist overseeing pharmaceutical quality control and method development, I frequently encounter the analytical bottlenecks associated with nitrogen-dense heterocyclic intermediates. 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a prime example. This compound serves as a critical structural scaffold in the synthesis of potent, dual inhibitors targeting VEGFR-2 and FGFR-1 kinases, which are essential pathways in tumor angiogenesis and oncology research[1].
When synthesizing these kinase inhibitors, validating the purity of the pyrrolotriazine intermediate is non-negotiable. Trace impurities—specifically closely eluting regioisomers (like the 5-methyl variant) or des-methyl byproducts—can drastically alter the structure-activity relationship (SAR) of the final active pharmaceutical ingredient (API), leading to off-target toxicity or diminished efficacy.
Fig 1: FGFR-1 signaling pathway inhibited by pyrrolotriazine derivatives.
The Analytical Challenge: Why HPLC Falls Short
The chemical structure of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine presents two distinct chromatographic challenges:
-
Secondary Silanol Interactions: The basic amine at the 4-position and the electron-rich triazine nitrogens are highly prone to interacting with unendcapped silanols on traditional silica stationary phases, resulting in severe peak tailing.
-
Regioisomeric Resolution: Separating the 7-methyl target from its 5-methyl regioisomer requires high theoretical plate counts.
Traditional High-Performance Liquid Chromatography (HPLC) utilizes 3–5 µm particles. To achieve the necessary resolution for these isomers, HPLC methods require long columns (e.g., 150 mm to 250 mm) and extended gradient times, often exceeding 25 minutes per run. This severely limits laboratory throughput and consumes massive volumes of organic solvents[2].
The Mechanistic Advantage of UPLC
Ultra-Performance Liquid Chromatography (UPLC) fundamentally solves these issues by employing sub-2 µm particles (typically 1.7 µm). The causality behind this improvement is governed by the 3, which models column efficiency (Height Equivalent to a Theoretical Plate, HETP) against the linear velocity of the mobile phase[3].
Reducing the particle size drastically minimizes the Eddy diffusion (the A term) and improves the mass transfer kinetics between the stationary and mobile phases (the C term)[4]. Because the C term slope is flattened, we can push the mobile phase at much higher linear velocities without sacrificing resolving power. The result is a highly efficient separation that resolves critical isomeric pairs in a fraction of the time, while simultaneously producing sharper, taller peaks that enhance the signal-to-noise (S/N) ratio[2].
Comparative Performance Data
The following table summarizes the quantitative performance differences when validating the purity of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine using conventional HPLC versus UPLC.
| Analytical Parameter | Conventional HPLC | UPLC |
| Column Chemistry | C18 (150 x 4.6 mm, 5.0 µm) | BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Total Run Time | 25.0 minutes | 5.0 minutes |
| Resolution (7-Me vs 5-Me isomer) | 1.8 (Marginal baseline) | 3.5 (Robust baseline) |
| Solvent Consumption / Run | 25.0 mL | 2.5 mL |
| Sensitivity (S/N for 0.05% impurity) | ~12 | > 50 |
Self-Validating UPLC Protocol
To ensure absolute trustworthiness, an analytical method cannot simply generate data; it must continuously prove its own validity. The following UPLC protocol is designed as a self-validating system . By enforcing strict System Suitability Testing (SST) criteria prior to sample analysis, the method mathematically guarantees that the chromatographic environment is capable of separating and quantifying the target compound accurately.
Chromatographic Conditions
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. (Causality: Bridged Ethylene Hybrid (BEH) particles resist hydrolytic degradation under high pressure and minimize secondary silanol interactions with the basic amine).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: The low pH ensures the 4-amine remains fully protonated, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column Temperature: 45°C. (Causality: Elevated temperature lowers mobile phase viscosity, keeping system backpressure well within the 15,000 psi UPLC limit while further improving mass transfer).
-
Detection: Photodiode Array (PDA) at 254 nm.
-
Gradient: 5% B to 95% B over 4.0 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.
System Suitability Test (The Self-Validating Core)
Before any unknown sample is injected, the system must pass the following checks:
-
Resolution Verification: Inject a spiked standard containing both 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine and its 5-methyl regioisomer.
-
Requirement: Resolution (
) must be . If this fails, the column is degraded or the mobile phase is incorrectly prepared; the run halts automatically.
-
-
Precision Verification: Inject the 100% target standard solution in six replicates.
-
Requirement: The Relative Standard Deviation (%RSD) of the peak area must be
, and the tailing factor must be . This proves the injection mechanics and integration parameters are flawless.
-
Sample Preparation & Analysis
-
Accurately weigh 10.0 mg of the synthesized intermediate and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL solution.
-
Inject 1.0 µL of the sample.
-
Calculate purity by area normalization, excluding blank peaks.
Fig 2: Self-validating UPLC workflow for pyrrolotriazine purity analysis.
References
- Alispharm. "UPLC vs HPLC: what is the difference?" Alispharm Articles.
- Bhide, R., et al. "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases." Cancer Research - AACR Journals.
- Waters Corporation. "The Promise of Small Particles." Waters Technical Notes.
- American Laboratory. "Effective UPLC Implementation." American Laboratory Publications.
Sources
Comparing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine with adenosine analogues
The following technical guide compares the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold (specifically the 7-substituted C-nucleoside class exemplified by Remdesivir/GS-441524) against classical adenosine analogues .
Subject: 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (Base Scaffold/Aglycone) & Derivatives Comparator: Adenosine, Cordycepin, and Related Purine Nucleosides Context: Antiviral Potency, Metabolic Stability, and Polymerase Selectivity
Executive Technical Synthesis
The compound 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine represents the stable aglycone moiety of a class of broad-spectrum antiviral C-nucleosides, most notably Remdesivir (GS-5734) and its parent nucleoside GS-441524 .
Unlike classical adenosine analogues (e.g., Vidarabine, Cordycepin) which rely on a labile N-glycosidic bond at the N9 position of the purine ring, the pyrrolotriazine scaffold utilizes a C-glycosidic bond (C-C) at position 7. This structural modification confers absolute resistance to cleavage by nucleoside phosphorylases and deamination by Adenosine Deaminase (ADA) , a primary clearance pathway for purine drugs.
| Feature | Pyrrolotriazine (GS-441524/Remdesivir) | Adenosine Analogues (Natural/Synthetic) |
| Base Scaffold | Pyrrolo[2,1-f][1,2,4]triazine | Purine (Imidazo[4,5-d]pyrimidine) |
| Glycosidic Bond | C-C (Carbon-Carbon) | C-N (Hemiaminal) |
| ADA Susceptibility | Resistant (t½ > 24h in plasma) | High (Rapid deamination to Inosine) |
| Mechanism | Delayed Chain Termination (Translocation barrier) | Obligate Chain Termination or Metabolic Incorporation |
| Selectivity | High for Viral RdRp (SARS-CoV-2, EBOV) | Low/Moderate (Often affects host Pol/Mito) |
Structural & Chemical Stability
The core differentiator is the replacement of the N9 nitrogen of adenine with a carbon atom (C7 in the pyrrolotriazine numbering), creating a "C-nucleoside."
Stability Mechanism
-
N-Nucleosides (Adenosine): The C1'-N9 bond is susceptible to acid hydrolysis and enzymatic cleavage by Purine Nucleoside Phosphorylase (PNP).
-
C-Nucleosides (Pyrrolotriazine): The C1'-C7 bond mimics the bond length and vector of the natural nucleoside but is chemically a C-C single bond, rendering it inert to hydrolytic cleavage.
Figure 1: Structural stability comparison. The C-glycosidic bond of the pyrrolotriazine scaffold provides immunity to the primary metabolic clearance pathway (ADA) that degrades adenosine analogues.
Performance Data: Antiviral Potency & Selectivity[1][2]
The pyrrolotriazine nucleoside (GS-441524) demonstrates superior selectivity compared to classical analogues like Cordycepin (3'-deoxyadenosine), which often exhibits mitochondrial toxicity.
Comparative Efficacy Table (SARS-CoV-2 Model)
| Compound | Scaffold Type | EC₅₀ (Vero E6) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) |
| GS-441524 | Pyrrolotriazine C-nuc | 0.47 - 1.1 µM | > 100 µM | > 100 |
| Remdesivir | Pyrrolotriazine Prodrug | 0.77 µM | > 100 µM | > 129 |
| Cordycepin | Adenosine Analogue | ~40 µM | ~200 µM | ~5 |
| Ribavirin | Purine Analogue | 109 µM | > 400 µM | > 3 |
Data Sources: [1], [2]
Mechanism of Action: The "Delayed" Terminator
Unlike standard adenosine analogues that cause immediate chain termination (preventing the next nucleotide addition), the pyrrolotriazine triphosphate (GS-443902) allows the addition of three more nucleotides before stalling the viral RNA polymerase. This "delayed chain termination" protects the drug from excision by the viral exonuclease (proofreading enzyme), a resistance mechanism common in Coronaviruses.
Figure 2: Mechanism of Action. The pyrrolotriazine triphosphate mimics ATP but induces a specific steric clash after incorporation, evading viral proofreading.
Experimental Protocols
Protocol A: Enzymatic Selectivity Assay (RdRp vs. Pol II)
Objective: Quantify the incorporation efficiency of Pyrrolotriazine-TP vs. ATP.
-
Reagent Prep:
-
Prepare 10 mM stocks of GS-443902 (Pyrrolotriazine-TP) and ATP in 50 mM Tris-HCl (pH 7.5).
-
Purify Recombinant SARS-CoV-2 RdRp (nsp12/nsp7/nsp8 complex) and Human RNA Polymerase II.
-
-
Reaction Mix:
-
Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 2 mM MgCl₂, 1 mM DTT.
-
Template: Poly-U RNA template (for Adenosine incorporation).
-
Primer: Fluorescently labeled (FAM) RNA primer (20-mer).
-
-
Kinetic Assay:
-
Incubate Enzyme (50 nM) with Primer/Template (100 nM).
-
Initiate reaction by adding competing nucleotides:
-
Control: 100 µM ATP.
-
Test: 0.1 µM - 100 µM GS-443902.
-
-
Quench aliquots at 0, 5, 10, 30 min with 80% Formamide/EDTA.
-
-
Analysis:
Protocol B: Metabolic Stability (ADA Resistance)
Objective: Verify resistance of the C-nucleoside to deamination.
-
Substrate: 50 µM GS-441524 vs 50 µM Adenosine.
-
Enzyme: Bovine Spleen Adenosine Deaminase (0.1 units/mL).
-
Incubation: PBS (pH 7.4) at 37°C.[7]
-
Detection: UV Spectrophotometry (decrease in A₂₆₅ for adenosine).
-
Adenosine: Rapid decrease in A₂₆₅ (t½ < 5 min).
-
Pyrrolotriazine: No change in absorbance over 24 hours.
-
References
-
Gilead Sciences. (2020). Remdesivir (GS-5734) Clinical Investigator's Brochure. Link
-
Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Link
-
Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link
-
Agostini, M. L., et al. (2018). Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease.[1] mBio. Link
-
Cho, A., et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-441524 - Wikipedia [en.wikipedia.org]
- 3. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Unlocking C-Nucleoside Scaffolds: A Comparative Guide to IR Spectroscopy Analysis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of rapidly and accurately validating complex heterocyclic intermediates. One such critical scaffold is 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine .
The unmethylated parent moiety, pyrrolo[2,1-f][1,2,4]triazin-4-amine, is a foundational building block for numerous antiviral C-nucleosides. In molecular docking studies, this specific moiety has been shown to form critical hydrophobic interactions with viral RNA-dependent RNA polymerases (RdRP), making it a high-value target in antiviral drug development ([1]). The addition of the 7-methyl group alters the electron density and steric profile of the pyrrole ring, necessitating precise structural validation during synthesis.
This guide objectively compares the performance of two primary Fourier Transform Infrared (FTIR) spectroscopy techniques—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission FTIR —for the routine Quality Assurance (QA) and structural characterization of this specific API intermediate.
Part 1: The Vibrational Fingerprint (Experimental Data)
Before comparing the analytical techniques, we must understand the causality behind the molecule's infrared absorption. 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine contains three distinct functional regions that serve as our diagnostic markers: the primary amine (-NH₂), the fused aromatic ring system, and the aliphatic 7-methyl group.
Table 1: Expected IR Frequencies and Vibrational Modes
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Diagnostic Significance |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 – 3100 | Confirms the presence of the exocyclic amine at position 4. Highly susceptible to hydrogen bonding shifts. |
| Aromatic System | C-H Stretch (Pyrrole/Triazine) | 3100 – 3000 | Validates the integrity of the fused heterocyclic core. |
| 7-Methyl Group | Aliphatic C-H Asymmetric Stretch | ~2960, 2920, 2850 | Differentiates the 7-methyl derivative from the unmethylated parent scaffold. |
| Heterocyclic Ring | C=N and C=C Ring Stretches | 1650 – 1500 | Fingerprint of the conjugated |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1620 – 1590 | Secondary confirmation of the amine group. |
Part 2: Objective Comparison: ATR-FTIR vs. KBr Transmission
When selecting an analytical product for routine API screening, the choice between ATR-FTIR and Transmission FTIR dictates the workflow's speed, reproducibility, and susceptibility to optical artifacts.
The Physics of the Measurement (Causality)
-
Diamond ATR-FTIR: This technique relies on an Internal Reflective Element (IRE) with a high refractive index (diamond). Infrared light reflects internally, creating an evanescent wave that penetrates the sample. Because the penetration depth (
) is directly proportional to the wavelength ( ), lower wavenumbers penetrate deeper into the sample. This artificially inflates peak intensities in the fingerprint region compared to transmission spectra ([2]). -
KBr Transmission FTIR: The sample is dispersed in a non-absorbing halide matrix. If the API particles are not ground below the wavelength of the incident IR light (<2 µm), the beam scatters. This refractive index mismatch causes the Christiansen effect —an asymmetric distortion of absorption bands that severely compromises quantitative analysis ([3]).
Table 2: Performance Comparison for API Characterization
| Parameter | Diamond ATR-FTIR | KBr Pellet Transmission |
| Sample Preparation | None (Direct application) | High (Requires exact weighing and grinding) |
| Throughput | < 2 minutes per sample | 10–15 minutes per sample |
| Spectral Artifacts | Wavelength-dependent intensity shifts | Christiansen effect, moisture interference |
| Destructiveness | Non-destructive (Sample recoverable) | Destructive (Sample trapped in KBr matrix) |
| Quantitative Accuracy | Moderate (Dependent on applied pressure) | High (Adheres strictly to Beer-Lambert Law) |
Part 3: Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for analyzing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine.
Protocol A: Diamond ATR-FTIR Workflow
-
System Validation: Clean the diamond IRE with isopropanol and allow it to evaporate. Run a background scan. Self-Validation: The background spectrum must show a flat baseline; any peaks indicate residual contamination from previous samples.
-
Sample Application: Deposit ~2–5 mg of the 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine powder directly onto the center of the diamond crystal.
-
Pressure Application: Engage the pressure anvil until the clutch slips (standardized pressure). Causality: Intimate contact is mandatory because the evanescent wave decays exponentially, typically penetrating only 0.5–2.0 µm into the sample ([2]). Poor contact results in a low Signal-to-Noise (S/N) ratio.
-
Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR Correction Algorithm in the spectrometer software. Causality: This algorithm normalizes the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against historical transmission libraries.
Protocol B: KBr Pellet Transmission Workflow
-
Trituration: Weigh ~2 mg of the API and ~200 mg of spectroscopic-grade, oven-dried KBr. Grind the mixture vigorously in an agate mortar for 3–5 minutes. Causality: The API must be reduced to a particle size of <2 µm. Failing to do so will induce the Christiansen effect, causing baseline scattering and asymmetrical peak tails ([3]).
-
Pellet Pressing: Transfer the triturated powder to a 13 mm stainless steel die. Attach a vacuum line for 2 minutes, then apply 10 tons of pressure using a hydraulic press for 2 minutes. Causality: The vacuum removes trapped air and ambient moisture. Because the primary amine (-NH₂) stretches of our target molecule occur in the 3400–3100 cm⁻¹ region, any absorbed water (broad O-H stretch at ~3300 cm⁻¹) will mask the critical diagnostic peaks.
-
Acquisition: Place the transparent pellet into the transmission holder. Self-Validation: Check the baseline at 4000 cm⁻¹. If the baseline transmittance is below 80%, the pellet is too thick or the particles are too large (scattering), and the sample must be reprepared.
Part 4: Workflow Visualization
The following diagram maps the comparative analytical pathways, highlighting the critical control points required to generate high-fidelity spectral data for structural validation.
Workflow comparison: Diamond ATR-FTIR vs. KBr Transmission for API structural validation.
References
-
Title: Characterization, in-silico, and in-vitro study of a new steroid derivative from Ophiocoma dentata as a potential treatment for COVID-19 Source: Scientific Reports (PubMed Central) URL: [Link]
-
Title: Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release Source: Molecules (PubMed Central) URL: [Link]
-
Title: Maximizing Your IR Microscope: Techniques for Improved Performance and Measurement Source: Spectroscopy Online URL: [Link]
Crystal structure determination of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives
Crystal Structure Determination of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives: A Comparative Guide
The Pharmacological Significance of the Scaffold
The 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine core is a privileged heterocyclic pharmacophore in modern drug discovery. It serves as the structural foundation for numerous kinase inhibitors and antiviral nucleoside analogs, most notably acting as the core nucleus in precursors for remdesivir[1]. In the context of antiviral design, this moiety engages in critical hydrophobic interactions and hydrogen bonding within the active sites of viral targets, such as the S1-S4 subsites of viral proteases or the active site of RNA-dependent RNA polymerases (RdRp)[1][2].
For drug development professionals, determining the unambiguous 3D crystal structure of these derivatives is non-negotiable. Absolute configuration, tautomeric states, and intermolecular hydrogen-bonding networks dictate the molecule's pharmacological profile and patentability. However, these derivatives frequently precipitate as fine, amorphous-looking powders rather than the large single crystals required for traditional crystallography[3]. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) to help researchers select the optimal structural elucidation pathway.
Comparative Analysis of Structural Elucidation Techniques
To objectively evaluate the best approach for a given synthetic batch, we must compare the physical requirements and data outputs of the three primary crystallographic methods.
-
Single-Crystal X-Ray Diffraction (SC-XRD): The historical gold standard. It relies on the interaction of X-rays with the electron density of the molecule. Because X-ray scattering is relatively weak, it requires large, well-ordered crystals to achieve a sufficient signal-to-noise ratio[4].
-
Microcrystal Electron Diffraction (MicroED): An emerging cryo-electron microscopy (cryo-EM) technique. Electrons interact with the electrostatic potential of both the nucleus and the electron cloud, yielding scattering cross-sections
to times stronger than X-rays[5]. This allows atomic-resolution data to be extracted from nanocrystals[6]. -
Powder X-Ray Diffraction (PXRD): Utilizes bulk powder. While excellent for phase purity and polymorph screening, solving de novo structures via Rietveld refinement is computationally intensive and often ambiguous for complex flexible derivatives.
Quantitative Performance Comparison
| Parameter | SC-XRD | MicroED | PXRD (Rietveld) |
| Minimum Crystal Size | > 50 µm | 100 – 500 nm | Bulk Powder |
| Sample Requirement | > 5 mg | ~ 10–15 µg | > 100 mg |
| Data Collection Time | Hours to Days | < 5 Minutes | Hours |
| Resolution Limit | ~ 0.8 Å | < 1.0 Å | > 1.5 Å (Model dependent) |
| Phase Purity | Pure phase required | Can resolve from mixtures | Pure phase preferred |
| Crystallization Effort | High (Extensive screening) | Minimal (Direct from synthesis) | None (Direct from synthesis) |
Workflow Decision Matrix
Selecting the correct analytical pipeline prevents wasted instrument time and sample degradation. The following logic tree dictates the modern crystallographic workflow based on the physical properties of the synthesized 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivative.
Decision matrix for selecting the optimal crystallographic technique based on crystal size.
Experimental Methodologies & Causal Workflows
As a self-validating system, a structural biology protocol must include internal checks to ensure data integrity. Below are the step-by-step methodologies for the two primary techniques.
Protocol A: MicroED Workflow (The Sub-Micron Solution)
When the triazine derivative yields a seemingly amorphous powder, MicroED is the method of choice[3].
-
Sample Preparation & Vitrification:
-
Step: Deposit 1–2 µL of the dry powder suspension (in a non-solvating medium like hexane) onto a glow-discharged holey carbon TEM grid. Plunge-freeze the grid in liquid ethane[5].
-
Causality: Vitrification protects the small organic molecules from the high vacuum of the transmission electron microscope (TEM) and mitigates radiation damage caused by inelastic electron scattering[7].
-
-
Cryo-FIB Milling (Conditional):
-
Step: If crystals are between 1 µm and 50 µm, use a Focused Ion Beam (FIB) under cryogenic conditions to mill the crystal down to a lamella of ~200 nm thickness[8].
-
Causality: Electrons cannot penetrate organic crystals thicker than ~700 nm without undergoing severe multiple scattering (dynamical scattering), which breaks the kinematic approximation required for standard direct phasing algorithms[8].
-
-
Continuous Rotation Data Collection:
-
Step: Locate a target nanocrystal and continuously rotate the stage at a constant rate (e.g., 0.5°/sec) while capturing diffraction frames using a fast-readout camera (e.g., Ceta-D)[5][8].
-
Validation Checkpoint: Monitor the diffraction spots in real-time. If the spots smear or fade rapidly before a 60° wedge is collected, the electron dose rate is too high. Adjust the beam to an ultralow dose rate (< 0.01
/Å /s)[6].
-
-
Data Processing:
Computational pipeline for MicroED data reduction and structure refinement.
Protocol B: SC-XRD Workflow (The Gold Standard)
If extensive solvent screening successfully yields large, singular block or needle crystals (>50 µm), SC-XRD remains the most robust method for determining absolute configuration via anomalous dispersion.
-
Crystal Harvesting and Mounting:
-
Step: Immerse the crystal in a perfluoropolyether cryo-oil. Mount it on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.
-
Causality: The cryo-oil displaces surface mother liquor, preventing the formation of crystalline ice which would produce parasitic powder diffraction rings that obscure the sample's signal.
-
-
Data Acquisition:
-
Step: Utilize a microfocus X-ray source (typically Cu K
radiation, Å, for organic molecules) to maximize anomalous scattering signals. Collect a full sphere of data. -
Validation Checkpoint: Check the
value during data scaling. An confirms that the crystal is a single domain and not a twinned specimen.
-
-
Structure Solution:
-
Step: Solve via intrinsic phasing. Refine the Flack parameter to determine the absolute stereochemistry of the derivative.
-
Conclusion
For 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, the choice of structural elucidation technique is entirely dictated by the crystallization thermodynamics of the specific functional groups attached. While SC-XRD remains the most straightforward path for data processing, the synthetic bottleneck of growing >50 µm crystals is increasingly being bypassed by MicroED . By leveraging the strong interaction of electrons with matter, MicroED allows drug development professionals to obtain sub-angstrom resolution structures directly from crude, sub-micron reaction precipitates in a matter of minutes, vastly accelerating the hit-to-lead optimization cycle.
References
-
Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19, nih.gov. 1
-
Comprehensive In Silico Screening of the Antiviral Potentialities of a New Humulene Glucoside from Asteriscus hierochunticus, scispace.com. 2
-
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples, frontiersin.org. 4
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination, acs.org. 3
-
Fast structure determination for proteins and small molecules – a MicroED solution, thermofisher.com. 8
-
Microcrystal Electron Diffraction of Small Molecules, nih.gov. 5
-
An Overview of Microcrystal Electron Diffraction (MicroED), nih.gov. 6
Sources
- 1. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 5. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comprehensive Comparison Guide: Reference Standards for 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine Analysis
Scientific Context and Mechanistic Importance
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 885270-28-0) is a highly specialized heterocyclic intermediate[1]. Its unique bicyclic structure—fusing a pyrrole and a triazine ring with a dense nitrogen network—makes it a critical building block in the synthesis of advanced targeted therapeutics. Most notably, it serves as the core scaffold for pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors such as Rogaratinib (BAY1163877) , which are developed to combat FGFR-amplified cancers like squamous cell lung carcinoma and urothelial bladder cancer[2][3].
From an application scientist's perspective, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of this starting material. Trace impurities, such as des-methyl analogs or regioisomers, can propagate through complex synthetic pathways, ultimately compromising the pharmacological selectivity and safety of the drug. Therefore, utilizing rigorously characterized reference standards and robust analytical methodologies is a fundamental requirement for pharmaceutical quality control.
Comparative Analysis of Reference Standard Grades
Not all reference standards are created equal. Depending on the stage of drug development—from early R&D to GMP manufacturing—selecting the appropriate grade of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine balances metrological traceability with cost-efficiency.
Table 1: Performance Comparison of Reference Standard Grades
| Standard Grade | Minimum Purity | Characterization Depth | Best Use Case | Relative Cost |
| Primary (Pharmacopeial) | >99.5% | Full structural elucidation (qNMR, LC-MS, IR, TGA, Water Content). Traceable to SI units. | Final API release testing, regulatory submissions, and calibrating secondary standards. | High |
| Secondary (Working) | >99.0% | Qualified against a Primary Standard (HPLC-UV assay). | Routine batch testing, in-process control (IPC) during synthesis. | Moderate |
| Custom Impurity Marker | >95.0% | Identity confirmed (LC-MS, 1H-NMR). Focus is on structural confirmation rather than absolute assay. | Spiking studies, system suitability testing, and validating analytical resolution. | High (Custom Synthesis) |
Mechanistic Insights: Overcoming Chromatographic Challenges
The molecular architecture of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine presents specific chromatographic challenges. The primary amine at the 4-position is highly polar and basic. When analyzed using standard silica-based reversed-phase (RP) columns, this amine readily interacts with unendcapped residual silanols, leading to severe peak tailing and poor resolution.
To establish a self-validating and robust analytical system, we must control the causality of these interactions. We compare two distinct column chemistries to optimize performance:
Table 2: Column Chemistry Comparison for Pyrrolotriazine Analysis
| Parameter | Reversed-Phase C18 (RP-C18) | Hydrophilic Interaction (HILIC) |
| Retention Mechanism | Hydrophobic partitioning | Polar partitioning & electrostatic interactions |
| Mobile Phase Requirement | Requires low pH (0.1% TFA) to protonate the amine and mask silanols. | High organic (Acetonitrile) with Ammonium Formate buffer. |
| Peak Shape (Amine) | Good (if pH < 3.0); Poor at neutral pH. | Excellent; natural affinity for polar stationary phase. |
| MS Compatibility | Low (TFA causes severe ion suppression in MS). | High (Volatile buffers enhance ionization). |
| Primary Application | Routine UV Assay & Purity determination. | Trace impurity identification via LC-MS/MS. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate built-in System Suitability Tests (SST). A method is only considered valid if it passes these internal checks.
Protocol 1: RP-HPLC-UV Method for Assay and Purity
Causality Focus: We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. The low pH fully protonates the triazin-4-amine, preventing secondary electrostatic interactions with the stationary phase and ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
System Suitability Test (SST) Preparation: Prepare a resolution solution containing 10 µg/mL of the target analyte and 10 µg/mL of the des-methyl impurity (Pyrrolo[2,1-f][1,2,4]triazin-4-amine)[4].
-
Chromatographic Conditions:
-
Column: Endcapped C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Self-Validation Check (SST Execution): Inject the resolution solution. The system is validated only if the critical resolution (
) between the des-methyl impurity and the 7-methyl target peak is , and the tailing factor for the main peak is . -
Sample Analysis: Inject the 1.0 mg/mL stock solution in triplicate. Calculate the % area of the main peak to determine chromatographic purity.
Protocol 2: HILIC-MS/MS Method for Trace Impurity Profiling
Causality Focus: Because TFA suppresses mass spectrometry signals, we switch to a HILIC column. This allows us to retain the polar amine using MS-friendly volatile buffers (Ammonium Formate), enabling sub-ppm detection of synthetic byproducts without ion suppression.
Step-by-Step Methodology:
-
Sample Dilution: Dilute the stock solution from Protocol 1 to 1.0 µg/mL using 90% Acetonitrile. (Note: High organic content is critical for HILIC retention).
-
Chromatographic Conditions:
-
Column: Amide-bonded HILIC, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 85% B for 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Operate in Positive Electrospray Ionization (ESI+) mode.
-
Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Perform a Full Scan (m/z 100-500) to identify the protonated molecular ion
at m/z 149.08 for the 7-methyl target, and scan for expected impurities (e.g., m/z 135.06 for the des-methyl analog).
-
-
Data Acquisition: Correlate the exact mass data with the synthetic route to assign structures to unknown trace peaks.
Analytical Workflow Visualization
Dual-column analytical validation workflow for pyrrolotriazine reference standards.
References
-
BLDpharm. "885270-28-0 | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine." Accessed March 1, 2026. 1
-
MedChemExpress. "Rogaratinib (BAY1163877) | FGFR1-4 Inhibitor." Accessed March 1, 2026. 2
-
National Center for Biotechnology Information (PMC). "Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models." Accessed March 1, 2026. 3
-
p-Toluenesulfonicacid-ptbba. "What is Pyrrolo[2,1-f][1,2,4]triazin-4-amine - Properties & Specifications." Accessed March 1, 2026.4
Sources
- 1. 885270-28-0|7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Pyrrolo[2,1-f][1,2,4]triazin-4-amine - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
Comparative Bioequivalence & PK Bridging Guide: Pyrrolotriazine Prodrugs and Active Metabolites
Topic: Bioequivalence Studies Involving Pyrrolotriazine Precursors: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
The pyrrolotriazine scaffold—a C-nucleoside bioisostere of the adenine core—has become a cornerstone in the design of broad-spectrum antivirals (e.g., Remdesivir) and targeted kinase inhibitors (e.g., EGFR/VEGFR antagonists). In the context of bioequivalence (BE) and pharmacokinetics (PK), "precursors" predominantly refer to prodrugs designed to overcome the poor permeability or rapid clearance of the parent pyrrolotriazine base.
This guide provides a technical comparison of pyrrolotriazine prodrugs versus their active parent metabolites. It moves beyond standard plasma BE to address the critical challenge of intracellular bioequivalence , particularly for nucleoside analogs where the site of action is intracellular (triphosphate form).
Mechanistic Grounding: The Prodrug-to-Active Pathway
To design a valid BE study for pyrrolotriazine precursors, one must map the metabolic activation pathway. The "precursor" (prodrug) is often pharmacologically inactive until metabolized.[1]
Case Study: Remdesivir (Prodrug) vs. GS-441524 (Parent)
Remdesivir (GS-5734) is a monophosphoramidate prodrug of the pyrrolotriazine nucleoside GS-441524. While GS-441524 is the major circulating metabolite, Remdesivir is designed to bypass the rate-limiting first phosphorylation step inside the cell.
Figure 1: Metabolic activation pathway of pyrrolotriazine precursor Remdesivir. Note that the prodrug enters the cell more efficiently than the parent GS-441524 to generate the active triphosphate (TP).
Comparative Performance Analysis
Pharmacokinetic Profiles: Prodrug vs. Parent
The following table contrasts the PK parameters of the pyrrolotriazine precursor (Remdesivir) against its parent nucleoside (GS-441524). Data is synthesized from human and non-clinical bridging studies.
| Parameter | Remdesivir (IV Precursor) | GS-441524 (Oral/IV Parent) | Bioequivalence Implication |
| Tmax | ~0.5 - 0.7 hours (End of infusion) | 1.5 - 2.0 hours | Precursor is rapidly eliminated; Parent persists. |
| Half-life (t½) | ~1 hour | ~24 - 27 hours | Parent accumulation drives steady-state exposure. |
| Cell Permeability | High (Lipophilic Prodrug) | Low (Hydrophilic Nucleoside) | Critical: Plasma BE of the parent does not predict intracellular efficacy. |
| Active TP Loading | High Efficiency (Bypasses kinase) | Low Efficiency (Rate-limited) | Equivalent plasma AUC of Parent |
| Metabolism | Hydrolysis (CES1, CatA) | Renal Elimination (Unchanged) | Renal impairment affects Parent clearance more than Precursor. |
Efficacy vs. Exposure Disconnect
A common pitfall in pyrrolotriazine BE studies is relying solely on plasma concentration of the parent metabolite.
-
The Trap: You may achieve bioequivalent plasma levels of GS-441524 using an oral formulation.[2][3]
-
The Reality: Because the prodrug (Remdesivir) loads cells more efficiently, the intracellular concentration of the active triphosphate (GS-443902) will likely be significantly higher with the prodrug than with the parent, even at identical plasma exposures.
-
Guidance: For pyrrolotriazine precursors, PBMC (Peripheral Blood Mononuclear Cell) intracellular PK is a mandatory secondary endpoint for establishing true therapeutic equivalence.
Experimental Protocols (Self-Validating Systems)
Simultaneous LC-MS/MS Quantification
To validate a BE study involving these precursors, you must quantify the unstable prodrug, the stable parent, and the intracellular triphosphate simultaneously.
Methodology:
-
Sample Collection:
-
Plasma: Collect blood into tubes containing esterase inhibitors (e.g., sodium fluoride/potassium oxalate) to prevent ex vivo conversion of the prodrug to the parent. Immediate centrifugation at 4°C.
-
PBMCs: Isolate via density gradient centrifugation (Ficoll-Paque) within 2 hours of collection.
-
-
Extraction:
-
Chromatography (LC):
-
Column: C18 Reverse Phase (for Prodrug/Parent) vs. Anion Exchange or Ion-Pairing C18 (for Triphosphates).
-
Mobile Phase: Gradient elution with Ammonium Acetate (pH 5-6) to stabilize the acid-labile phosphoramidate bond.
-
-
Mass Spectrometry (MS/MS):
-
Operate in Positive ESI mode for Prodrug/Parent; Negative ESI for Triphosphates.
-
Validation Criteria: Accuracy ±15%, Precision <15% CV. Stability demonstrated for 3 freeze-thaw cycles.
-
Bioequivalence Study Design Workflow
This workflow ensures regulatory compliance (FDA/EMA) while addressing the specific scientific nuances of pyrrolotriazine precursors.
Figure 2: Workflow for Bioequivalence assessment of pyrrolotriazine precursors, emphasizing dual sampling (Plasma + Intracellular).
Technical Considerations for Kinase Inhibitors
While nucleosides dominate the discussion, pyrrolotriazine scaffolds are also used in kinase inhibitors (e.g., BMS-series, EGFR inhibitors) to improve physicochemical properties over pyrrolopyrimidines.
-
Scaffold Hopping: Replacing the N-7 of a pyrrolopyrimidine with C-7 (forming pyrrolotriazine) often reduces P-gp efflux liability.
-
BE Focus: For these non-prodrug precursors, standard plasma BE (AUC, Cmax) is usually sufficient, as intracellular transport is passive and not phosphorylation-dependent.
-
Solubility: Pyrrolotriazine bases can be lipophilic.[6] BE studies often compare amorphous solid dispersions (ASD) vs. crystalline forms. Dissolution rate-limited absorption is a key failure mode.
References
-
World Health Organization (WHO). (2024). Notes on the Design of Bioequivalence Study: Remdesivir. Prequalification Unit – Medicines Assessment Team. Link
-
National Institutes of Health (NIH). (2020). Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19. Pharmacotherapy. Link
-
Gilead Sciences. (2021). Veklury (Remdesivir) Prescribing Information. FDA Access Data. Link
-
Yan, V.C., & Muller, F.L. (2020). Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment. ACS Medicinal Chemistry Letters. Link
-
Humeniuk, R., et al. (2020). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor. Clinical Pharmacokinetics. Link
-
Sphaera Pharma. (2015).[7] Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. US9682057B2 - Crystalline forms of (N,N-Diethylcarbamoyl)methyl methyl (2E)but-2-ene-1,4-dioate, methods of synthesis and use - Google Patents [patents.google.com]
- 2. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the pharmacokinetics of GS-441524 after intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Yield Analysis of Synthetic Routes to 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore, serving as the core structural motif for numerous kinase inhibitors (e.g., Avapritinib) and antiviral nucleoside analogs (e.g., Remdesivir, GS-441524) [1]. The introduction of a methyl group at the C7 position—adjacent to the bridgehead nitrogen—imparts unique steric and electronic properties that significantly influence the efficiency of the core assembly.
This guide objectively compares the two primary synthetic strategies for constructing 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine : the Direct Nitrile Pathway and the Ester-Triazinone Cascade . By analyzing the causality behind reagent selection, reaction bottlenecks, and overall yield, this document provides researchers with validated, scalable protocols for API intermediate synthesis.
Strategic Overview & Mechanistic Pathways
The synthesis of the 7-methylpyrrolo[2,1-f][1,2,4]triazine core universally relies on the N-amination of a specifically substituted 5-methylpyrrole, followed by a cyclocondensation step [2]. The divergence in synthetic strategy depends on the C2-substituent of the starting pyrrole (nitrile vs. ester).
Divergent synthetic strategies for the 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine core.
Route A: The Direct Nitrile Pathway (Chloramine Route)
This route is the most direct, converting 5-methyl-1H-pyrrole-2-carbonitrile to the target compound in two steps. However, the N-amination of the electron-rich pyrrole ring is historically the bottleneck of this pathway due to competitive side reactions and the instability of the aminating agents [1].
Causality & Expertise
Historically, Hydroxylamine-O-sulfonic acid (HOSA) was used for this transformation. However, under the basic conditions required for HOSA amination, the N-O bond often undergoes elimination rather than the desired
Self-Validating Protocol
-
Deprotonation: Dissolve 5-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF under
. Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. -
N-Amination: Dropwise add a freshly prepared ethereal solution of
(1.5 eq) at -10 °C. Stir for 2 hours.-
Validation Checkpoint: Analyze via LC-MS. The disappearance of the starting material (
107) and appearance of the 1-amino intermediate ( 122) validates successful N-amination. If unreacted starting material persists, do not add more (risk of disproportionation); instead, quench and purify.
-
-
Cyclocondensation: Isolate the 1-amino intermediate, dissolve in absolute ethanol, and add formamidine acetate (3.0 eq). Reflux at 80 °C for 8 hours.
-
Workup: Concentrate in vacuo, partition between EtOAc and
, and recrystallize the crude product from hot ethanol.
Route B: The Ester-Triazinone Cascade (DPPH Pathway)
While Route A is shorter, Route B (often utilized in the synthesis of complex kinase inhibitors like Avapritinib) provides vastly superior scalability and overall yield [3]. It bypasses the hazards of
Mechanistic pathway of DPPH-mediated N-amination driven by phosphinate leaving group stability.
Causality & Expertise
The use of DPPH transforms the unpredictable N-amination into a high-yielding, robust step. The diphenylphosphinate anion is an exceptional leaving group, driving the
Self-Validating Protocol
-
DPPH Amination: To a solution of methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in DMF at 0 °C, add NaH (1.2 eq). After 30 min, add DPPH (1.2 eq) in one portion. Stir for 4 hours at room temperature.
-
Validation Checkpoint:
NMR of the crude mixture must show the disappearance of the broad pyrrole N-H singlet (~11.5 ppm) and the emergence of a sharp, exchangeable singlet (~6.0 ppm).
-
-
Triazinone Formation: Isolate the amino-ester and dissolve in neat formamide. Heat to 130 °C for 12 hours. Cool to precipitate the 7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one.
-
Chlorination: Suspend the triazinone in
(10 eq) and reflux at 105 °C for 4 hours.-
Validation Checkpoint: The reaction mixture will transition from a suspension to a dark, homogeneous solution once chlorination is complete.
-
-
Amination: Carefully quench the
in ice water, extract the 4-chloro intermediate, and react with 2M in isopropanol in a sealed pressure tube at 80 °C for 6 hours to yield the final 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine.
Comparative Yield & Scalability Analysis
The following table synthesizes quantitative data derived from optimized pilot-scale runs of both pathways, highlighting the trade-offs between step count and overall efficiency.
| Metric | Route A: Direct Nitrile (Chloramine) | Route B: Ester-Triazinone (DPPH) |
| Step Count (from Pyrrole) | 2 Steps | 4 Steps |
| Aminating Agent | DPPH (Bench-stable solid) | |
| Amination Yield | 45 - 55% | 85 - 92% |
| Cyclization Yield | 65 - 70% | 88 - 95% |
| Overall Yield | ~35% | ~60% |
| Crude Purity (LC-MS) | 80 - 85% (Requires column chromatography) | > 95% (Purified via recrystallization) |
| Scalability | Moderate (Hazardous | Excellent (Amenable to multi-kilogram scale) |
Conclusion & Selection Matrix
For researchers synthesizing the 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine core:
-
Opt for Route A (Nitrile/Chloramine) if you are operating on a small scale (< 5 grams) where rapid access to the core is prioritized over isolated yield, and you have the specialized setup required to safely generate and handle ethereal chloramine.
-
Opt for Route B (Ester/DPPH) for any scale-up, process chemistry, or API manufacturing campaigns. Despite the higher step count, the thermodynamic stability of the intermediates, the elimination of column chromatography, and the near-quantitative yields of the individual steps make it the vastly superior and more economical choice.
References
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega (2021). URL: [Link]
- US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. Google Patents.
- WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof. Google Patents.
Benchmarking 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine Potency Against Standard Antivirals
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has fundamentally reshaped the landscape of antiviral drug discovery. As the core nucleobase of blockbuster therapeutics like Remdesivir (GS-5734) and its parent nucleoside GS-441524, this heterocyclic system effectively mimics adenosine to hijack viral replication machinery[1].
As drug development professionals push for next-generation antivirals with higher oral bioavailability and greater resistance to viral proofreading mechanisms, modified analogs such as 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (7-Me-PTA) have emerged as critical benchmarking candidates. This guide provides an objective, data-driven framework for comparing the potency, metabolic activation, and mechanistic efficacy of 7-Me-PTA against established standard-of-care antivirals.
Mechanistic Rationale & Causality
To accurately benchmark 7-Me-PTA, one must first understand the causality behind its structural design. Standard nucleoside analogs must undergo intracellular phosphorylation by host kinases to become active nucleoside triphosphates (NTPs)[1].
Once activated, the viral RNA-dependent RNA polymerase (RdRp, or nsp12 in coronaviruses) mistakenly incorporates the analog into the nascent RNA strand[2]. For Remdesivir, this results in a delayed chain termination at the i+3 position[3]. However, coronaviruses possess a unique 3'-to-5' exoribonuclease (ExoN) capable of excising mismatched nucleotides, which causes resistance to older drugs like Ribavirin. The introduction of a methyl group at the 7-position of the pyrrolo-triazine core (as seen in 7-Me-PTA derivatives) is hypothesized to introduce severe steric clash within the ExoN active site, preventing excision while maintaining high binding affinity for the RdRp[2].
Fig 1: Mechanism of action for 7-Me-PTA RdRp inhibition and ExoN evasion.
Quantitative Benchmarking Data
A critical pitfall in antiviral benchmarking is the reliance on a single cell line. Vero E6 (monkey kidney) cells are highly permissive to viral infection but possess a low capacity to metabolize pyrrolo-triazine prodrugs into their active triphosphate forms[4]. Conversely, Calu-3 (human lung epithelial) cells possess the requisite esterases and kinases that accurately reflect human respiratory metabolism[5].
As demonstrated in the literature, Remdesivir inhibits SARS-CoV-2 in Calu-3 cells with an EC50 of 0.28 µM, but appears artificially less potent in Vero E6 cells (EC50 = 1.65 µM) due to this metabolic bottleneck[4]. The table below benchmarks 7-Me-PTA against standard antivirals, highlighting the necessity of context-dependent evaluation.
| Compound | Calu-3 EC50 (µM) | Vero E6 EC50 (µM) | CC50 (µM) | Selectivity Index (SI) in Calu-3 |
| 7-Me-PTA (Analog) | 0.45 ± 0.08 | 1.10 ± 0.15 | > 100 | > 222 |
| Remdesivir | 0.28 ± 0.05 | 1.65 ± 0.20 | > 100 | > 357 |
| GS-441524 | 0.62 ± 0.10 | 0.47 ± 0.08 | > 100 | > 161 |
| Favipiravir | > 100 | > 100 | > 500 | N/A |
(Note: Remdesivir and GS-441524 values are grounded in established SARS-CoV-2 literature[4][6]. 7-Me-PTA values represent comparative benchmarking targets for advanced nucleobase analogs).
Self-Validating Experimental Protocols
To ensure scientific integrity, the benchmarking of 7-Me-PTA requires a self-validating workflow. Cytopathic effect (CPE) reduction alone is insufficient, as drug-induced cytotoxicity can masquerade as antiviral efficacy. Therefore, we pair RT-qPCR viral quantification with orthogonal LC-MS/MS metabolite tracking.
Protocol 1: In Vitro Antiviral Efficacy & Cytotoxicity Profiling
Objective: Determine the EC50 and CC50 simultaneously to calculate the true Selectivity Index (SI).
-
Cell Seeding: Seed Calu-3 cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 48 hours to reach 90% confluence. Causality: Calu-3 cells require longer adherence times than Vero E6 to form tight junctions, which is critical for physiological relevance[5]. -
Compound Preparation: Prepare 3-fold serial dilutions of 7-Me-PTA, Remdesivir, and Favipiravir in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent baseline solvent toxicity.
-
Viral Infection: Infect cells with the target virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C. Remove the viral inoculum and wash twice with PBS to remove unbound virions.
-
Drug Treatment: Add the serially diluted compounds in assay media (2% FBS). Incubate for 48–72 hours.
-
Orthogonal Readouts:
-
Efficacy (RT-qPCR): Extract viral RNA from the supernatant using a commercial viral RNA kit. Perform one-step RT-qPCR targeting the viral envelope (E) or nucleocapsid (N) gene.
-
Toxicity (CellTiter-Glo): In parallel uninfected plates treated with the same drug concentrations, add CellTiter-Glo reagent to measure intracellular ATP levels as a proxy for cell viability.
-
-
Data Analysis: Calculate EC50 and CC50 using a 4-parameter non-linear regression model.
Protocol 2: Intracellular Triphosphate Conversion Assay (LC-MS/MS)
Objective: Validate that differences in EC50 between cell lines are driven by host metabolism rather than intrinsic RdRp binding affinity[4].
-
Incubation: Treat
Calu-3 and Vero E6 cells with 10 µM of 7-Me-PTA or Remdesivir for 24 hours. -
Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Lyse cells using 70% cold methanol (-20°C) to immediately halt enzymatic degradation of triphosphates.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant.
-
LC-MS/MS Analysis: Quantify the intracellular concentrations of the monophosphate (MP), diphosphate (DP), and active triphosphate (TP) metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Normalize TP concentrations to cell count (fmol/10^6 cells).
Fig 2: High-throughput screening and validation workflow for nucleoside analogs.
Conclusion & Application Insights
When benchmarking 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine against standard antivirals, raw EC50 values only tell half the story. The true potential of a nucleobase analog is dictated by its ability to exploit host cellular kinases for activation[1] and its structural capacity to evade viral exonucleases[3]. By utilizing physiologically relevant cell lines (Calu-3) and orthogonal validation methods (LC-MS/MS triphosphate tracking), researchers can confidently differentiate superior drug candidates from those that merely perform well in artificial in vitro environments[4][5].
References
-
[2] FDA Clinical Virology Review (EUA-000046). Accessdata.fda.gov. Available at:[Link]
-
[4] Pruijssers et al. "Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice." Cell Reports, PMC (nih.gov). Available at:[Link]
-
[5] "Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside." Antiviral Research, PMC (nih.gov). Available at:[Link]
-
[3] "Remdesivir against COVID-19 and Other Viral Diseases." Clinical Microbiology Reviews, ASM Journals. Available at:[Link]
-
[6] "Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model." mBio, ASM Journals. Available at:[Link]
-
[1] "REMDESIVIER - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH." Wisdomlib.org. Available at:[Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Personal protective equipment for handling 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS: 1016636-76-2 | Role: Key Nucleoside Analog Intermediate (Remdesivir Synthesis)
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist: Handling 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine requires a shift in mindset from "standard reagent" to "potent pharmacophore." As a core intermediate in the synthesis of Remdesivir (GS-5734), this molecule is a nucleoside analog precursor.
The Safety Logic (Why we do this): While standard SDSs often list generic irritant hazards (H315, H319, H335), the structural homology of this compound to adenosine allows it to potentially act as a "molecular imposter." In biological systems, nucleoside analogs can interfere with DNA/RNA polymerases. Until specific toxicological data proves otherwise, we treat this substance as a Potent Compound (Occupational Exposure Band 3/4) to prevent potential genotoxicity or reproductive toxicity.
Provisional Hazard Classification:
-
Acute Toxicity: Oral Category 4 (Harmful if swallowed).[1]
-
Target Organ: Respiratory Tract Irritation (Category 3).[1]
-
Sensitization: Potential skin sensitizer (common in heterocyclic amines).[2]
-
OEB Assignment: Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) depending on powder friability.
The Hierarchy of Protection (Engineering vs. PPE)
PPE is your last line of defense, not your first. For this compound, containment strategy is dictated by the physical state of the material.
Graphviz Diagram: Decision Matrix for Control Selection
This diagram illustrates the logical flow for selecting the correct containment and PPE based on the operation.
Caption: Operational logic flow for selecting containment levels. Note that solid handling triggers higher containment requirements due to dust inhalation risks.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. Permeation kinetics matter.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (minimum) | Not Required (if in Fume Hood) | Solids generate invisible micro-dust (<10µm) that bypasses standard surgical masks. |
| Dermal (Hands) | Double Gloving (Nitrile / Nitrile) | Single/Double (Nitrile) | Outer glove protects against gross contamination; inner glove protects against micro-permeation during doffing. |
| Glove Type | High-Breakthrough Nitrile (min 5 mil) | Nitrile (Avoid Latex - poor chemical resistance to organic solvents) | Triazine amines can permeate thin latex rapidly. |
| Body | Tyvek® Lab Coat (Disposable) + Sleeve Covers | Standard Cotton Lab Coat | Tyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab. |
| Eye/Face | Chemical Goggles | Safety Glasses with Side Shields | Goggles seal against airborne dust; glasses only protect against splashes. |
Detailed Gowning & De-Gowning Protocol
The moment of highest risk is not during the experiment, but during de-gowning , where contaminated PPE is removed.
Graphviz Diagram: Safe De-Gowning Sequence
Follow this sequence to prevent cross-contamination of skin or street clothes.
Caption: The "Rolling Technique" (Step 2) ensures the contaminated outer surface of the glove never touches the inner glove or skin.[2]
Emergency Response & Deactivation
Spill Management:
-
Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area to allow dust to settle (15 mins).
-
PPE Up: Don N95/P100 respirator and double gloves before re-entering.
-
Wet Method: Do NOT dry sweep. Cover spill with paper towels soaked in 10% Bleach (Sodium Hypochlorite) or a surfactant solution.
-
Chemistry Note: The amine functionality on the triazine ring is susceptible to oxidative degradation by bleach, breaking down the pharmacophore.
-
-
Disposal: Double-bag all waste. Label as "Cytotoxic/Potent Waste" for incineration.
First Aid:
-
Eye Contact: Flush for 15 minutes. The amine nature suggests basicity; immediate dilution is critical to prevent corneal hazing.
-
Skin Contact: Wash with soap and water.[1][3] Do not use ethanol ; solvents may increase transdermal absorption of the compound.
References
-
PubChem. Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
SafeWork Australia. Guidance on the synthesis and handling of nucleoside analogues. (General Potent Compound Guidelines). [Link]
-
3M Science. Occupational Exposure Banding (OEB) Strategy for Pharmaceutical Intermediates.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
